molecular formula C21H26O2 B195165 2-Methyl-ethinylestradiol CAS No. 3240-39-9

2-Methyl-ethinylestradiol

Cat. No.: B195165
CAS No.: 3240-39-9
M. Wt: 310.4 g/mol
InChI Key: QFPDNXSOEMFRPX-OKSLILNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-ethinylestradiol, also known as Ethinylestradiol Impurity M, is a structurally characterized impurity of the synthetic estrogen Ethinylestradiol, a key active component in numerous combined oral contraceptives and menopausal hormone therapies . This compound, with the CAS registry number 3240-39-9, has a molecular formula of C21H26O2 and a molecular weight of 310.43 g/mol . It is supplied as a white to off-white solid powder . In the pharmaceutical industry, this compound serves as a critical quality control standard. Its primary research applications include use as a working standard or secondary reference standard in the Quality Assurance (QA) and Quality Control (QC) processes during the commercial production of Ethinylestradiol and its related drug formulations . Furthermore, this compound is an essential material in regulatory activities, such as the filing of Abbreviated New Drug Applications (ANDA) to the FDA, and in comprehensive toxicity studies to ensure drug safety and efficacy . This product is intended for research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,11-12,15-16,18,22-23H,5-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPDNXSOEMFRPX-OKSLILNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC3C2CCC4(C3CCC4(C#C)O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186115
Record name 2-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-39-9
Record name 2-Methyl-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD0T6YEK7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 2-Methoxyethinylestradiol, a methylated derivative of the widely used synthetic estrogen, ethinylestradiol. While ethinylestradiol is a cornerstone of oral contraceptives and hormone replacement therapies, its derivatives are of significant interest to researchers for exploring structure-activity relationships, metabolic stability, and potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals, offering a scientifically grounded, logical framework for the synthesis and rigorous analytical validation of this novel compound. The guide elucidates a regioselective, multi-step synthesis starting from estrone, followed by a thorough discussion of spectroscopic and chromatographic techniques essential for structural confirmation and purity assessment.

Introduction: The Rationale for 2-Methoxyethinylestradiol

Ethinylestradiol (EE) is a potent synthetic estrogen, the activity and metabolic profile of which are well-documented.[1] Its metabolism in vivo primarily involves hydroxylation at the C2 and C4 positions of the aromatic A-ring, followed by methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT).[2][3][4][5][6] The resulting metabolites, such as 2-methoxyestradiol, exhibit distinct biological activities, including anti-angiogenic and pro-apoptotic effects, with minimal interaction with classical estrogen receptors.[7][8]

Synthesizing 2-Methoxyethinylestradiol allows for the direct investigation of this specific methylated metabolite's properties without the confounding influence of other metabolic pathways. This guide proposes a robust synthetic strategy designed to ensure high regioselectivity for the C2-methylation, a critical challenge in steroid chemistry.

Proposed Synthetic Pathway

A direct, selective methylation of the ethinylestradiol phenol at the C2 position is challenging due to the competing reactivity of the C4 position. Therefore, a multi-step, regiocontrolled approach is proposed, commencing with the readily available steroid precursor, estrone. This pathway prioritizes the strategic introduction of functional groups to ensure the desired outcome.

The proposed synthesis involves six key stages:

  • Protection of the C17 ketone of estrone.

  • Ortho-hydroxylation at the C2 position of the protected estrone.

  • Methylation of the newly introduced C2 hydroxyl group.

  • Deprotection to restore the C17 ketone.

  • Ethinylation at C17 to install the key functional group.

  • Purification of the final product.

Synthesis_Pathway cluster_start Starting Material cluster_end Final Product Estrone Estrone Prot Prot Estrone->Prot Ethylene glycol, p-TsOH Final 2-Methoxyethinylestradiol Hydrox Hydrox Prot->Hydrox 1. LIDAKOR 2. B(OMe)3 3. H2O2 / NaOH Meth Meth Hydrox->Meth CH3I, K2CO3 in Acetone Deprot Deprot Meth->Deprot Aqueous HCl in Acetone Ethin Ethin Deprot->Ethin HC≡CK, THF Ethin->Final

Detailed Experimental Protocols
  • Rationale: The ketone at C17 is more reactive than the phenolic hydroxyl group towards certain reagents and must be protected to prevent side reactions during the modification of the A-ring. Ketal formation is a standard and reversible method for protecting ketones.

  • Protocol:

    • Dissolve estrone (1.0 eq) in toluene.

    • Add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected estrone.

  • Rationale: This step introduces a hydroxyl group selectively at the C2 position. The use of a strong, hindered base like LIDAKOR (a mixture of n-butyllithium and diisopropylamine in the presence of potassium tert-butoxide) followed by reaction with an electrophilic boron species and subsequent oxidation provides a reliable method for ortho-hydroxylation of phenols.[9]

  • Protocol:

    • Prepare a solution of LIDAKOR in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon).

    • Slowly add a solution of the estrone-17-ethylene ketal (1.0 eq) in dry THF to the LIDAKOR solution.

    • Stir the mixture for 1 hour at -78 °C.

    • Add trimethyl borate (1.5 eq) and allow the reaction to warm to room temperature overnight.

    • Cool the mixture to 0 °C and add aqueous sodium hydroxide (3M), followed by the slow addition of hydrogen peroxide (30% solution).

    • Stir for 2 hours at room temperature, then quench with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to isolate the 2-hydroxy derivative.

  • Rationale: The newly introduced C2 hydroxyl group is more acidic and nucleophilic than the C3 phenolic hydroxyl group, but for selective methylation, it is often advantageous to perform this reaction on the catechol intermediate. Standard Williamson ether synthesis conditions are employed.

  • Protocol:

    • Dissolve the 2-hydroxy-estrone ketal (1.0 eq) in acetone.

    • Add anhydrous potassium carbonate (3.0 eq) and methyl iodide (1.5 eq).

    • Reflux the mixture until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-methoxy derivative, which can be used in the next step without further purification.

  • Rationale: The ketal protecting group is acid-labile and can be easily removed to regenerate the C17 ketone, making the substrate ready for ethinylation.

  • Protocol:

    • Dissolve the crude 2-methoxy-estrone-17-ethylene ketal in a mixture of acetone and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the mixture at room temperature, monitoring by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxyestrone.

  • Rationale: This is the final key transformation. The nucleophilic addition of an acetylide anion to the C17 ketone introduces the 17α-ethynyl and 17β-hydroxyl groups, characteristic of ethinylestradiol.

  • Protocol:

    • In a flask under an inert atmosphere, add dry THF and cool to 0 °C.

    • Bubble acetylene gas through the solution while adding potassium tert-butoxide to generate potassium acetylide in situ.

    • Alternatively, use a pre-prepared solution of potassium acetylide.

    • Slowly add a solution of 2-methoxyestrone (1.0 eq) in dry THF to the acetylide suspension at 0 °C.

    • Stir the reaction mixture at 0-5 °C for several hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Rationale: The final product must be purified to remove any unreacted starting materials, reagents, and side products.

  • Protocol:

    • Subject the crude product to column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Recrystallize the solid from a suitable solvent system (e.g., methanol/water or acetone/hexane) to obtain pure 2-Methoxyethinylestradiol.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Methoxyethinylestradiol. A combination of spectroscopic and chromatographic methods should be employed.

Characterization_Workflow cluster_purification Purification Start Synthesized Crude Product ColChrom Column Chromatography Start->ColChrom Recryst Recrystallization ColChrom->Recryst NMR NMR Recryst->NMR Structure & Purity Confirmation MS MS Recryst->MS Structure & Purity Confirmation IR IR Recryst->IR Structure & Purity Confirmation HPLC HPLC Recryst->HPLC Structure & Purity Confirmation Final Characterized 2-Methoxyethinylestradiol NMR->Final MS->Final IR->Final HPLC->Final

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR, along with 2D experiments like HSQC and HMBC, will confirm the connectivity of the molecule.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the new methoxy group, the acetylenic proton, and the steroidal backbone. The C2-methoxy group will influence the chemical shifts of the adjacent aromatic protons (H1 and H4).[10][11]

  • ¹³C NMR: The spectrum will confirm the presence of 21 carbon atoms. Key signals include those for the acetylenic carbons, the aromatic carbons (with shifts influenced by the hydroxyl and methoxy groups), and the C18 methyl carbon.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxyethinylestradiol (Predicted values based on ethinylestradiol data[1] and standard substituent effects in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C18-CH₃~0.92 (s, 3H)~13.0Angular methyl group.
C≡CH~2.65 (s, 1H)~74.5Acetylenic proton.
C≡CH-~87.5Quaternary acetylenic carbon.
C2-OCH₃~3.80 (s, 3H)~56.0Methoxy group protons.
C1-H~6.60 (s, 1H)~112.0Aromatic proton, singlet due to lack of adjacent proton.
C4-H~6.95 (s, 1H)~115.0Aromatic proton, singlet due to lack of adjacent proton.
C3-OH~5.0-5.5 (br s, 1H)-Phenolic hydroxyl, shift is concentration-dependent.
C17-OH~1.9-2.2 (br s, 1H)-Tertiary hydroxyl, shift is concentration-dependent.
C17 (quaternary)-~80.0Carbon bearing the hydroxyl and ethynyl groups.
Aromatic C (C2, C3)-~145-155Quaternary aromatic carbons attached to oxygen.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern in MS/MS provides further structural evidence.

  • Expected Molecular Ion: For C₂₁H₂₆O₃, the expected [M+H]⁺ is m/z 327.1955.

  • Key Fragmentation Patterns: Steroids often exhibit characteristic fragmentation patterns involving the cleavage of the D-ring.[12][13] The presence of the ethynyl and methoxy groups will also influence fragmentation.

    • Loss of water (-18 Da) from the molecular ion is common for steroids with a 17-OH group.[12]

    • Loss of the ethynyl group (-25 Da).

    • Cleavage across the B-ring, a characteristic fragmentation of the steroid core.[12]

Table 2: Predicted Mass Spectrometry Data for 2-Methoxyethinylestradiol (ESI+)

IonPredicted m/zDescription
[M+H]⁺327.1955Protonated molecular ion
[M+Na]⁺349.1774Sodium adduct
[M+H-H₂O]⁺309.1849Loss of water from the C17-hydroxyl group
[M+H-C₂H₂]⁺301.1804Loss of acetylene from the molecular ion
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Protocol: The sample can be analyzed as a KBr pellet or a thin film.

  • Expected Absorption Bands:

    • ~3500-3300 cm⁻¹ (broad): O-H stretching vibration from the two hydroxyl groups.[14]

    • ~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

    • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic and methyl groups.

    • ~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

    • ~1610, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

    • ~1050 cm⁻¹: C-O stretching of the hydroxyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound and for monitoring reaction progress.

  • Protocol: A reverse-phase method is typically used.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile and water is effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection, typically around 280 nm due to the phenolic chromophore.

    • Purity Assessment: The purity is determined by the area percentage of the main peak. The final product should exhibit a purity of >98%.

Conclusion

This guide outlines a logical and robust strategy for the synthesis and comprehensive characterization of 2-Methoxyethinylestradiol. By employing a protecting group strategy, the synthesis is designed to overcome the challenge of regioselectivity in A-ring functionalization. The detailed characterization workflow, combining NMR, MS, IR, and HPLC, provides a self-validating system to ensure the unequivocal identification and high purity of the target compound. This framework empowers researchers to produce and validate this important estrogen derivative, facilitating further investigation into its unique biological properties.

References

  • Chen, I., et al. (2001). Oxidative Transformation of 2-hydroxyestrone. Stability and Reactivity of 2,3-estrone Quinone and Its Relationship to Estrogen Carcinogenicity. Chemical research in toxicology, 14(9), 1193-2000. Available from: [Link]

  • van den Bemd, G. C. M. L. G., et al. (2003). Short synthesis of 2-methoxyestradiol and 2-hydroxyestradiol. Steroids, 68(4), 373-375. Available from: [Link]

  • Wikipedia contributors. (2023). 2-Methoxyestradiol. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Low, Y. L., et al. (2008). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 17(12), 3545-3549. Available from: [Link]

  • Obi, N., et al. (2011). Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? International Journal of Women's Health, 3, 37-51. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5991, Ethinylestradiol. Available from: [Link].

  • Pribiag, H., & Ziv-Tzar, D. (2013). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Frontiers in bioscience (Scholar edition), 5(2), 604-617. Available from: [Link]

  • Lévesque, E., et al. (2001). Specificity and regioselectivity of the conjugation of estradiol, estrone, and their catecholestrogen and methoxyestrogen metabolites by human uridine diphospho-glucuronosyltransferases expressed in endometrium. The Journal of clinical endocrinology and metabolism, 86(2), 803-10. Available from: [Link]

  • Shajahan, A., et al. (2009). Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. Molecular Pharmaceutics, 6(4), 998-1009. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • Google Patents. (1981). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.
  • N'Zemba, B., et al. (2000). Solid-Phase Synthesis of Phenolic Steroids: From Optimization Studies to a Convenient Procedure for Combinatorial Synthesis of Biologically Relevant Estradiol Derivatives. Journal of Combinatorial Chemistry, 2(4), 365-378. Available from: [Link]

  • Lee, S. J., et al. (2007). 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nuclear medicine and biology, 34(7), 839-46. Available from: [Link]

  • Zahid, M., et al. (2013). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 3(4), 1013-1033. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66414, 2-Methoxyestradiol. Available from: [Link].

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. [Image]. Available from: [Link]

  • Raja, T., et al. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Letters, 86(1-3), 127-131. Available from: [Link]

  • Google Patents. (1940). US2194215A - Methylation of phenolic compounds.
  • Nirogi, R., et al. (2015). High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma. Biomedical Chromatography, 29(4), 508-516. Available from: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Available from: [Link]

  • Taylor & Francis Online. (n.d.). 2 hydroxyestrone – Knowledge and References. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [PDF]. Available from: [Link]

  • Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Galyametdinov, Y. G., et al. (2006). Study of IR spectrum of the 17β-estradiol using quantum-chemical density functional theory. Biopolymers and Cell, 22(5), 363-374. Available from: [Link]

  • University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Paradine, S. M., et al. (2020). Late-stage oxidative C(sp3)-H methylation. Nature, 580(7801), 76-81. Available from: [Link]

  • Venter, G., et al. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific Reports, 15(1), 31468. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Estradiol. In NIST Chemistry WebBook. Available from: [Link]

  • Venter, G., et al. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific reports, 15(1), 31468. Available from: [Link]

  • Venter, G., et al. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific reports, 15(1), 31468. Available from: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 17 β -estradiol in KBr[7]. [Image]. Available from: [Link]

  • Nicu, V. P., et al. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. International Journal of Molecular Sciences, 24(2), 1404. Available from: [Link]

  • Xue, Q., et al. (2005). Promoter methylation regulates estrogen receptor 2 in human endometrium and endometriosis. Biology of reproduction, 73(6), 1317-24. Available from: [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action of 2-Methyl-ethinylestradiol, a synthetic estrogenic compound. In the absence of extensive direct research on this specific molecule, this document synthesizes information from its parent compound, ethinylestradiol, and related 2-substituted estradiol derivatives to construct a scientifically grounded hypothesis of its biological activities. This guide delves into the structural basis of its presumed estrogen receptor interactions, the resultant genomic and non-genomic signaling cascades, and the established experimental workflows for characterizing such a compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the pharmacology of novel synthetic estrogens.

Introduction: The Rationale for a Presumed Mechanism of Action

This guide will, therefore, present a presumed mechanism of action for this compound, grounded in the principles of steroid hormone action and structure-activity relationships.[5][6] We will explore its likely interactions with estrogen receptors, the downstream signaling pathways it is expected to modulate, and provide detailed protocols for the experimental validation of these hypotheses.

Molecular Structure and its Implications for Biological Activity

The structure of this compound is characterized by the core steroidal nucleus of estradiol, with two key modifications: an ethinyl group at the C17α position and a methyl group at the C2 position.

  • The 17α-Ethinyl Group: This modification is known to significantly increase the oral bioavailability and metabolic stability of the steroid by sterically hindering the enzymatic oxidation of the 17β-hydroxyl group.[1] This is a hallmark of ethinylestradiol and is responsible for its enhanced potency compared to endogenous estradiol.

  • The 2-Methyl Group: Methylation at the C2 position of the A-ring can influence several aspects of the molecule's activity. It may alter the binding affinity and selectivity for the estrogen receptor isoforms (ERα and ERβ) and could also impact its metabolic profile. For instance, 2-hydroxylation followed by methylation is a major metabolic pathway for endogenous estrogens, leading to the formation of 2-methoxyestradiol, a metabolite with distinct biological activities.[3]

The interplay of these two structural features will ultimately define the pharmacological profile of this compound.

Presumed Mechanism of Action: An Estrogen Receptor-Mediated Pathway

The primary mechanism of action of this compound is presumed to be mediated through its interaction with the estrogen receptors, ERα and ERβ.[1][7] These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors.[7]

Estrogen Receptor Binding and Activation

This compound is expected to bind to the ligand-binding domain (LBD) of both ERα and ERβ. The affinity and selectivity for each isoform will be a critical determinant of its tissue-specific effects. Ethinylestradiol itself exhibits high affinity for both ERα and ERβ.[1] The presence of the 2-methyl group may modulate this affinity.

Upon binding, the receptor is predicted to undergo a conformational change, leading to the dissociation of heat shock proteins, dimerization, and subsequent translocation to the nucleus.

Genomic Signaling: The Classical Pathway

The activated this compound-ER complex is expected to bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[7] This interaction initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.

The specific genes regulated by this pathway are numerous and play critical roles in a wide range of physiological processes, including cell proliferation, differentiation, and metabolism.

Genomic Signaling of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-MEE 2-Methyl- ethinylestradiol ER_HSP ER-HSP Complex 2-MEE->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding ER_Dimer->ERE Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Caption: Presumed genomic signaling pathway of this compound.

Non-Genomic Signaling: Rapid Effects

In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects.[1] These are mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. These rapid signaling events often involve the activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, and can lead to changes in intracellular calcium levels. It is plausible that this compound could also initiate these rapid signaling events.

Experimental Workflows for Characterizing the Mechanism of Action

To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays would be employed.

Receptor Binding Affinity

A competitive binding assay is the gold standard for determining the affinity of a ligand for its receptor.[8][9]

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptors

  • Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ or cytosolic extracts from tissues or cell lines known to express high levels of these receptors (e.g., MCF-7 cells).

  • Radioligand: Use a high-affinity radiolabeled estrogen, such as [³H]-Estradiol.

  • Competition: Incubate a fixed concentration of the receptor source and radioligand with increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound fraction using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of radioligand binding) can then be determined and used to calculate the binding affinity (Ki).

Transcriptional Activation

Reporter gene assays are used to assess the ability of a compound to activate gene transcription through a specific receptor.[10][11][12]

Protocol: Estrogen Receptor Luciferase Reporter Gene Assay

  • Cell Line: Use a human cell line that is responsive to estrogens and has been stably or transiently transfected with a reporter construct. A common choice is the T47D or MCF-7 breast cancer cell line.[13]

  • Reporter Construct: The construct typically contains multiple copies of an ERE upstream of a minimal promoter driving the expression of a reporter gene, such as firefly luciferase.

  • Treatment: Culture the cells in a multi-well plate and treat with a range of concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Reporter_Gene_Assay_Workflow Cell_Culture Culture ER-responsive cells in multi-well plate Transfection Transfect with ERE-Luciferase reporter construct Cell_Culture->Transfection Treatment Treat with this compound (various concentrations) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for an estrogen receptor reporter gene assay.

Downstream Gene Expression Profiling

To gain a broader understanding of the cellular response to this compound, transcriptomic analysis can be performed.[14][15][16]

Protocol: Microarray or RNA-Seq Analysis

  • Cell Treatment: Treat a suitable cell line (e.g., MCF-7) with this compound at a concentration determined from the reporter gene assay, along with appropriate controls.

  • RNA Extraction: Isolate high-quality total RNA from the cells.

  • Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarray): Prepare sequencing libraries or label the RNA for hybridization to a microarray chip.

  • Data Acquisition: Sequence the libraries on a next-generation sequencing platform or scan the microarray.

  • Bioinformatic Analysis: Analyze the data to identify differentially expressed genes. Perform pathway analysis and gene ontology enrichment to understand the biological processes affected by the compound.

Anticipated Biological Effects and Therapeutic Potential

Based on its structural similarity to ethinylestradiol, this compound is anticipated to exhibit potent estrogenic activity. Its therapeutic potential would likely be in areas where estrogens are currently used, such as:

  • Hormonal Contraception: In combination with a progestin.[17]

  • Hormone Replacement Therapy: For the management of menopausal symptoms.

  • Treatment of certain hormone-responsive cancers: Although the effect of the 2-methyl group on cancer cell proliferation would need to be carefully evaluated, as some 2-substituted estrogens like 2-methoxyestradiol have anti-proliferative effects.[3]

The specific profile of ERα versus ERβ agonism or antagonism will be crucial in determining its tissue-selective effects and overall therapeutic index.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive, scientifically-grounded understanding of its mechanism of action can be constructed through inference from its parent compound, ethinylestradiol, and related molecules. It is presumed to act as a potent estrogen receptor agonist, modulating gene expression through both genomic and non-genomic pathways. The experimental workflows detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Further research into this and other novel synthetic estrogens is warranted to explore their potential as next-generation therapeutic agents.

References

  • ACS Publications. (n.d.). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology. Retrieved from [Link]

  • BioRxiv. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN103204891A - High-purity ethinyloestradiol synthesis method.
  • National Center for Biotechnology Information. (n.d.). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gene Expression Profiles for Detecting and Distinguishing Potential Endocrine-Disrupting Compounds in Environmental Samples. Retrieved from [Link]

  • JoVE. (2025). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transcriptome profiling and genomic atlas study for endocrine disrupting chemicals in whole body system of animals. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). Retrieved from [Link]

  • Oxford Academic. (n.d.). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Retrieved from [Link]

  • Oxford Academic. (2022). In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. Toxicological Sciences. Retrieved from [Link]

  • Pharmatest. (n.d.). In vitro assay, estrogenic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro test systems for the evaluation of the estrogenic activity of natural products. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative comparisons of in vitro assays for estrogenic activities. Retrieved from [Link]

  • ResearchGate. (2026). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]

  • Springer Nature. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Retrieved from [Link]

  • PubChem. (n.d.). Ethinylestradiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethinylestradiol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Ethinyl Estradiol?. Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of 2-methoxyestradiol: new developments. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). The mechanism of action of low dose combined oral contraceptives. Retrieved from [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of estrogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic 2-Methoxyestradiol Derivatives: Structure-Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethinyl Estradiol. MeSH. Retrieved from [Link]

  • PubMed. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Retrieved from [Link]

Sources

An In-depth Technical Guide on 2-Methoxyethinylestradiol as a Metabolite of Ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the metabolic formation of 2-methoxyethinylestradiol from its parent compound, ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives. We will delve into the key enzymatic processes, analytical methodologies for detection and quantification, and the biological significance of this metabolic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of ethinylestradiol metabolism and its implications.

Introduction to Ethinylestradiol and its Metabolic Fate

Ethinylestradiol (17α-ethynylestradiol) is a potent synthetic estrogen that has been a cornerstone of hormonal contraception for decades.[1][2] Its chemical structure, characterized by an ethynyl group at the C17α position, confers high oral bioavailability and increased resistance to metabolic degradation compared to its endogenous counterpart, 17β-estradiol.[3][4] However, EE is not metabolically inert and undergoes extensive biotransformation, primarily in the liver and gut wall.[5][6] Understanding the metabolic pathways of EE is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as its potential for drug-drug interactions and long-term health effects.[6][7]

The metabolism of EE is a multi-step process involving Phase I and Phase II enzymatic reactions. Phase I reactions, primarily oxidations, are followed by Phase II conjugation reactions that facilitate the excretion of the metabolites.[8] A major Phase I metabolic pathway for EE is aromatic hydroxylation, leading to the formation of catechol estrogens.[9] These catechols are then subject to further metabolism, including O-methylation, a critical step in their detoxification and clearance.[10][11]

The Metabolic Pathway: From Ethinylestradiol to 2-Methoxyethinylestradiol

The formation of 2-methoxyethinylestradiol from ethinylestradiol is a two-step enzymatic process. It's important to clarify the nomenclature: "2-Methyl-ethinylestradiol" commonly refers to 2-methoxyethinylestradiol, where a methyl group is added to the 2-hydroxyl group, not directly to the steroid ring.

Step 1: 2-Hydroxylation of Ethinylestradiol

The initial and rate-limiting step in this pathway is the aromatic hydroxylation of EE at the C2 position of the A-ring, forming 2-hydroxyethinylestradiol (2-OH-EE).[1][8][12] This reaction is catalyzed by various cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isoform responsible for this transformation in the liver.[1][8][13][14] Other CYP isoforms, such as CYP2C9, also contribute to a lesser extent.[13][14]

The formation of 2-OH-EE is significant because it introduces a catechol moiety, which is a dihydroxy-substituted aromatic ring. Catechols are highly reactive and can undergo further oxidation to form semiquinones and quinones, which are electrophilic species capable of binding to cellular macromolecules, including DNA, and may contribute to the carcinogenic potential of estrogens.[15]

Step 2: O-Methylation of 2-Hydroxyethinylestradiol

The subsequent step is the O-methylation of the catechol intermediate, 2-OH-EE, to form 2-methoxyethinylestradiol. This reaction is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT).[10][11] COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen.[10] This methylation is a crucial detoxification step, as it converts the reactive catechol into a more stable and less toxic methoxy derivative, which can then be more readily conjugated and excreted.[16]

The efficiency of this methylation process can vary among individuals due to genetic polymorphisms in the COMT gene, which can influence the levels of potentially harmful catechol estrogen metabolites.[10]

Ethinylestradiol_Metabolism EE Ethinylestradiol OH_EE 2-Hydroxyethinylestradiol (Catechol Estrogen) EE->OH_EE CYP3A4, CYP2C9 (2-Hydroxylation) MeO_EE 2-Methoxyethinylestradiol OH_EE->MeO_EE COMT (O-Methylation) Excretion Conjugation & Excretion MeO_EE->Excretion

Metabolic pathway of Ethinylestradiol to 2-Methoxyethinylestradiol.

Analytical Methodologies for Metabolite Detection and Quantification

The accurate detection and quantification of EE and its metabolites, including 2-methoxyethinylestradiol, in biological matrices such as plasma, urine, and in vitro incubation mixtures are essential for pharmacokinetic studies and risk assessment. Due to the low concentrations of these analytes, highly sensitive and specific analytical methods are required.

Sample Preparation

A robust sample preparation protocol is critical to remove interfering substances and enrich the analytes of interest. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analytes from the aqueous matrix.

  • Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain and then elute the analytes. This is a widely used and effective method for cleaning up complex samples.[17]

For enhanced sensitivity, derivatization of EE and its metabolites with reagents like dansyl chloride can be performed to improve their ionization efficiency in mass spectrometry.[17]

Chromatographic Separation and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of EE and its metabolites.[9][18][19]

ParameterTypical Value/ConditionRationale
Chromatography
ColumnC18 reverse-phaseProvides good retention and separation of steroid hormones.
Mobile PhaseGradient of water and acetonitrile/methanol with a modifier (e.g., formic acid)Allows for the elution of compounds with a wide range of polarities.
Mass Spectrometry
IonizationElectrospray Ionization (ESI) in positive or negative modeESI is a soft ionization technique suitable for polar and thermally labile molecules.
DetectionTriple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) modeOffers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Experimental Protocol: In Vitro Metabolism of Ethinylestradiol

This protocol outlines a typical in vitro experiment to study the formation of 2-methoxyethinylestradiol from EE using human liver microsomes.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), a NADPH-regenerating system (to support CYP activity), and S-adenosyl-L-methionine (SAM, the methyl donor for COMT).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add ethinylestradiol (the substrate) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system for the quantification of the parent drug (EE) and its metabolites (2-OH-EE and 2-methoxyethinylestradiol).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Microsomes) Extraction Solid-Phase Extraction (SPE) Biological_Matrix->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_Separation HPLC Separation (C18 column) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General analytical workflow for EE and its metabolites.

Biological Significance and Toxicological Implications

The metabolic pathway leading to 2-methoxyethinylestradiol has significant biological and toxicological implications.

  • Detoxification: The methylation of 2-OH-EE to 2-methoxyethinylestradiol is a critical detoxification pathway that reduces the potential for the formation of reactive quinone species.[16]

  • Hormonal Activity: While ethinylestradiol is a potent estrogen, its hydroxylated and methylated metabolites generally exhibit much lower estrogenic activity.[20]

  • Potential for Carcinogenesis: The balance between the formation of catechol estrogens and their subsequent detoxification by methylation is crucial. An imbalance, potentially caused by genetic factors or drug interactions that inhibit COMT activity, could lead to an accumulation of reactive catechol quinones, which have been implicated in the initiation of cancer.[15][21]

  • Drug-Drug Interactions: Co-administration of drugs that are inducers or inhibitors of CYP3A4 can alter the rate of 2-hydroxylation of EE, thereby affecting its plasma concentrations and potentially its efficacy and safety.[6][7][22]

Conclusion and Future Perspectives

The metabolism of ethinylestradiol to 2-methoxyethinylestradiol via 2-hydroxylation and subsequent O-methylation is a key pathway that governs the clearance and detoxification of this widely used synthetic estrogen. A thorough understanding of this pathway, facilitated by advanced analytical techniques like LC-MS/MS, is paramount for drug development professionals and researchers.

Future research should continue to explore the factors that influence the activity of the enzymes involved in this pathway, including genetic polymorphisms, drug interactions, and environmental factors. A deeper understanding of the biological activities of the various EE metabolites will further enhance our ability to assess the long-term safety of ethinylestradiol-containing medications.

References

  • Wikipedia. Ethinylestradiol. [Link]

  • PubChem. Ethinylestradiol. National Institutes of Health. [Link]

  • Goldzieher, J. W. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

  • Slikker, W., Jr, Hill, D. E., & Young, J. F. (1982). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. The Journal of pharmacology and experimental therapeutics, 221(1), 173–181. [Link]

  • Xie, F., Wu, J., & Zhu, B. T. (2009). O-Methylation of Catechol Estrogens by Human Placental Catechol-O-Methyltransferase: Interindividual Differences in Sensitivity to Heat Inactivation and to Inhibition by Dietary Polyphenols. Drug Metabolism and Disposition, 37(3), 508–516. [Link]

  • Lavigne, J. A., Goodman, J. E., Fonong, T., Odwin, S., He, P., Roberts, D. W., & Yager, J. D. (2001). Catechol-O-Methyltransferase-mediated Metabolism of Catechol Estrogens: Comparison of Wild-Type and Variant Human Recombinant Enzymes. Cancer Research, 61(20), 7488–7494. [Link]

  • Back, D. J., & Orme, M. L. (1990). Gastrointestinal metabolism of contraceptive steroids. American journal of obstetrics and gynecology, 163(6 Pt 2), 2146–2151. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Pharmacokinetics of Ethinyl Estradiol: Absorption, Metabolism, and Elimination. [Link]

  • Ke, A. B., Nallani, S. C., & Zhao, P. (2020). Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. Clinical Pharmacology & Therapeutics, 107(4), 967–976. [Link]

  • Markham Integrative Medicine. The Estrogen–Methylation Connection: Why Genes Matter for Hormone Balance. [Link]

  • Ball, P., Knuppen, R., & Breuer, H. (1971). Interactions Between Estrogens and Catechol Amines III. Studies on the Methylation of Catechol Estrogens, Catechol Amines and other Catechols by the Catechol-O-Methyltransferase1 of Human Liver. European Journal of Biochemistry, 21(4), 517–525. [Link]

  • Wang, B., Sanchez, R. I., Franklin, R. B., Evans, D. C., & Huskey, S. E. (2004). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol. Drug metabolism and disposition: the biological fate of chemicals, 32(11), 1209–1212. [Link]

  • Cavalieri, E., Stack, D., Devanesan, P., Todorovic, R., Dwivedy, I., Higginbotham, S., Johansson, S. L., Patil, K. D., Gross, M. L., Gooden, J. K., Ramanathan, R., Cerny, R. L., & Rogan, E. (1997). Molecular origin of cancer: Catechol estrogen-3,4-quinones as endogenous tumor initiators. Proceedings of the National Academy of Sciences, 94(20), 10937–10942. [Link]

  • Roy, V., & Baron, D. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 12(10), 931. [Link]

  • Semantic Scholar. The involvement of cyp 3 a 4 and cyp 2 c 9 in the metabolism of 17-ethinylestradiol. [Link]

  • Laitila, J., Olkkola, K. T., & Neuvonen, P. J. (2002). Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation. British journal of clinical pharmacology, 54(3), 269–274. [Link]

  • Zhang, D., & He, K. (2022). Combined Oral Contraceptives As Victims of Drug Interactions. Drug Metabolism and Disposition, 50(6), 844–857. [Link]

  • Bolt, H. M., Kappus, H., & Remmer, H. (1973). Studies on the metabolism of ethynylestradiol in vitro and in vivo: the significance of 2-hydroxylation and the formation of polar products. Xenobiotica, 3(12), 773–785. [Link]

  • Chen, J., Swift, S., Wright, L., & Singhal, N. (2011). Degradation of 17α-ethinylestradiol by ozonation--identification of the by-products and assessment of their estrogenicity and toxicity. Water research, 45(18), 6145–6154. [Link]

  • Chien, J. Y., Dutta, A., & Duan, X. (2021). Pharmacokinetic and Pharmacodynamic Profiles of Ethinylestradiol/Norgestimate Combination or Norethindrone upon Coadministration with Elagolix 150 mg Once Daily in Healthy Premenopausal Women. Clinical Pharmacology in Drug Development, 10(3), 281–290. [Link]

  • ResearchGate. Further Assessment of 17 -Ethinyl Estradiol as an Inhibitor of Different Human Cytochrome P450 Forms in Vitro. [Link]

  • Zhu, B. T., Roy, D., & Liehr, J. G. (1993). The carcinogenic activity of ethinyl estrogens is determined by both their hormonal characteristics and their conversion to catechol metabolites. Endocrinology, 132(2), 577–583. [Link]

  • Ovid. Characterisation of the pharmacokinetics of ethinylestradiol and drospirenone in extended-cycle regimens: population pharmacokin. [Link]

  • Drugs.com. Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info. [Link]

  • ResearchGate. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. [Link]

  • Endres, S., Mellinger, A., & Blode, H. (2015). Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. International journal of clinical pharmacology and therapeutics, 53(10), 842–852. [Link]

  • Inchem.org. Ethinylestradiol (PIM 221). [Link]

  • National Toxicology Program. (2010). Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study). National Toxicology Program technical report series, (548), 1–206. [Link]

  • ACS Publications. Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. [Link]

  • Wikipedia. Hydroxylation of estradiol. [Link]

  • ResearchGate. (PDF) Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. [Link]

  • Patsnap Synapse. What is the mechanism of Ethinyl Estradiol?. [Link]

  • Wiegratz, I., Sänger, N., & Kuhl, H. (2002). Formation of 7 alpha-methyl-ethinyl estradiol during treatment with tibolone. Menopause (New York, N.Y.), 9(4), 293–295. [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacokinetic and bioavailability profile of 2-Methyl-ethinylestradiol. It is critical to preface this work with a key insight: while the parent compound, ethinylestradiol (EE), is one of the most extensively studied synthetic estrogens, specific and detailed pharmacokinetic data for its 2-methylated derivative, this compound, remains scarce in publicly accessible literature.

Therefore, this guide is structured to provide a robust and in-depth understanding of the well-documented pharmacokinetics of ethinylestradiol as a foundational framework. From this established baseline, we will extrapolate and provide expert insights into the anticipated pharmacokinetic behavior of this compound, drawing upon established principles of steroid metabolism and the known influence of methylation on drug disposition. This approach ensures scientific integrity while addressing the core topic to the fullest extent possible with the currently available information.

Introduction to this compound: A Structural Perspective

This compound is a synthetic steroidal estrogen, a derivative of the potent and widely used ethinylestradiol. The introduction of a methyl group at the C2 position of the steroid's A-ring is the key structural modification. This seemingly minor alteration can have significant implications for the molecule's interaction with metabolic enzymes and receptors, thereby influencing its overall pharmacokinetic and pharmacodynamic profile.

Ethinylestradiol itself was a landmark in medicinal chemistry, offering high oral bioavailability and potency compared to its parent molecule, estradiol.[1] This is primarily due to the 17α-ethynyl group, which sterically hinders hepatic metabolism. The addition of a 2-methyl group introduces another layer of complexity, potentially altering its metabolic fate and, consequently, its efficacy and safety profile.

The Pharmacokinetic Journey: An ADME Profile of Ethinylestradiol as a Basis for Understanding this compound

The disposition of a drug in the body is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[2][3] We will first explore these processes in detail for ethinylestradiol, and then project the likely impact of 2-methylation.

Absorption

Ethinylestradiol is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[3] However, it is subject to significant first-pass metabolism in the gut wall and the liver, which reduces its systemic bioavailability to approximately 38-48%.[1][3]

For This compound , a similar rapid absorption from the gastrointestinal tract can be anticipated due to its lipophilic steroid structure. The critical question lies in the extent of its first-pass metabolism. The 2-methyl group could potentially influence the activity of enzymes in the gut wall and liver, though without specific data, this remains a point of scientific inquiry.

Distribution

Once in the systemic circulation, ethinylestradiol is highly bound to plasma proteins, primarily albumin (around 97-98%).[1] It is not significantly bound to sex hormone-binding globulin (SHBG).[1] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effects and to be cleared from the body.

The distribution characteristics of This compound are expected to be similar to those of ethinylestradiol. High plasma protein binding to albumin is a common feature of lipophilic steroids. Any minor differences in binding affinity would likely have a limited impact on its overall distribution profile.

Metabolism: The Core of Pharmacokinetic Variability

The metabolism of ethinylestradiol is extensive and complex, occurring primarily in the liver. The major metabolic pathways are:

  • Aromatic Hydroxylation: This is the principal route of oxidative metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] This reaction leads to the formation of catechol estrogens, with 2-hydroxyethinylestradiol being the major metabolite.[4][5]

  • Conjugation: The hydroxylated metabolites and the parent drug can undergo conjugation with sulfates and glucuronides.[3][4] Sulfation is a significant pathway in the intestinal wall during first-pass metabolism.[6]

  • Methylation: The catechol metabolites can be further methylated by catechol-O-methyltransferase (COMT) to form methoxy derivatives, such as 2-methoxyethinylestradiol.[4][7]

For This compound , the presence of the methyl group at the C2 position would likely alter this metabolic cascade significantly. It is plausible that 2-methylation could hinder or even block the primary 2-hydroxylation pathway mediated by CYP3A4. This could potentially:

  • Increase Bioavailability: By reducing first-pass metabolism, a higher fraction of the administered dose might reach the systemic circulation.

  • Shift Metabolism to Other Pathways: The metabolic burden could shift towards other hydroxylation sites (e.g., at the 4, 6, or 16 positions) or favor direct conjugation of the parent molecule.

  • Prolong the Half-Life: A slower rate of metabolism would lead to a longer elimination half-life.

It is also important to consider the metabolic fate of the methyl group itself, although demethylation of aromatic rings in steroids is not a primary metabolic route.

Excretion

The metabolites of ethinylestradiol are excreted in both urine and feces.[1] A significant portion of the metabolites undergoes enterohepatic circulation, where they are excreted in the bile, hydrolyzed by gut bacteria, and reabsorbed into the circulation.[3] This process can contribute to the prolonged half-life of the drug.

The excretion profile of This compound would be dependent on its metabolic profile. If it is primarily excreted as conjugated metabolites, the routes of elimination (urine and feces) would likely be similar to those of ethinylestradiol. The extent of enterohepatic circulation would depend on the nature of its biliary metabolites and their susceptibility to gut bacteria.

Bioavailability: A Quantitative Perspective

The oral bioavailability of ethinylestradiol is in the range of 38-48%.[1][3] There is, however, considerable inter-individual variability in the bioavailability of ethinylestradiol, which can be attributed to differences in first-pass metabolism.[8]

For This compound , as hypothesized above, the bioavailability could be higher than that of ethinylestradiol if the 2-methyl group effectively shields the molecule from extensive first-pass metabolism. However, without experimental data, this remains a theoretical consideration.

Experimental Protocols for Pharmacokinetic and Bioavailability Studies

The determination of the pharmacokinetic profile and bioavailability of a steroid compound like this compound requires robust and validated analytical methodologies. The following outlines a typical experimental workflow.

Study Design for a Bioavailability Study

A randomized, two-way crossover study is the gold standard for comparing the bioavailability of two formulations or, in this case, for determining the absolute bioavailability of this compound.

  • Subjects: A cohort of healthy, non-smoking female volunteers of reproductive age.

  • Treatments:

    • Oral Administration: A single oral dose of this compound.

    • Intravenous Administration: A single intravenous infusion of a sterile, pyrogen-free solution of this compound (to determine 100% bioavailability).

  • Washout Period: A sufficient time between the two treatments to ensure complete elimination of the drug from the body.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of steroid hormones and their metabolites in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the plasma samples to precipitate proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further purified using LLE (e.g., with methyl tert-butyl ether) or SPE (e.g., using a C18 cartridge) to remove interfering substances and concentrate the analyte.

    • Derivatization (Optional): To enhance ionization efficiency and sensitivity, derivatization with a reagent like dansyl chloride can be performed.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation and Visualization

Tabular Summary of Pharmacokinetic Parameters

The following table presents the known pharmacokinetic parameters for ethinylestradiol, which would serve as a benchmark for future studies on this compound.

ParameterEthinylestradiolThis compound (Anticipated)
Bioavailability (F) ~38-48%[1][3]Potentially higher due to reduced first-pass metabolism
Time to Peak (Tmax) 1-2 hoursLikely similar to EE
Volume of Distribution (Vd) ~4-5 L/kgLikely similar to EE
Plasma Protein Binding ~97-98% (to albumin)[1]High, likely >95%
Elimination Half-life (t½) ~7-36 hours[1]Potentially longer due to slower metabolism
Clearance (CL) ~10-30 L/hPotentially lower than EE
Primary Metabolic Enzymes CYP3A4, UGTs, SULTs[3][4]To be determined; likely altered CYP involvement
Major Metabolites 2-hydroxy-EE, EE-sulfate, EE-glucuronide[3][4]To be determined; likely different hydroxylation and conjugation patterns
Routes of Excretion Urine and Feces[1]Likely similar to EE
Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of ethinylestradiol and a typical bioanalytical workflow.

Ethinylestradiol_Metabolism EE Ethinylestradiol PhaseI Phase I Metabolism (Oxidation) EE->PhaseI CYP3A4 PhaseII Phase II Metabolism (Conjugation) EE->PhaseII UGTs, SULTs PhaseI->PhaseII COMT, UGTs, SULTs Metabolites Excretion (Urine and Feces) PhaseII->Metabolites

Caption: Metabolic pathway of Ethinylestradiol.

Bioanalytical_Workflow Start Plasma Sample Collection Step1 Protein Precipitation Start->Step1 Step2 Extraction (LLE or SPE) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 End Data Analysis and PK Modeling Step3->End

Caption: Bioanalytical workflow for pharmacokinetic studies.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is a subject of significant interest, given the widespread use of its parent compound, ethinylestradiol. While direct experimental data is currently limited, a comprehensive understanding of ethinylestradiol's ADME properties provides a strong foundation for predicting the behavior of its 2-methylated derivative. The key hypothesis is that the 2-methyl group may hinder the primary metabolic pathway of 2-hydroxylation, potentially leading to increased bioavailability and a longer half-life.

To move beyond theoretical considerations, dedicated in vitro and in vivo studies are imperative. In vitro metabolism studies using human liver microsomes and hepatocytes would elucidate the primary metabolic pathways and the enzymes involved. A well-designed clinical pharmacokinetic study, as outlined in this guide, would be essential to definitively characterize the absorption, distribution, metabolism, excretion, and bioavailability of this compound in humans. The insights gained from such studies will be invaluable for the future development and therapeutic application of this and other novel steroidal compounds.

References

  • Fotherby, K. (1982). Pharmacokinetics of ethynyloestradiol in humans. Methods and findings in experimental and clinical pharmacology, 4(2), 133–141. [Link]

  • Goldzieher, J. W. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

  • Madden, S., Back, D. J., & Orme, M. L. (1994). Metabolism of the oral contraceptive steroids ethynylestradiol, norgestimate and 3-ketodesogestrel by a human endometrial cancer cell line (HEC-1A) and endometrial tissue in vitro. Contraception, 50(1), 49–60. [Link]

  • Guengerich, F. P. (1990). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Steroids, 55(12), 559–562. [Link]

  • Back, D. J., Bates, M., Breckenridge, A. M., Ellis, A., & MacIver, M. (1981). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British journal of clinical pharmacology, 11(3), 275–278. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5991, Ethinylestradiol. Retrieved from [Link]

  • Goldzieher, J. W., & Brody, S. A. (1990). Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

  • PharmaCompass. (n.d.). EE2. Retrieved from [Link]

  • Venter, G., van der Merwe, M., & van der Westhuizen, F. H. (2022). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific reports, 12(1), 10888. [Link]

  • Goldzieher, J. W., & Brody, S. A. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

  • ResearchGate. (n.d.). Essential pathways of estrogen metabolism in humans. 2-M-E2... Retrieved from [Link]

  • Williams, K. I. H. (1980). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. Steroids, 35(3), 269–283. [Link]

  • Pediatric Oncall. (n.d.). Mestranol. Retrieved from [Link]

  • Wikipedia. (n.d.). Mestranol. Retrieved from [Link]

  • Adimoolam, S., Jin, Y., & Penning, T. M. (2018). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 8(4), 74. [Link]

  • Venter, G., van der Merwe, M., & van der Westhuizen, F. H. (2022). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. ResearchGate. [Link]

  • Numazawa, M., & Nagaoka, M. (1984). A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol. Journal of the Chemical Society, Perkin Transactions 1, 2231–2234. [Link]

  • Wikipedia. (n.d.). Ethinylestradiol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204891A - High-purity ethinyloestradiol synthesis method.
  • Goldzieher, J. W., & Brody, S. A. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethinyl Estradiol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Schwartz, U., & Hammerstein, J. (1973). The Estrogenic Potency of Ethinylestradiol and Mestranol--A Comparative Study. Acta endocrinologica. Supplementum, 173, 118. [Link]

  • ResearchGate. (n.d.). Synthesis of novel derivatives of ethinyl estradiol. Retrieved from [Link]

  • SCIEX. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). Ethinyl Estradiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

  • ClinPGx. (n.d.). ethinyl estradiol. Retrieved from [Link]

  • ResearchGate. (n.d.). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. Retrieved from [Link]

  • Drugs.com. (n.d.). Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info. Retrieved from [Link]

  • ChemistryViews. (2018, August 20). Optimized Synthesis of Estradiol Methyl Ether. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactivity of a Novel Estrogenic Compound

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical roadmap for the in vitro characterization of 2-Methyl-ethinylestradiol. As a derivative of the widely studied synthetic estrogen, ethinylestradiol, understanding the nuanced biological activities of this methylated analog is paramount. This document eschews a rigid, templated approach in favor of a logically structured exploration, designed to provide not just protocols, but the scientific rationale that underpins them. Our focus is on establishing a robust framework for generating high-fidelity data on receptor interaction, transcriptional modulation, and metabolic fate—the cornerstones of preclinical assessment.

Section 1: Elucidating Estrogen Receptor Binding Affinity

The initial and most fundamental assessment of any potential estrogenic compound is its direct interaction with the estrogen receptors (ERα and ERβ). The affinity with which this compound binds to these receptors will be a primary determinant of its potency and potential tissue-specific effects. A competitive radioligand binding assay is the gold standard for this determination.

Causality in Experimental Design: The Competitive Binding Principle

This assay operates on the principle of competition between a radiolabeled ligand (typically [³H]-17β-estradiol) and the unlabeled test compound (this compound) for a finite number of estrogen receptors. The degree to which this compound displaces the radioligand is directly proportional to its binding affinity. By systematically varying the concentration of the test compound, we can generate a dose-response curve and calculate key binding parameters.

Experimental Workflow: ER Competitive Binding Assay

ER_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source ER Source (e.g., Rat Uterine Cytosol or Recombinant Human ERα/ERβ) Incubation Incubate Receptor, Radioligand, and Test Compound to Equilibrium Receptor_Source->Incubation Radioligand [³H]-17β-estradiol (Fixed Concentration) Radioligand->Incubation Test_Compound This compound (Serial Dilutions) Test_Compound->Incubation Separation Separate Bound from Free Radioligand (e.g., Hydroxylapatite) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Generate Competition Curve Calculate IC50 and Ki Quantification->Analysis

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Detailed Protocol: ER Competitive Binding Assay
  • Preparation of Reagents:

    • Prepare a suitable assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer).

    • Prepare serial dilutions of this compound and a reference compound (e.g., 17β-estradiol) in the assay buffer.

    • Prepare a solution of [³H]-17β-estradiol at a fixed concentration (typically around the Kd for the receptor).

  • Preparation of Estrogen Receptor Source:

    • If using rat uterine cytosol, prepare it from ovariectomized rats as a source of ERs.[1]

    • Alternatively, use commercially available recombinant human ERα or ERβ.

  • Assay Incubation:

    • In assay tubes, combine the estrogen receptor preparation, the [³H]-17β-estradiol solution, and varying concentrations of this compound or the reference compound.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [³H]-17β-estradiol from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.

  • Quantification and Data Analysis:

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[1]

    • Calculate the equilibrium dissociation constant (Ki) to express the binding affinity.

ParameterDescription
IC50 The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Ki The equilibrium dissociation constant for the binding of the competing ligand to the receptor, reflecting its binding affinity.

Section 2: Assessing Transcriptional Activation Potential

Beyond receptor binding, it is crucial to determine whether this compound can act as an agonist, antagonist, or selective estrogen receptor modulator (SERM) by measuring its ability to induce gene expression. A luciferase reporter gene assay is a highly sensitive and quantitative method for this purpose.

The "Why": From Receptor Binding to Gene Expression

Ligand binding to the estrogen receptor induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This, in turn, recruits co-activator or co-repressor proteins, ultimately modulating gene transcription. The luciferase assay quantifies this transcriptional activation.

Experimental Workflow: Luciferase Reporter Gene Assay

Luciferase_Workflow cluster_prep Cell Culture & Transfection cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Luminescence Measurement cluster_analysis Data Analysis Cell_Culture Culture ER-positive cells (e.g., MCF-7) Transfection Transfect with ERE-luciferase reporter plasmid Cell_Culture->Transfection Treatment Treat cells with varying concentrations of This compound Transfection->Treatment Lysis Lyse cells to release luciferase enzyme Treatment->Lysis Luminescence Add luciferase substrate and measure light output Lysis->Luminescence Analysis Generate Dose-Response Curve Determine EC50 and Efficacy Luminescence->Analysis

Caption: Workflow for the ERE-Luciferase Reporter Gene Assay.

Detailed Protocol: ERE-Luciferase Reporter Gene Assay
  • Cell Culture and Transfection:

    • Culture an estrogen-responsive human cell line, such as MCF-7 breast cancer cells, in an appropriate medium.

    • Transfect the cells with a reporter plasmid containing multiple copies of a consensus ERE upstream of a minimal promoter driving the expression of the firefly luciferase gene. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment:

    • Plate the transfected cells into a multi-well plate.

    • Treat the cells with a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

    • To assess antagonistic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) to characterize the potency and efficacy of this compound as an agonist.

    • For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the 17β-estradiol-induced response).

ParameterDescription
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.
Emax The maximal response achievable from an agonist.
IC50 The molar concentration of an antagonist that inhibits the response to an agonist by 50%.

Section 3: In Vitro Metabolic Profiling

The in vitro metabolism of this compound is a critical factor in determining its overall biological activity, potential for drug-drug interactions, and the formation of active or inactive metabolites. Human liver microsomes are a standard in vitro system for these investigations as they contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism of estrogens.[2][3]

Rationale for Metabolic Studies

The metabolism of ethinylestradiol is known to proceed primarily through 2-hydroxylation, catalyzed mainly by CYP3A4 and CYP2C9.[3] The resulting 2-hydroxy-ethinylestradiol can be further methylated by catechol-O-methyltransferase (COMT) to form 2-methoxy-ethinylestradiol. These metabolites can have their own distinct biological activities.[4][5] Therefore, it is essential to investigate how the 2-methyl group on this compound influences its metabolic pathway.

Experimental Workflow: In Vitro Metabolism in Human Liver Microsomes

Metabolism_Workflow cluster_prep Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Cofactors NADPH-generating system Cofactors->Incubation Test_Compound This compound Test_Compound->Incubation Inhibitors Optional: Specific CYP inhibitors Inhibitors->Incubation Quenching Stop reaction with organic solvent Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Metabolite_ID Identify metabolites based on mass and fragmentation LC_MS->Metabolite_ID Quantification Quantify parent compound disappearance and metabolite formation LC_MS->Quantification

Caption: Workflow for In Vitro Metabolism Studies using Human Liver Microsomes.

Detailed Protocol: In Vitro Metabolism Assay
  • Incubation Mixture Preparation:

    • Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (as a source of cofactors for CYP enzymes), and a suitable buffer.

    • Pre-incubate the mixture at 37°C.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding this compound to the pre-warmed incubation mixture.

    • To identify the specific CYP enzymes involved, parallel incubations can be performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).[3]

  • Reaction Quenching and Sample Preparation:

    • At various time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a chromatographic method to separate this compound from its potential metabolites.

    • Use the mass spectrometer to detect and identify the parent compound and its metabolites based on their mass-to-charge ratios and fragmentation patterns.

  • Data Analysis:

    • Determine the rate of disappearance of this compound over time to assess its metabolic stability.

    • Identify the structures of the major metabolites formed.

    • Evaluate the effect of specific CYP inhibitors to pinpoint the primary enzymes responsible for the metabolism of this compound.

ParameterDescription
Metabolic Stability The susceptibility of a compound to biotransformation, often expressed as in vitro half-life or intrinsic clearance.
Metabolite Profile The array of metabolites formed from a parent compound.
CYP Reaction Phenotyping The identification of the specific cytochrome P450 enzymes responsible for the metabolism of a compound.

Conclusion: A Path Forward in Characterizing this compound

This guide provides a robust and scientifically grounded framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its estrogen receptor binding affinity, transcriptional activation potential, and metabolic profile, researchers can build a detailed understanding of its biological activity. The methodologies outlined herein are designed to generate high-quality, reproducible data that will be invaluable for guiding further drug development efforts. The insights gained from these studies will be critical in elucidating the therapeutic potential and safety profile of this novel steroidal compound.

References

  • Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression. (URL not available)
  • 2-hydroxyestradiol is a prodrug of 2-methoxyestradiol. Journal of Pharmacology and Experimental Therapeutics, 309(3), 1093-1097. [Link]

  • The estrogen metabolites 2-methoxyestradiol and 2-hydroxyestradiol inhibit endometriotic cell proliferation in estrogen-receptor-independent manner. Gynecological Endocrinology, 32(7), 529-533. [Link]

  • Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging. Molecular Pharmaceutics, 19(2), 549-560. [Link]

  • Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific Reports, 12(1), 14593. [Link]

  • The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. Drug Metabolism and Disposition, 32(11), 1327-1332. [Link]

  • 2-Methoxymethylestradiol: A New 2-methoxy Estrogen Analog That Exhibits Antiproliferative Activity and Alters Tubulin Dynamics. The Journal of Steroid Biochemistry and Molecular Biology, 78(2), 167-177. [Link]

  • Role of cytochrome P450 in estradiol metabolism in vitro. Acta Pharmacologica Sinica, 25(3), 349-353. [Link]

  • Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modul
  • 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation. Journal of Medicinal Chemistry, 38(16), 3173-3181. [Link]

  • Further Assessment of 17 -Ethinyl Estradiol as an Inhibitor of Different Human Cytochrome P450 Forms in Vitro. Drug Metabolism and Disposition, 39(9), 1568-1575. [Link]

  • 2-Methoxyestradiol. Rupa Health. [Link]

  • Genomic Analyses of Transcription Factor Binding, Histone Acetylation, and Gene Expression Reveal Mechanistically Distinct Classes of Estrogen-Regulated Promoters. Molecular and Cellular Biology, 26(13), 5048-5063. [Link]

  • The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. [Link]

  • Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Link]

  • The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol. Drug Metabolism and Disposition, 32(11), 1327-1332. [Link]

  • Selective estrogen receptor modulator. Wikipedia. [Link]

  • 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nuclear Medicine and Biology, 34(7), 845-852. [Link]

  • Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. Molecules, 25(1), 195. [Link]

  • Cytochrome P450-mediated metabolic pathways of estradiol. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1839. [Link]

  • Mechanisms of transcriptional activation in vivo: two steps forward. Trends in Genetics, 12(8), 311-315. [Link]

  • Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Journal of Steroid Biochemistry and Molecular Biology, 52(4), 363-374. [Link]

  • Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 25(11), 1320-1326. [Link]

  • 17α-Ethinylestradiol rapidly alters transcript levels of murine coagulation genes via estrogen receptor α. Journal of Thrombosis and Haemostasis, 8(9), 2005-2013. [Link]

Sources

2-Methyl-ethinylestradiol interaction with estrogen receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interaction of 2-Hydroxy-Ethinylestradiol with Estrogen Receptors

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between 2-Hydroxy-ethinylestradiol, a primary catechol metabolite of the synthetic estrogen ethinylestradiol, and the nuclear estrogen receptors (ERα and ERβ). Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of binding affinity and receptor subtype selectivity, the functional consequences of receptor engagement, including genomic and non-genomic signaling, and detailed, field-proven methodologies for investigating these interactions. By synthesizing mechanistic insights with robust experimental protocols, this guide serves as an authoritative resource for understanding and evaluating the estrogenic activity of this significant steroidal compound.

Introduction: The Significance of 2-Hydroxy-Ethinylestradiol

Ethinylestradiol (EE), a potent synthetic estrogen, is a cornerstone of oral contraceptives and hormone replacement therapies.[1] Its biological activity is not solely attributable to the parent compound; its metabolic fate is critical to its overall physiological and pharmacological profile. The primary oxidative metabolic pathway for EE is aromatic hydroxylation, predominantly at the C2 position, catalyzed by cytochrome P450 enzymes (specifically CYP3A4) in the liver.[2][3][4] This reaction yields 2-Hydroxy-ethinylestradiol (2-OH-EE), a catechol estrogen.

While often referred to colloquially in research contexts, the term "2-Methyl-ethinylestradiol" is chemically imprecise. The direct metabolite is 2-Hydroxy-ethinylestradiol. This catechol can be further metabolized via methylation by catechol-O-methyltransferase (COMT) to form 2-Methoxy-ethinylestradiol.[2] This guide will focus on the initial, biologically active catechol metabolite, 2-Hydroxy-ethinylestradiol, and its direct engagement with the estrogen receptor (ER) system.

The estrogen receptor system consists primarily of two subtypes, ERα and ERβ, which are ligand-activated transcription factors that mediate the physiological effects of estrogens.[5][6] These receptors are expressed in different tissues and can have distinct, and sometimes opposing, physiological roles.[5] Understanding how synthetic estrogens and their metabolites interact with these receptor subtypes is paramount for predicting their tissue-specific effects, efficacy, and potential for adverse events.

Molecular Interaction Analysis: Binding to ERα and ERβ

The interaction of a ligand with an estrogen receptor is governed by its binding affinity and its relative selectivity for the ERα and ERβ subtypes. These parameters dictate the potency and character of the estrogenic response.

Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The parent compound, ethinylestradiol, exhibits a very high affinity for both estrogen receptors, in some cases exceeding that of the endogenous hormone 17β-estradiol (E2).[7]

Metabolism to 2-Hydroxy-ethinylestradiol and subsequently to 2-Methoxyestradiol (2ME2) generally alters this affinity. Studies on the analogous metabolites of estradiol have shown that while 2-hydroxylation can maintain significant binding, subsequent methylation to 2-methoxy derivatives drastically reduces ER binding affinity.[8] For instance, 2ME2 has a significantly lower binding affinity for ERα and an even lower affinity for ERβ compared to E2.[8] While precise, directly comparable RBA values for 2-OH-EE are not consistently reported across the literature, the available data on related catechol estrogens suggests a potent but potentially moderated affinity compared to the parent EE.

Table 1: Comparative Estrogen Receptor Binding Affinities

CompoundReceptor SubtypeRelative Binding Affinity (RBA) vs. Estradiol (E2=100)Notes
17β-Estradiol (E2) ERα100Reference Compound
ERβ100Reference Compound
Ethinylestradiol (EE) ERα~120 - 233[1][9]Higher affinity than E2 is consistently reported.
ERβ~44 - 151[1][9]Affinity is high, but subtype preference varies by study.
2-Methoxyestradiol (2ME2) ERαLow (~0.1 - 2.0)[8][10]A metabolite of E2; demonstrates significantly reduced affinity.
ERβVery Low (~1.0)[10]Affinity for ERβ is also markedly lower.

Note: Data for 2-Hydroxy-ethinylestradiol is inferred from the behavior of related catechol estrogens. Direct, standardized comparative data is limited.

Receptor Subtype Selectivity

ERα and ERβ share high homology in their DNA-binding domains but differ more significantly in their ligand-binding domains (LBDs), which allows for the development of subtype-selective ligands.[11] The structural differences within the LBD, particularly involving two key amino acids (Leu384/Met421 in ERα vs. Met336/Ile373 in ERβ), are critical for determining ligand selectivity.[12] Ethinylestradiol itself binds potently to both receptors.[1] The introduction of a hydroxyl group at the C2 position may subtly alter the interaction with the LBD pocket, potentially shifting subtype selectivity, although this effect is less pronounced than with specifically designed selective estrogen receptor modulators (SERMs).

Functional Consequences of Receptor Engagement

Binding of 2-OH-EE to estrogen receptors initiates a cascade of molecular events, culminating in a cellular response. These events can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling: The Classical Pathway

The canonical pathway of estrogen action involves the regulation of gene expression. This multi-step process is the primary mechanism for the long-term physiological effects of estrogens.

  • Ligand Binding & Conformational Change: 2-OH-EE enters the cell and binds to the LBD of an ER located in the cytoplasm or nucleus. This binding induces a critical conformational change in the receptor.

  • Dimerization: The ligand-bound receptor sheds inhibitory heat shock proteins and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[13]

  • Nuclear Translocation & DNA Binding: The receptor dimer translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[14]

  • Recruitment of Co-regulators & Transcription: The dimer complex recruits a suite of co-activator or co-repressor proteins. This transcriptional machinery then modulates the expression of target genes, leading to the synthesis of new proteins and a subsequent cellular response.[15]

genomic_pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand 2-OH-EE ER ER Monomer (+ HSP) Ligand->ER Binding ER_Ligand Ligand-Bound ER ER->ER_Ligand Conformational Change Dimer ER Dimer ER_Ligand->Dimer Dimerization ERE ERE Dimer->ERE Nuclear Translocation & DNA Binding DNA DNA Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Response Cellular Response mRNA->Response Translation non_genomic_pathway Ligand 2-OH-EE mER Membrane ER (mER) Ligand->mER Binding G_Protein G-Protein Coupling mER->G_Protein Kinase_Cascade Kinase Cascade (e.g., PKC, Src) G_Protein->Kinase_Cascade Activation ERK ERK/MAPK Activation Kinase_Cascade->ERK Downstream Downstream Effectors ERK->Downstream Response Rapid Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Non-genomic estrogen signaling via kinase activation.

Methodologies for Characterizing ER Interactions

A multi-assay approach is essential for a complete understanding of a ligand's interaction with estrogen receptors. The following protocols represent core, validated techniques in the field.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of 2-OH-EE for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.

Causality: This assay directly measures the physical interaction between the test compound and the receptor. The principle is that an unlabeled ligand (2-OH-EE) will compete with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the receptor. [16]The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Methodology:

  • Receptor Preparation: Utilize either purified recombinant human ERα or ERβ protein or cytosolic extracts from tissues known to express the receptors (e.g., rat uterus). [16]2. Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4).

  • Competition Setup: In a 96-well plate, set up reactions in triplicate:

    • Total Binding: ER preparation + Assay Buffer + [³H]E2 (e.g., 1 nM final concentration).

    • Non-Specific Binding (NSB): ER preparation + Assay Buffer + [³H]E2 + a high concentration of unlabeled E2 (e.g., 1 µM) to saturate all specific binding sites.

    • Test Compound Wells: ER preparation + Assay Buffer + [³H]E2 + serial dilutions of 2-OH-EE (e.g., from 1 pM to 10 µM).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound/Free Ligand: Separate receptor-bound radioligand from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption. Add a HAP slurry to each well, incubate, and then wash the HAP pellets multiple times with wash buffer to remove unbound [³H]E2.

  • Quantification: Add scintillation cocktail to the washed HAP pellets and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of 2-OH-EE.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value (the concentration of 2-OH-EE that inhibits 50% of specific [³H]E2 binding). [16] * Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Luciferase Reporter Gene Assay

Objective: To measure the functional ability of 2-OH-EE to activate ER-mediated gene transcription.

Causality: This cell-based assay provides a functional readout of the entire genomic signaling cascade. [17][18]A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing multiple EREs. [19][20]If 2-OH-EE binds to the endogenous or transfected ER, forms a dimer, and binds to the EREs, it will drive the expression of luciferase. The resulting luminescence is a quantitative measure of the compound's agonistic (or antagonistic) activity. [21]

reporter_assay_workflow Start Seed ER-positive cells (e.g., MCF-7, T47D) in 96-well plates Transfection Transfect with ERE-Luciferase Reporter & Control Plasmids Start->Transfection Treatment Treat cells with vehicle, E2 (positive control), or serial dilutions of 2-OH-EE Transfection->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Lysis Lyse cells to release intracellular contents Incubation->Lysis Assay Add Luciferase Substrate (Luciferin) Lysis->Assay Readout Measure Luminescence (Luminometer) Assay->Readout Analysis Analyze Data: - Normalize to control - Plot dose-response curve - Determine EC50 Readout->Analysis

Caption: Workflow for an ER-mediated luciferase reporter gene assay.

Methodology:

  • Cell Culture: Culture an ER-positive human cell line (e.g., MCF-7 or T47D breast cancer cells) in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens. [19]2. Transfection (if necessary): If using a cell line not stably expressing the reporter, transiently transfect the cells with two plasmids:

    • An ERE-driven firefly luciferase reporter plasmid.

    • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.

  • Plating and Dosing: Seed the cells into 96-well plates. After allowing them to attach, replace the medium with treatment medium containing:

    • Vehicle control (e.g., 0.1% DMSO).

    • Positive control (e.g., 1 nM E2).

    • Serial dilutions of 2-OH-EE.

    • For antagonist testing, co-treat with a fixed concentration of E2 and serial dilutions of the test compound.

  • Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.

  • Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence in a plate-reading luminometer. Then, add the stop reagent which simultaneously quenches the firefly reaction and activates the Renilla luciferase, and measure the second signal.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Express the results as "fold induction" over the vehicle control.

    • Plot the fold induction against the log concentration of 2-OH-EE and fit to a dose-response curve to calculate the EC50 (the concentration that produces 50% of the maximal response).

Protocol: Co-Immunoprecipitation (Co-IP) for ER Dimerization

Objective: To determine if 2-OH-EE induces the dimerization of ERα in a cellular context.

Causality: Co-IP assesses protein-protein interactions. [22]If two proteins are part of a complex, an antibody targeting one protein (the "bait") will pull down not only that protein but also its interaction partners (the "prey"). Here, we use two differently tagged versions of ERα. If 2-OH-EE induces dimerization, an antibody against one tag will successfully pull down the ERα with the other tag. [13] Methodology:

  • Cell Culture and Transfection: In a suitable cell line (e.g., HEK293), co-transfect two expression plasmids for ERα, each with a different epitope tag (e.g., HA-ERα and Myc-ERα).

  • Hormone Treatment: Treat the transfected cells with vehicle, E2 (positive control), or 2-OH-EE for a short period (e.g., 1-2 hours) to induce dimerization.

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-HA antibody (the "bait" antibody) overnight at 4°C.

    • Add fresh protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Myc antibody (to detect the "prey" protein). The presence of a band for Myc-ERα indicates that it was in a complex with HA-ERα.

    • As a control, re-probe the membrane with an anti-HA antibody to confirm that the bait protein was successfully immunoprecipitated.

  • Data Analysis: Compare the intensity of the co-immunoprecipitated Myc-ERα band in the 2-OH-EE-treated sample to the vehicle and E2-treated samples. An increase in band intensity upon treatment indicates ligand-induced dimerization.

Conclusion and Future Directions

2-Hydroxy-ethinylestradiol, as the primary catechol metabolite of ethinylestradiol, is a key mediator of its parent drug's biological effects. Its interaction with estrogen receptors is characterized by high-affinity binding and the capacity to initiate both classical genomic and rapid non-genomic signaling cascades. The methodologies detailed herein—competitive binding, reporter gene, and co-immunoprecipitation assays—provide a robust framework for dissecting the molecular pharmacology of this and other estrogenic compounds.

Future research should focus on obtaining precise, standardized binding affinity and selectivity data for 2-OH-EE against ERα and ERβ. Furthermore, investigating its impact on the recruitment of specific co-regulators and exploring its downstream gene expression profile using transcriptomics (e.g., RNA-seq) will provide a more complete picture of its cellular activity and help to better understand the tissue-specific effects of ethinylestradiol-based therapies.

References

  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). Current Protocols. [Link]

  • Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. [Link]

  • Judson, R. S., Magpantay, F. M., Chickarmane, V., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. [Link]

  • Pons, M., Gagne, D., Nicolas, J. C., & Mehtali, M. (1990). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. BioTechniques. [Link]

  • Guengerich, F. P. (1990). Metabolism of 17 alpha-ethynylestradiol in humans. Life Sciences. [Link]

  • Roy, A., Roy, C., Laskar, P., et al. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites. [Link]

  • Human ERα Reporter Assay Kit. Indigo Biosciences. [Link]

  • Ethinylestradiol. PubChem, National Institutes of Health. [Link]

  • Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. ASSAY and Drug Development Technologies. [Link]

  • Xie, R. G., Chen, Q. Y., Xie, J., & Zhao, H. M. (1990). A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol. Steroids. [Link]

  • Kim, Y., Han, J., & Lee, J. (2004). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of Health Science. [Link]

  • Estrogen Receptor Binding. Integrated Bio-Pharma Solutions. [Link]

  • Lee, H. S., Lee, Y. J., Park, J. H., et al. (2020). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences. [Link]

  • Hart, M. J., U-Dub-C, M. L., May, K., et al. (2022). Somatic estrogen receptor α mutations that induce dimerization promote receptor activity and breast cancer proliferation. JCI Insight. [Link]

  • Selective estrogen receptor modulator. Wikipedia. [Link]

  • Ethinylestradiol. Wikipedia. [Link]

  • Sam, R., & Hannon, R. (2014). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Reproductive Sciences. [Link]

  • Weisz, J., & Li, J. J. (1992). The carcinogenic activity of ethinyl estrogens is determined by both their hormonal characteristics and their conversion to catechol metabolites. Endocrinology. [Link]

  • LaVallee, T. M., Zhan, X. H., Herbstritt, C. J., et al. (2002). 2-methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. Cancer Research. [Link]

  • De Vries-van Leeuwen, I. J., De Boer, H., Piersma, S. R., et al. (2017). Interaction of 14-3-3 proteins with the Estrogen Receptor Alpha F domain provides a drug target interface. Proceedings of the National Academy of Sciences. [Link]

  • Wang, Y., Liu, Z., Li, J., et al. (2022). Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging. Molecules. [Link]

  • Deb, S., & Devi, Y. S. (2006). Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus. Online Journal of Biological Sciences. [Link]

  • Paterni, I., Granchi, C., Katzenellenbogen, J. A., & Minutolo, F. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Medicinal Research Reviews. [Link]

  • What is the mechanism of Ethinyl Estradiol? Patsnap Synapse. [Link]

  • Co-immunoprecipitation of estrogen receptor and RIZ protein from cell... ResearchGate. [Link]

  • Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. ResearchGate. [Link]

  • difference between biodentical Estradiol(e2) and Ethinylestradiol(ee2). Reddit. [Link]

  • Paterni, I., Granchi, C., Katzenellenbogen, J. A., & Minutolo, F. (2014). Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential. Steroids. [Link]

  • 2-Hydroxyethinylestradiol. PubChem, National Institutes of Health. [Link]

  • Oral combined contraception: Is there any difference between ethinyl-estradiol and estradiol? ResearchGate. [Link]

  • Bhat, R., Faitg, V. E., Johnson, R., et al. (2004). Molecular determinants of ER alpha and ER beta involved in selectivity of 16 alpha-iodo-7 beta estradiol. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Heldring, N., Pike, A., Andersson, S., et al. (2007). Regulation of estrogen receptor beta activity and implications in health and disease. Cellular and Molecular Life Sciences. [Link]

  • Blair, R. M., Fang, H., Branham, W. S., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. [Link]

  • Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. JoVE. [Link]

  • Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Distinct Nongenomic Signal Transduction Pathways Controlled by 17β-Estradiol Regulate DNA Synthesis and Cyclin D1 Gene Transcription in HepG2 Cells. Molecular Biology of the Cell. [Link]

  • Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Nature. [Link]

  • Kousteni, S., Tsagaratou, A., Lie, Y. S., et al. (2002). Synthetic estrogen-mediated activation of ERK 2 intracellular signaling molecule. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Pribluda, V. S., Gubish, E. R., LaVallee, T. M., et al. (2005). 2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer. Cancer Research. [Link]

  • Target: Estrogen receptor (CHEMBL3065). ChEMBL, EMBL-EBI. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Synthetic Estrogens

The journey into the world of synthetic estrogens is a compelling narrative of chemical ingenuity driven by the quest for potent, orally active hormonal therapies. At the heart of this story lies ethinylestradiol, a molecule that revolutionized contraception and hormone replacement therapy. This guide delves into the established history and technical intricacies of ethinylestradiol as a foundational pillar before exploring the more elusive derivative: 2-Methyl-ethinylestradiol. Due to the limited direct public data on this compound, this document will leverage established principles of steroid chemistry and pharmacology to project its likely synthesis, characteristics, and potential significance.

Part 1: The Cornerstone - Ethinylestradiol: A Historical and Technical Retrospective

The development of oral contraceptives stands as a landmark achievement in modern medicine, fundamentally reshaping societal structures and women's health.[1][2][3] The journey began with the recognition that natural estrogens were largely ineffective when administered orally due to extensive first-pass metabolism in the liver.[4] This challenge spurred the development of synthetic derivatives with enhanced oral bioavailability.

In the late 1930s, Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin synthesized ethinylestradiol, a groundbreaking achievement that would have far-reaching implications.[4] By introducing an ethinyl group at the C17α position of the estradiol molecule, they created a compound that was significantly more resistant to metabolic degradation, paving the way for the first effective oral contraceptive pills.[4][5]

The first oral contraceptive, Enovid®, was approved by the FDA in 1960 for menstrual disorders and subsequently for contraception, containing mestranol (a prodrug of ethinylestradiol) and a progestin.[2][6][7] Early formulations contained high doses of estrogen (100-175 µg), which were associated with significant adverse effects, including an increased risk of venous thromboembolism.[1][6] Subsequent research led to a progressive reduction in the estrogen dose to the current levels of 15-35 µg, significantly improving the safety profile while maintaining efficacy.[6]

Mechanism of Action: A Multi-pronged Approach to Contraception

Ethinylestradiol exerts its contraceptive effect through a multi-faceted mechanism, primarily by suppressing the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[8] This suppression prevents follicular development and ovulation.[8] Additionally, ethinylestradiol alters the cervical mucus, making it less permeable to sperm, and modifies the endometrium to hinder implantation.[8]

G cluster_0 Hypothalamic-Pituitary-Ovarian Axis cluster_1 Effect of Ethinylestradiol Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH & FSH Suppressed Follicular Development Suppressed Follicular Development Pituitary->Suppressed Follicular Development Uterus Uterus Ovaries->Uterus Estrogen & Progesterone Ethinylestradiol Ethinylestradiol Ethinylestradiol->Hypothalamus Negative Feedback Ethinylestradiol->Pituitary Negative Feedback Altered Cervical Mucus Altered Cervical Mucus Ethinylestradiol->Altered Cervical Mucus Endometrial Changes Endometrial Changes Ethinylestradiol->Endometrial Changes Inhibition of Ovulation Inhibition of Ovulation Suppressed Follicular Development->Inhibition of Ovulation

Figure 1: Simplified signaling pathway of Ethinylestradiol's contraceptive action.

Part 2: The Enigma - this compound: A Technical Exploration

Hypothetical Synthesis of this compound

The synthesis of this compound would likely start from a methylated estrone precursor. The introduction of a methyl group at the C2 position of the steroid's A-ring is a known modification.

Proposed Synthetic Pathway:

  • Methylation of Estrone: The synthesis would likely commence with the selective methylation of estrone at the C2 position. This could be achieved through electrophilic aromatic substitution, for example, via a Friedel-Crafts-type reaction.

  • Ethinylation of 2-Methyl-estrone: The resulting 2-Methyl-estrone would then undergo ethinylation at the C17 position. This is a standard reaction in steroid synthesis, typically achieved by reacting the ketone with an acetylide salt, such as potassium acetylide, in a suitable solvent like liquid ammonia or tetrahydrofuran (THF).[9]

G Estrone Estrone 2-Methyl-estrone 2-Methyl-estrone Estrone->2-Methyl-estrone Methylation (e.g., Friedel-Crafts) This compound This compound 2-Methyl-estrone->this compound Ethinylation (e.g., Potassium Acetylide)

Figure 2: Proposed high-level synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Methyl-estrone

  • Reactants: Estrone, Methylating agent (e.g., methyl iodide), Lewis acid catalyst (e.g., aluminum chloride).

  • Solvent: A suitable aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve estrone in the solvent and cool the mixture in an ice bath.

    • Slowly add the Lewis acid catalyst, followed by the dropwise addition of the methylating agent.

    • Allow the reaction to proceed at a controlled temperature, monitoring its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., dilute hydrochloric acid).

    • Extract the product with an organic solvent, wash, dry, and purify using column chromatography.

Step 2: Synthesis of this compound

  • Reactants: 2-Methyl-estrone, Potassium tert-butoxide, Acetylene gas.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of potassium tert-butoxide in anhydrous THF.

    • Bubble acetylene gas through the solution to form potassium acetylide.

    • Add a solution of 2-Methyl-estrone in THF dropwise to the acetylide solution at a low temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench with a proton source (e.g., ammonium chloride solution).

    • Extract the product, wash, dry, and purify by recrystallization or column chromatography.

Predicted Pharmacological Profile and Estrogen Receptor Binding

The addition of a methyl group at the C2 position of the A-ring could have several effects on the pharmacological profile of ethinylestradiol:

  • Estrogen Receptor (ER) Binding: The affinity for the estrogen receptors (ERα and ERβ) might be altered. The methyl group could introduce steric hindrance, potentially reducing binding affinity compared to ethinylestradiol. However, it could also create favorable hydrophobic interactions within the ligand-binding pocket, possibly maintaining or even enhancing affinity. Comparative binding assays would be essential to determine the precise effect.

  • Metabolism: The C2 position is a site of hydroxylation by cytochrome P450 enzymes in the metabolism of estrogens. Methylation at this position would block this metabolic pathway, potentially increasing the half-life and potency of the compound compared to ethinylestradiol.

  • Tissue Selectivity: The altered structure could lead to a different profile of tissue-specific gene regulation, potentially classifying it as a Selective Estrogen Receptor Modulator (SERM).[10]

Data Comparison (Hypothetical vs. Known Estrogens):

CompoundPredicted ERα Binding AffinityPredicted Oral BioavailabilityKey Structural Feature
EstradiolHighLowNatural estrogen
EthinylestradiolVery HighHighC17α-ethinyl group
2-Hydroxy-ethinylestradiolLower than EthinylestradiolModerateC2-hydroxyl group
This compoundModerate to High (Hypothetical)Potentially Higher than EthinylestradiolC2-methyl group
Analytical Characterization

The characterization of this compound would involve a suite of modern analytical techniques to confirm its structure and purity.

Key Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed for purity assessment and quantification.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the precise structure, including the position of the methyl group on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • X-ray Crystallography: To determine the three-dimensional crystal structure.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantification Synthesis Synthesis Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Synthesis->Purification (Chromatography/Recrystallization) Purified Compound Purified Compound NMR (1H, 13C) NMR (1H, 13C) Purified Compound->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Purified Compound->IR Spectroscopy X-ray Crystallography X-ray Crystallography Purified Compound->X-ray Crystallography HPLC HPLC Purified Compound->HPLC

Figure 3: A logical workflow for the analytical characterization of this compound.

Conclusion and Future Perspectives

While the history of this compound remains largely unwritten in the public domain, the foundational knowledge of its parent compound, ethinylestradiol, provides a robust framework for its potential development and study. The exploration of such derivatives is crucial for advancing our understanding of structure-activity relationships in steroid pharmacology and for the potential discovery of novel hormonal agents with improved therapeutic profiles. Further research into the synthesis, pharmacological activity, and safety of this compound is warranted to fully elucidate its place within the armamentarium of synthetic estrogens.

References

  • AMA Journal of Ethics. (n.d.). History of Oral Contraception. [Link]

  • E. D. B. Johansson. (2010). History of oral contraception. The European Journal of Contraception & Reproductive Health Care. [Link]

  • E. D. B. Johansson. (2010). History of oral contraception. PubMed. [Link]

  • Wikipedia. (n.d.). History of birth control. [Link]

  • Dittrick Medical History Center. (n.d.). Oral Contraceptive Pill. [Link]

  • Krause & Pachernegg. (n.d.). The Development of Ethinylestradiol and Ethinyltestosterone. [Link]

  • Wikipedia. (n.d.). Ethinylestradiol. [Link]

  • Malpani, S., & Ganesan, K. (2024). Evolution of Oral Contraceptive Pills. Journal of Human Reproductive Sciences. [Link]

  • M. S. S. Rahman, et al. (2023). History of oral contraceptive drugs and their use worldwide. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Numazawa, M., & Kariya, K. (1983). A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol. PubMed. [Link]

  • Google Patents. (n.d.). High-purity ethinyloestradiol synthesis method.
  • Kanchan Nautiyal and K. Ramakrishna. (2014). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Synthesis of novel derivatives of ethinyl estradiol. [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]

  • PubChem. (n.d.). Ethinylestradiol. [Link]

  • ChemistryViews. (2018). Optimized Synthesis of Estradiol Methyl Ether. [Link]

  • Drugs.com. (n.d.). Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info. [Link]

  • Kanojia, R. M., et al. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. PubMed. [Link]

  • Wikipedia. (n.d.). Bayer. [Link]

  • Wikipedia. (n.d.). Lamotrigine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of synthetic steroids, structural modifications, even as seemingly minor as the addition of a single methyl group, can profoundly influence a molecule's physicochemical properties and, consequently, its pharmacological profile. This guide is dedicated to the comprehensive analysis of 2-Methyl-ethinylestradiol. As a derivative of the widely utilized synthetic estrogen, Ethinylestradiol (EE), understanding its unique characteristics is paramount for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule. This compound is a C-2 methylated derivative of 17α-ethinylestradiol. This modification, while subtle, can impact receptor binding affinity, metabolic stability, and lipophilicity.

  • IUPAC Name: (8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

  • Synonyms: 2-Methyl-17α-ethinylestradiol, Ethinylestradiol EP Impurity M

  • CAS Number: 3240-39-9[1]

  • Molecular Formula: C₂₁H₂₆O₂

  • Molecular Weight: 310.44 g/mol

PropertyThis compound (Predicted/Known) Ethinylestradiol (Reference - Experimental)
Molecular Formula C₂₁H₂₆O₂C₂₀H₂₄O₂[2]
Molecular Weight 310.44 g/mol 296.40 g/mol [2]
CAS Number 3240-39-9[1]57-63-6[2]

Figure 1: Comparative chemical structures of Ethinylestradiol (left) and this compound (right).

Physical State and Thermal Properties

The physical appearance and melting point of an active pharmaceutical ingredient (API) are critical indicators of its purity and polymorphic form. A sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities.

2.1 Appearance this compound is described as a solid, ranging in color from white to pale yellow.[1][3] This is consistent with the appearance of Ethinylestradiol, which is a fine, white to creamy white crystalline powder.[4]

2.2 Melting Point The melting point is determined by the strength of the crystal lattice forces. The addition of a methyl group can subtly alter crystal packing and, therefore, the melting point.

CompoundMelting Point (°C)Notes
This compound 172 - 175 (Predicted)[1][3]Predicted value; experimental verification is required.
Ethinylestradiol 180 - 188[5]A polymorphic form also exists, melting at 142-146 °C.[5]
Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for determining the melting range of a solid crystalline compound, a fundamental technique for purity assessment.

Causality Behind Experimental Choices:

  • Dry Sample: The sample must be thoroughly dried to prevent solvent from depressing the melting point.

  • Fine Powder: Grinding the sample ensures uniform heat distribution within the capillary.

  • Slow Heating Rate (1-2 °C/min): A slow ramp rate near the melting point is crucial to allow for thermal equilibrium between the heating block, thermometer, and sample, ensuring an accurate reading. A rapid heating rate will cause the sample's temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the compound on a watch glass and crush it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm high) enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder tightly at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Melting Range Determination: Decrease the heating rate to 1-2 °C per minute.

  • Record Temperatures:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire solid phase has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Profile

Solubility is a critical physicochemical parameter that influences a drug's bioavailability, formulation design, and routes of administration. The steroid nucleus is inherently lipophilic, while the hydroxyl groups provide sites for hydrogen bonding, leading to a complex solubility profile.

CompoundSolubility Profile
This compound Slightly soluble in Chloroform, DMSO, and Methanol.[1][3]
Ethinylestradiol Aqueous: Sparingly soluble. Approx. 0.125 mg/mL in a 1:7 solution of ethanol:PBS (pH 7.2).[2] Water solubility reported as 4.8 mg/L at 20 °C.[6] Organic: Soluble in ethanol (~30 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (~20 mg/mL).[2] Also soluble in acetone, ether, and dioxane.

The introduction of a methyl group in this compound is expected to slightly increase its lipophilicity, potentially leading to lower aqueous solubility compared to the parent compound.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is the gold standard for determining intrinsic aqueous solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that a true equilibrium with the saturated solution is achieved and maintained.

  • Constant Agitation: Agitation is necessary to facilitate the dissolution process and ensure the entire solution reaches equilibrium.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.

  • Filtration: A 0.22 µm filter is used to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Validated Analytical Method: A sensitive and specific analytical technique like HPLC-UV is required to accurately quantify the low concentrations typical of poorly soluble compounds in aqueous media.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is often included to confirm that equilibrium has been maintained.

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Acidity and Lipophilicity

The interplay between a molecule's acidity (pKa) and its lipophilicity (LogP) governs its behavior in physiological environments, dictating its absorption, distribution, and ability to cross cell membranes.

4.1 Acidity (pKa) The phenolic hydroxyl group at the C-3 position of the steroid's A-ring is weakly acidic. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (phenolate) and non-ionized (phenolic) forms. This is critical as the ionized form is generally more water-soluble but less able to passively diffuse across lipid membranes.

  • This compound (Predicted): pKa ≈ 10.61 ± 0.60[1][3]

  • Ethinylestradiol (Experimental): A study determining pKa based on solubility has been published, indicating its experimental accessibility.[7]

The electron-donating nature of the added methyl group at the C-2 position would be expected to slightly increase the pKa (making it less acidic) compared to Ethinylestradiol.

4.2 Lipophilicity (LogP) LogP, the logarithm of the partition coefficient between octanol and water, is the primary measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility. This parameter is a key predictor of membrane permeability and bioavailability.

  • Ethinylestradiol (Experimental): LogP = 3.67[4]

Experimental Protocol: LogP Determination via RP-HPLC

This method provides a rapid and efficient way to estimate LogP by correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a series of standard compounds.

Causality Behind Experimental Choices:

  • Reverse-Phase Column (C18): The nonpolar stationary phase (C18) mimics the lipophilic environment of octanol. Compounds with higher lipophilicity will interact more strongly with the stationary phase and thus have longer retention times.

  • Isocratic Mobile Phase: An isocratic (constant composition) mobile phase is used to ensure that the retention is solely based on the compound's interaction with the stationary phase, allowing for a valid correlation.

  • Standard Compounds: A set of well-characterized compounds with known LogP values spanning a relevant range is necessary to create a reliable calibration curve.

Methodology:

  • Standard Selection: Choose a set of 5-7 standard compounds with known LogP values (e.g., uracil, phenol, naphthalene, biphenyl).

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Calibration Curve Generation:

    • Inject each standard compound individually and record its retention time (t_R).

    • Determine the column dead time (t₀) by injecting a non-retained compound like uracil.

    • Calculate the capacity factor (k') for each standard: k' = (t_R - t₀) / t₀.

    • Plot log(k') versus the known LogP for the standards. Perform a linear regression to obtain the equation of the line.

  • Sample Analysis: Inject this compound under the identical chromatographic conditions and record its retention time.

  • LogP Calculation: Calculate the log(k') for the sample and use the regression equation from the calibration curve to determine its LogP value.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, enabling its unambiguous identification, structural elucidation, and quantification.

5.1 UV-Visible Spectroscopy The phenolic A-ring in these compounds contains a chromophore that absorbs UV radiation. UV-Vis spectroscopy is a simple, robust method for quantification based on the Beer-Lambert law.

  • Ethinylestradiol: Exhibits a UV maximum (λmax) at approximately 281 nm in ethanol.[2][4]

The λmax for this compound is expected to be very similar, possibly with a slight bathochromic (red) shift of a few nanometers due to the electronic effect of the methyl group.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent: Use a UV-grade solvent, such as ethanol or methanol.

  • Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL). Dilute this stock to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Analysis:

    • Use a quartz cuvette.

    • Blank the spectrophotometer using the pure solvent.

    • Scan the sample solution from approximately 400 nm down to 200 nm.

    • Record the wavelength of maximum absorbance (λmax).

5.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, key absorptions would include:

  • ~3300-3500 cm⁻¹: O-H stretching (for the phenolic and tertiary hydroxyl groups).

  • ~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

  • ~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

  • ~2850-3000 cm⁻¹: C-H stretching of the alkyl framework.

  • ~1500-1600 cm⁻¹: C=C stretching of the aromatic A-ring.

5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the acetylenic proton (≡C-H), the methyl protons (both the C-18 angular methyl and the new C-2 methyl), and the complex aliphatic protons of the steroid nucleus.

  • ¹³C NMR: Would reveal signals for all 21 carbon atoms, including the two alkyne carbons and the distinct aromatic carbons. The presence of the C-2 methyl group would be a key differentiating feature from the spectrum of Ethinylestradiol.[8][9][10]

5.4 Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and aiding in structural identification. For quantification in complex matrices like plasma, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity.[1][3][11]

Causality in LC-MS/MS Method Development: Phenolic steroids like Ethinylestradiol are often poor ionizers in their native form. To achieve the low pg/mL sensitivity required for pharmacokinetic studies, chemical derivatization is employed. Derivatization with dansyl chloride introduces a tertiary amine group that is readily protonated, significantly enhancing the signal in positive electrospray ionization (ESI+) mode.[12]

Diagram: General Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample (+ Internal Standard) extraction Liquid-Liquid or Solid-Phase Extraction (SPE) plasma->extraction Remove Proteins & Phospholipids derivatization Derivatization (e.g., Dansyl Chloride) extraction->derivatization Isolate Analyte cleanup Post-Derivatization Cleanup derivatization->cleanup Enhance Ionization hplc UPLC/HPLC Separation (Reverse Phase C18) cleanup->hplc Inject Extract ms Tandem Quadrupole MS (ESI+, MRM Mode) hplc->ms Separate from Matrix Components data Data Acquisition & Quantification ms->data Selective & Sensitive Detection

Caption: A typical bioanalytical workflow for the quantification of steroidal estrogens in plasma.

Conclusion

The physicochemical properties of this compound, while not extensively documented, can be reliably predicted and, more importantly, experimentally determined using the established methodologies detailed in this guide. By leveraging its parent compound, Ethinylestradiol, as a well-characterized surrogate, a clear and scientifically rigorous path for its analysis is established. The protocols and insights provided herein are designed to empower researchers in drug development to fully characterize this molecule, understand its behavior, and unlock its potential. Accurate and comprehensive physicochemical profiling is not merely a regulatory requirement; it is the bedrock of rational drug design and successful formulation development.

References

  • Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. Waters. [Online]. Available: [Link]

  • Ethinylestradiol | C20H24O2 | CID 5991. PubChem - NIH. [Online]. Available: [Link]

  • Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry. (2015-03-06). [Online]. Available: [Link]

  • Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system. Queen's University Belfast. [Online]. Available: [Link]

  • Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system. PubMed. (2018-09-05). [Online]. Available: [Link]

  • Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Online]. Available: [Link]

  • Ethinyl Estradiol. G4A Tokyo. [Online]. Available: [Link]

  • Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. SCIEX. [Online]. Available: [Link]

  • Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide. PubMed. [Online]. Available: [Link]

  • Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. (2020-04-30). [Online]. Available: [Link]

  • Synthesis and Physicochemical Properties of [19,20-13C]-17α-Ethinylestradiol. The University of Groningen research portal. [Online]. Available: [Link]

  • Physicochemical properties of crystalline forms of ethynylestradiol solvates: comparison of thermal behavior with X-ray crystal structure. PubMed. [Online]. Available: [Link]

  • Ethinylestradiol Ethinylestradiol Tablets. G4A Tokyo. [Online]. Available: [Link]

  • Simultaneous-spectrophotometric-estimation-of-norethindrone-acetate-and-ethinyl-estradiol-in-formulation.pdf. TSI Journals. [Online]. Available: [Link]

  • [Determination of the pKa of ethinyl estradiol based on solubility]. PubMed. [Online]. Available: [Link]

  • RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. PubMed. [Online]. Available: [Link]

  • Thermal Degradation Process of Ethinylestradiol—Kinetic Study. MDPI. (2022-08-02). [Online]. Available: [Link]

  • Melting point determination. University of Calgary. [Online]. Available: [Link]

  • Physicochemical properties of estrogen hormones. | Download Table. ResearchGate. [Online]. Available: [Link]

  • Overlay of UV spectra for ethinyl estradiol and drospirenone. ResearchGate. [Online]. Available: [Link]

Sources

Elucidating the Metabolic Fate and Functional Role of 2-Methyl-ethinylestradiol: An Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17α-ethinylestradiol (EE), a synthetic derivative of estradiol, has been a cornerstone of hormonal contraception and therapy for decades.[1] Its potency and oral bioavailability are largely attributed to the 17α-ethinyl group, which sterically hinders its metabolic inactivation.[1] The primary route of Phase I metabolism for ethinylestradiol is aromatic hydroxylation at the C2 position, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[2] This initial step is critical, as the resulting catechol estrogens can be further metabolized into compounds with varying biological activities or potential toxicities.

This guide focuses on a novel analogue, 2-Methyl-ethinylestradiol. The introduction of a methyl group at the C2 position of the aromatic A-ring presents a fascinating challenge to the established metabolic paradigm of synthetic estrogens. It is hypothesized that this modification will block the primary 2-hydroxylation pathway, fundamentally altering the compound's metabolic fate, pharmacokinetic profile, and, consequently, its biological activity.

This document provides a comprehensive investigative framework for researchers tasked with characterizing this compound. We will move from foundational physicochemical and receptor interaction studies to detailed in vitro metabolic profiling and culminate with in vivo functional assessments. The methodologies described herein are designed to be self-validating, providing a robust pathway to understanding the role of this novel compound in hormone metabolism.

Part 1: Foundational Characterization and Receptor Engagement

Before investigating its metabolism, it is crucial to establish the fundamental properties of this compound and confirm its activity at the primary molecular target, the estrogen receptor (ER).

Synthesis and Physicochemical Properties

The synthesis of this compound would likely follow a pathway analogous to that of ethinylestradiol, starting from a 2-methylated estrone precursor. The addition of the 2-methyl group is predicted to increase the lipophilicity (LogP) of the molecule compared to ethinylestradiol, which may influence its absorption, distribution, and interaction with metabolic enzymes.

PropertyEthinylestradiol (EE)This compound (Predicted)Rationale for Prediction
Molecular Formula C₂₀H₂₄O₂[3]C₂₁H₂₆O₂Addition of a CH₂ group.
Molecular Weight 296.4 g/mol [3]~310.4 g/mol Addition of a CH₂ group.
LogP 3.67[3]> 3.7The methyl group increases hydrophobicity.
Aqueous Solubility Low[4]LowerIncreased hydrophobicity reduces water solubility.
Appearance White to creamy white crystalline powder[3]Similar crystalline solidStructural similarity.

Table 1: Comparison of Physicochemical Properties.

Estrogen Receptor Binding Affinity

The primary mechanism of action for estrogens is binding to and activating estrogen receptors (ERα and ERβ).[5][6] It is essential to quantify the binding affinity of this compound to understand its potential as an estrogen agonist. A competitive radioligand binding assay is the gold standard for this determination.

  • Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ compared to 17β-estradiol (E2).

  • Materials:

    • Recombinant human ERα and ERβ protein.

    • [³H]-17β-estradiol (radioligand).

    • Test compounds: 17β-estradiol (positive control), this compound.

    • Hydroxyapatite slurry.

    • Assay buffer (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, sodium molybdate, DTT).

  • Methodology:

    • Prepare serial dilutions of the unlabeled competitor ligands (E2 and this compound) over a wide concentration range (e.g., 10⁻¹² to 10⁻⁵ M).

    • In a 96-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-estradiol in the presence of the varying concentrations of competitor ligands.

    • Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

    • Add cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

    • Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity of the pellets using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ (concentration of competitor that inhibits 50% of radioligand binding) for each compound.

    • Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of E2 / IC₅₀ of Test Compound) * 100.

  • Causality and Validation: This assay directly measures the compound's ability to compete with the natural ligand at the receptor's binding site. The inclusion of E2 as a standard provides a validated benchmark for assessing potency. A high RBA would confirm that this compound is a potent ligand for the estrogen receptor.[7]

Part 2: In Vitro Metabolic Profiling

Our core hypothesis is that the 2-methyl group will block C2-hydroxylation, shunting metabolism toward alternative pathways. The following in vitro workflow is designed to test this hypothesis by identifying the metabolic routes and the enzymes responsible.

G cluster_0 In Vitro Metabolism Workflow TestCompound This compound HLM Human Liver Microsomes (HLMs) TestCompound->HLM rCYP Recombinant CYP Enzymes (e.g., 3A4, 2C9, 1A2) TestCompound->rCYP Stability Metabolic Stability Assay (Determine Intrinsic Clearance) HLM->Stability MetID Metabolite Identification (LC-MS/MS) HLM->MetID Results Metabolic Profile: - Clearance Rate - Metabolite Structures - Responsible Enzymes Stability->Results MetID->Results Phenotyping Reaction Phenotyping (Identify specific enzymes) rCYP->Phenotyping Phenotyping->Results

Caption: Workflow for in vitro investigation of this compound metabolism.

Metabolic Stability in Human Liver Microsomes (HLMs)

This initial screen determines how quickly the compound is metabolized by the full complement of Phase I enzymes present in the human liver, providing a measure of its intrinsic clearance.

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.

  • Materials:

    • Pooled Human Liver Microsomes (HLMs).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Test compound stock solution (in DMSO).

    • Control compounds (e.g., a high-clearance and a low-clearance compound).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

  • Methodology:

    • Pre-warm HLM suspension and NADPH regenerating system in phosphate buffer at 37°C.

    • Initiate the reaction by adding a low concentration (e.g., 1 µM) of this compound to the HLM suspension.

    • Immediately add the NADPH system to start the enzymatic reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.

    • Include a control incubation without the NADPH system to account for non-enzymatic degradation.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[8][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line equals the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

  • Causality and Validation: A slow rate of disappearance compared to ethinylestradiol would support the hypothesis that blocking the primary metabolic site (C2) enhances stability. The NADPH-dependence confirms that the degradation is due to CYP-mediated metabolism.

Metabolite Identification and Reaction Phenotyping

Once stability is determined, the next steps are to identify the structures of the metabolites formed and pinpoint the specific enzymes responsible.

  • Objective: To identify the major metabolites of this compound and determine which CYP isoforms catalyze their formation.

  • Part A: Metabolite Identification

    • Perform a scaled-up version of the HLM stability assay with a longer incubation time (e.g., 60-120 minutes) to allow for metabolite accumulation.

    • Analyze the samples using high-resolution LC-MS/MS.[10] The instrument should be operated in full scan and data-dependent MS/MS mode to collect fragmentation data for any potential metabolites.

    • Interrogate the data for masses corresponding to predicted biotransformations:

      • Hydroxylation: Parent mass +16 Da (likely at C4, C6, C7, or C16).

      • Demethylation (of the 2-methyl group): Parent mass -14 Da.

      • Glucuronidation (Phase II): Parent mass +176 Da.

      • Sulfation (Phase II): Parent mass +80 Da.

  • Part B: Reaction Phenotyping

    • Incubate this compound (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP3A4).[11][12]

    • After incubation, quantify the formation of the major hydroxylated metabolite(s) identified in Part A using LC-MS/MS.

    • The enzyme(s) that produce the highest amount of metabolite(s) are identified as the primary contributors to its metabolism.

  • Causality and Validation: The combination of HLM and specific recombinant enzymes provides a comprehensive picture. The absence of 2-hydroxy metabolites in the HLM incubation would be strong evidence for the blocking effect of the 2-methyl group. Identifying metabolite formation with specific rCYPs directly links an enzyme to a specific metabolic pathway.[2]

ParameterEthinylestradiol (Known)This compound (Hypothesized)
Primary Metabolite 2-Hydroxy-EE[11]4-Hydroxy-2-Me-EE or 16-Hydroxy-2-Me-EE
Primary CYP Enzymes CYP3A4, CYP2C9[11][2]CYP1A family (for 4-OH), CYP3A4 (for 16-OH)
Intrinsic Clearance ModerateLower
Phase II Conjugation Sulfation and glucuronidation of 2-OH-EE[12][13]Direct conjugation or conjugation of alternate catechols

Table 2: Predicted Metabolic Profile Comparison.

Part 3: In Vivo Functional Consequences

Altering the metabolic profile of an estrogen can have profound effects on its in vivo activity, potency, and duration of action. The final phase of investigation involves translating the in vitro findings into a relevant in vivo context.

G cluster_0 Estrogen Signaling & Metabolic Influence Ligand 2-Me-EE ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binds & Activates Metabolism Hepatic Metabolism (Blocked 2-OH) Ligand->Metabolism Slower Clearance ERE Estrogen Response Element (in DNA) ER->ERE Dimerizes & Binds Transcription Gene Transcription ERE->Transcription Response Physiological Response (e.g., Uterine Growth) Transcription->Response Metabolites Alternative Metabolites (e.g., 4-OH, 16-OH) Metabolism->Metabolites Metabolites->ER May have different ER affinity/activity

Caption: Hypothesized signaling and metabolic pathway for this compound.

In Vivo Estrogenic Potency: The Uterotrophic Assay

The uterotrophic assay is a standardized and robust in vivo bioassay for determining the estrogenic activity of a compound.[14] It measures the growth of uterine tissue in response to estrogenic stimulation.

  • Objective: To determine the in vivo estrogenic potency of this compound relative to ethinylestradiol.

  • Animal Model: Immature or ovariectomized (OVX) female Sprague-Dawley rats.[14][15] Ovariectomy removes the endogenous source of estrogens, ensuring that any uterine response is due to the administered compound.

  • Methodology:

    • Acclimatize OVX rats for at least one week post-surgery.

    • Divide animals into groups (n=6-8 per group): Vehicle control, positive control (ethinylestradiol at multiple doses), and test article (this compound at multiple doses).

    • Administer the compounds daily for three consecutive days via oral gavage or subcutaneous injection.

    • On day four, 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trim away fat and connective tissue, and record the "wet" uterine weight. Blot the uterus to remove luminal fluid and record the "blotted" weight.

  • Data Analysis:

    • Calculate the mean uterine weight for each dose group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare dose groups to the vehicle control.

    • Construct dose-response curves and calculate the ED₅₀ (effective dose producing 50% of the maximal response) for both compounds.

  • Causality and Validation: This assay provides a direct, quantifiable physiological outcome of estrogen receptor activation in a target tissue. Comparing the ED₅₀ of this compound to that of ethinylestradiol will reveal its relative in vivo potency. A lower ED₅₀ would indicate higher potency, which could be a consequence of its predicted lower metabolic clearance and longer half-life.

Pharmacokinetic and Metabolite Profiling in Vivo

To connect the in vitro metabolism data with the in vivo functional outcome, a pharmacokinetic (PK) study is necessary.

  • Objective: To characterize the PK profile (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of this compound and identify its major circulating metabolites in vivo.

  • Animal Model: Female Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Methodology:

    • Administer a single oral dose of this compound to the cannulated rats.

    • Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

    • Collect urine and feces over 24 hours in metabolic cages.

    • Process blood to obtain plasma.

    • Extract the parent drug and metabolites from plasma, urine, and feces.

    • Analyze samples using LC-MS/MS to quantify the parent drug and identify major metabolites, comparing them to those found in the in vitro studies.[16]

  • Data Analysis:

    • Plot plasma concentration versus time to determine key PK parameters.

    • Compare the metabolite profile in plasma and excreta to the in vitro HLM profile to validate the in vitro model.

  • Causality and Validation: This study directly links the dose administered to the systemic exposure (AUC) and persistence (t₁/₂) of the drug. A higher AUC and longer half-life for this compound compared to historical data for ethinylestradiol would confirm that the reduced in vitro clearance translates to greater systemic exposure in vivo, providing a mechanistic explanation for any observed increase in potency.

ParameterEthinylestradiol (Typical)This compound (Predicted)
Bioavailability (F%) ~40-60%[13]Potentially Higher
Half-life (t₁/₂) 13-27 hours[13]Longer
Area Under Curve (AUC) Dose-dependentHigher for an equivalent dose
In Vivo Potency (Uterotrophic) HighHigher

Table 3: Predicted In Vivo Pharmacokinetic and Potency Comparison.

Conclusion and Future Directions

This guide outlines a logical, multi-pillar approach to thoroughly investigate the role of this compound in hormone metabolism. By systematically progressing from fundamental receptor interactions to detailed in vitro and in vivo metabolic and functional analyses, researchers can build a comprehensive profile of this novel compound.

The central hypothesis—that blocking 2-hydroxylation will decrease clearance and potentially enhance potency—can be rigorously tested through the described protocols. The findings will not only characterize this compound but will also provide deeper insights into the structure-activity and structure-metabolism relationships of synthetic estrogens.

Future investigations should explore the potential for altered drug-drug interactions, as the shift in primary metabolizing CYP enzymes could change its susceptibility to inhibitors or inducers. Furthermore, understanding the biological activity of the newly identified primary metabolites is crucial, as they may contribute to the overall pharmacological or toxicological profile of the parent compound.

References

  • Title: The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol Source: Vertex AI Search URL
  • Title: Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS)
  • Title: An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples Source: PMC - NIH URL
  • Title: GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?
  • Title: ethinyl estradiol - ClinPGx Source: ClinPGx URL
  • Title: Ethinylestradiol | C20H24O2 | CID 5991 Source: PubChem - NIH URL
  • Title: Liquid-chromatography mass spectrometry (LC-MS)
  • Title: Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites Source: PMC - NIH URL
  • Title: The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol | Request PDF Source: ResearchGate URL
  • Title: An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples Source: Scite URL
  • Title: What is the mechanism of Ethinyl Estradiol?
  • Title: The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon Source: PubMed URL
  • Title: Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders Source: NIH URL
  • Title: Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review Source: PubMed Central URL
  • Title: GC-MS information for quantitative analysis of the steroids studied (Cont'd)
  • Title: (PDF)
  • Title: Ethinylestradiol - Wikipedia Source: Wikipedia URL
  • Title: A Comparative Analysis of Synthetic vs.
  • Title: 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta Source: PubMed URL
  • Title: ETHINYLESTRADIOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Gpatindia URL
  • Title: An In Vivo Model of Estrogen Supplementation Concerning the Expression of Ca2+-Dependent Exchangers and Mortality, Vitality and Survival After Myocardial Infarction in Ovariectomized Rats Source: NIH URL
  • Title: Metabolic effects of contraceptive steroids Source: PubMed URL
  • Source: PharmaCompass.
  • Title: Ethinylestradiol - Solubility of Things Source: Solubility of Things URL

Sources

Methodological & Application

Application Notes & Protocols for the In Vitro Use of Ethinylestradiol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction: Contextualizing 2-Methyl-ethinylestradiol in Cell Culture

The study of synthetic estrogens is pivotal in understanding hormone signaling, developing contraceptives, and designing therapies for hormone-sensitive cancers.[1][2] While the specific compound this compound is a derivative of the widely used synthetic estrogen, ethinylestradiol (EE), there is a significant scarcity of published research specifically detailing its use in cell culture. Therefore, this guide establishes a comprehensive framework by using Ethinylestradiol (EE) as the primary model compound. The principles, protocols, and mechanistic insights detailed herein are directly applicable and provide a robust starting point for investigating novel derivatives like this compound.

Ethinylestradiol is a potent agonist of the estrogen receptors (ERα and ERβ) and is renowned for its high metabolic stability and oral bioavailability compared to its parent hormone, 17β-estradiol.[1] Its primary mechanism involves binding to nuclear estrogen receptors, which then act as transcription factors to regulate gene expression—the "genomic" pathway.[3][4] Additionally, EE can trigger rapid, non-genomic signaling cascades originating from membrane-associated ERs, such as the MAPK/ERK pathway.[4][5] This guide provides the necessary protocols to prepare EE for cell culture, design robust experiments to test its effects, and analyze its impact on key cellular pathways.

Section 1: Compound Properties, Handling, and Storage

A thorough understanding of the physicochemical properties of your compound is the foundation of reproducible in vitro research. The data presented here for Ethinylestradiol serves as a reliable proxy for its methylated derivative.

Physicochemical Data Summary

Proper handling begins with knowing the compound's characteristics. Ethinylestradiol is a fine, white to creamy white crystalline powder.[6]

PropertyValueSource(s)
Molecular Formula C₂₀H₂₄O₂PubChem[6]
Molar Mass 296.41 g/mol PubChem[6]
Appearance White to creamy white, odorless, crystalline powderIARC Monographs[7]
Water Solubility Practically insoluble (0.003 g/100 mL at 25 °C)IARC Monographs[7]
Organic Solvent Solubility Ethanol: ~30 mg/mLDMSO: ~20 mg/mLAcetone: SolubleChloroform: Freely solubleCayman Chemical, IARC[7][8]
Safety, Handling, and Storage

Causality: As a potent endocrine disruptor, Ethinylestradiol and its derivatives must be handled with appropriate safety measures to prevent unintended exposure and hormonal effects.

  • Safety: Always handle the powdered compound within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage of Powder: Store the solid compound tightly sealed at room temperature, protected from light.

  • Storage of Stock Solutions: Aliquot stock solutions into small, single-use volumes in amber or foil-wrapped vials to prevent light degradation and minimize freeze-thaw cycles.[9] Store at -20°C or -80°C for long-term stability. A properly stored stock solution in DMSO or ethanol is typically stable for several months.

Section 2: Preparation of Stock and Working Solutions

Trustworthiness: The accuracy of your experimental results depends entirely on the correct preparation and validation of your compound solutions. This protocol ensures precision and minimizes common errors like precipitation or solvent toxicity.

Protocol 2.1: Preparing a 10 mM Master Stock Solution

Rationale: A high-concentration master stock (e.g., 10 mM) in an organic solvent like DMSO or ethanol is necessary due to the compound's poor aqueous solubility.[8] This allows for minimal solvent concentration in the final cell culture medium, typically ≤0.1%, to avoid solvent-induced artifacts.[10]

Materials:

  • Ethinylestradiol (or derivative) powder

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance and sterile weighing tools

  • Sterile serological pipettes and pipette tips

Step-by-Step Procedure:

  • Calculation: Determine the mass of powder needed.

    • Formula: Mass (mg) = Molarity (M) × Molar Mass ( g/mol ) × Volume (L) × 1000

    • Example for 1 mL of 10 mM (0.01 M) EE: Mass (mg) = 0.01 mol/L × 296.41 g/mol × 0.001 L × 1000 = 2.964 mg

  • Weighing: Inside a chemical fume hood, carefully weigh the calculated amount of powder into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO or ethanol to the vial. For the example above, add 1 mL.

  • Solubilization: Cap the vial securely and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.[10] Visually inspect against a light source to confirm no particulates remain.

  • Sterilization (Optional but Recommended): If needed, filter the stock solution through a 0.22 µm sterile syringe filter compatible with your solvent (e.g., PTFE for DMSO/ethanol).

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes. Label clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.

Protocol 2.2: Preparing Working Solutions in Cell Culture Medium

Rationale: Serial dilutions are performed to achieve the final desired treatment concentrations. This must be done carefully to prevent the compound from precipitating out of the aqueous culture medium.

Step-by-Step Procedure:

  • Warm Medium: Pre-warm the complete cell culture medium to 37°C.

  • Intermediate Dilution (If necessary): For very low final concentrations (e.g., picomolar range), it is advisable to first make an intermediate stock (e.g., 10 µM) by diluting the 10 mM master stock in complete medium.

  • Final Dosing: Directly add the required volume of the master or intermediate stock solution to the pre-warmed medium.

    • Crucial Step: Add the stock solution dropwise into the medium while gently swirling the tube.[10] This rapid dispersal helps prevent localized high concentrations and subsequent precipitation.

    • Example: To make 10 mL of a 10 nM treatment solution from a 10 mM stock, you would perform a serial dilution or add 1 µL of the 10 mM stock to 10 mL of medium. Note: Direct addition of such a small volume is inaccurate. A serial dilution approach is superior.

Self-Validation: Always prepare a Vehicle Control solution containing the same final concentration of solvent (e.g., 0.1% DMSO) in the medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

Section 3: Core Cell Culture Experimental Workflow

This section outlines the standard workflow for treating adherent cells with an estrogenic compound. A critical prerequisite for studying estrogenic effects is the removal of endogenous hormones from the cell culture environment.

Hormone Depletion of Cells

Causality: Standard fetal bovine serum (FBS) contains variable levels of endogenous steroids that will activate estrogen receptors, masking the effects of the test compound. Using charcoal-stripped FBS, which removes these hormones, creates a low-background system, ensuring that any observed ER-mediated effects are due to the compound being tested.[11]

Protocol:

  • Grow cells to approximately 70-80% confluency in their standard growth medium.

  • Aspirate the standard medium.

  • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

  • Replace the medium with a hormone-free medium : phenol red-free base medium (e.g., DMEM/F12) supplemented with charcoal-dextran stripped FBS (typically 5-10%).[11]

  • Culture the cells in this hormone-free medium for a minimum of 48-72 hours before initiating treatment.[11]

General Treatment Protocol

Workflow Diagram:

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase start Seed Cells in Multi-well Plates hormone_deplete Hormone Depletion (48-72h in Stripped Medium) start->hormone_deplete prep_solutions Prepare Working Solutions (Compound & Vehicle Control) treat_cells Treat Cells (Time Course: e.g., 5 min to 72h) hormone_deplete->treat_cells prep_solutions->treat_cells harvest Harvest Cells/Lysates/ Supernatant treat_cells->harvest assay Perform Downstream Assays (e.g., Proliferation, WB, qPCR) harvest->assay data_analysis Data Analysis & Interpretation assay->data_analysis

Caption: General experimental workflow for in vitro estrogen studies.

Section 4: Mechanism of Action and Cellular Signaling

Ethinylestradiol primarily functions as an estrogen receptor agonist.[3][6] Its effects can be broadly categorized into genomic and non-genomic pathways, both of which are critical to its function.

Genomic Signaling Pathway (Canonical)

This pathway involves the regulation of gene transcription and typically occurs over hours to days.

Mechanism:

  • Binding: EE diffuses into the cell and binds to ERα or ERβ in the cytoplasm or nucleus.

  • Conformational Change & Dimerization: Ligand binding induces a conformational change, causing the receptor to dissociate from chaperone proteins (e.g., heat shock proteins) and form homodimers (ERα/ERα) or heterodimers (ERα/ERβ).

  • Nuclear Translocation & DNA Binding: The receptor dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, initiating or suppressing the transcription of target genes, ultimately altering protein synthesis and cellular function.[4]

Signaling Pathway Diagram:

Genomic_ER_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus EE Ethinylestradiol (EE) ER Estrogen Receptor (ER) + Chaperones EE->ER Binding ER_EE ER-EE Complex ER->ER_EE Dissociation of Chaperones Dimer ER-EE Dimer ER_EE->Dimer Dimerization Dimer_nuc ER-EE Dimer Dimer->Dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Dimer_nuc->ERE Binds DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Canonical genomic signaling pathway of estrogen receptors.

Non-Genomic Signaling Pathway

These effects are rapid, occurring within seconds to minutes, and are initiated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[4]

Mechanism: A key non-genomic pathway activated by estrogens is the Mitogen-Activated Protein Kinase (MAPK) cascade.[5] Membrane-associated ERs, upon binding EE, can couple to G-proteins or interact with scaffold proteins, leading to the activation of kinases like Src, which in turn activates the Ras/Raf/MEK/ERK signaling module.[4] Phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate transcription factors, rapidly altering gene expression and influencing cell proliferation.[5]

Signaling Pathway Diagram:

NonGenomic_ER_Pathway EE Ethinylestradiol (EE) mER Membrane ER (mER) EE->mER Binds Src Src Kinase mER->Src Activates Ras Ras Src->Ras Signal Cascade Raf Raf Ras->Raf Signal Cascade MEK MEK Raf->MEK Signal Cascade ERK ERK MEK->ERK Signal Cascade pERK p-ERK ERK->pERK Phosphorylation TF Transcription Factors (in Nucleus) pERK->TF Activates Proliferation Cell Proliferation TF->Proliferation

Caption: Simplified non-genomic ER signaling via the MAPK/ERK pathway.

Summary of Known Cellular Effects
Cell Line(s)Effect(s) ObservedConcentration RangeSource(s)
ZR75-1, HCC1500Increased cell proliferation rate.Equimolar to E2Merki-Feld et al., 2012[12]
MCF-7Increased cell proliferation.1 pM - 10 µMHasan et al. (cited in[13])
ER-positive cellsActivation of ERK2 (MAP Kinase) in a time-dependent manner.1 nMKousteni et al., 2003[5]
Melanoma cellsInhibitory effect on tissue-type plasminogen activator (t-PA) production.170 nMGeisler et al., 1987[14]

Section 5: Key In Vitro Assays for Functional Analysis

Trustworthiness: To create a self-validating experimental system, multiple assays targeting different cellular processes should be employed. The protocols below provide methods to quantify the functional consequences of EE treatment.

Protocol 5.1: Cell Proliferation (MTT Assay)

Rationale: This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Procedure:

  • Seed cells in a 96-well plate and perform hormone depletion and treatment as described in Section 3. Include vehicle control and untreated wells. A typical treatment duration is 24-72 hours.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 10-15 minutes at room temperature on a shaker.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percent change in proliferation.

Protocol 5.2: Western Blot for ERK Activation

Rationale: To confirm activation of the non-genomic pathway, this protocol measures the ratio of phosphorylated ERK (active) to total ERK.

Step-by-Step Procedure:

  • Seed cells in 6-well plates. Perform hormone depletion and treat with the compound for a short duration (e.g., 0, 5, 15, 30 minutes).

  • Place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

  • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Quantify protein concentration of the supernatant using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20 µg) per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature (e.g., in 5% BSA or non-fat milk in TBST).

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Calculate the p-ERK/t-ERK ratio for each sample and normalize to the vehicle control.

Section 6: Troubleshooting and Scientific Considerations

  • Compound Precipitation: If the compound precipitates upon addition to the medium, try reducing the final concentration, increasing the final solvent percentage (while staying below toxic levels, e.g., <0.5% DMSO), or pre-warming the medium more thoroughly.

  • High Background Signal: If the vehicle control shows a strong proliferative or signaling effect, ensure the charcoal-stripped FBS is of high quality and that the hormone depletion period was sufficient.

  • Variability Between Experiments: Maintain consistent cell passage numbers, seeding densities, and reagent lots to minimize variability. Biological replicates (n≥3) are essential for statistical power.

  • Stability in Media: The stability of compounds in culture media can vary.[15][16] For long-term experiments (>48h), consider replenishing the media with freshly prepared treatment solutions every 24-48 hours to ensure a consistent compound concentration.

References

  • Schrör, K. (2016). 2-Methoxyestradiol. In: 2-Methoxyestradiol and Other Estrogen Metabolites. Springer, Cham.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 91. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5991, Ethinylestradiol. Retrieved from [Link]

  • Zhang, Y., et al. (2009). Further Assessment of 17α-Ethinyl Estradiol as an Inhibitor of Different Human Cytochrome P450 Forms in Vitro. Drug Metabolism and Disposition, 37(8), 1667-1675.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

  • Patient-Derived Xenograft Core. (2021). SOP_MTL-1.
  • Patsnap. (2024). What is the mechanism of Ethinyl Estradiol? Synapse. [Link]

  • MDPI. (n.d.). Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. [Link]

  • ResearchGate. (n.d.). Proliferative Effects of Estradiol- or Ethinylestradiol-Progestogen Combinations on Human Breast Cancer Cells in an Intermitted and a Long-term Regimen. [Link]

  • Wikipedia. (n.d.). Ethinylestradiol. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. [Link]

  • Kousteni, S., et al. (2003). Synthetic estrogen-mediated activation of ERK 2 intracellular signaling molecule. Journal of Steroid Biochemistry and Molecular Biology, 84(1), 1-10.
  • ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media?[Link]

  • PubMed. (n.d.). 2ME2 inhibits the activated hypoxia-inducible pathways by cabozantinib and enhances its efficacy against medullary thyroid carcinoma. [Link]

  • Merki-Feld, G. S., et al. (2012). Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen. Hormone and Metabolic Research, 44(6), 435-441.
  • Marino, M., et al. (2012). Estrogen Signaling: Multiple Pathways to Impact Gene Transcription. Current Genomics, 13(6), 497–508.
  • Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]

  • National Center for Biotechnology Information. (2017). Data describing lack of effects of 17α-ethinyl estradiol on mammary gland morphology in female mice exposed during pregnancy and lactation. [Link]

  • Veronez, I. P., et al. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry, 120, 143-151.
  • ResearchGate. (n.d.). In vitro release properties of etonogestrel and ethinyl estradiol from a contraceptive vaginal ring. [Link]

  • PubMed. (n.d.). Metabolism of the oral contraceptive steroids ethynylestradiol and norgestimate by normal (Huma 7) and malignant (MCF-7 and ZR-75-1) human breast cells in culture. [Link]

  • ResearchGate. (n.d.). Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma. [Link]

  • Oxford Academic. (n.d.). 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. [Link]

  • National Center for Biotechnology Information. (n.d.). Combined Estrogen–Progestogen Contraceptives. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. [Link]

  • ResearchGate. (n.d.). The solubility of ethinyl estradiol (EE2) in methanol?[Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PubMed. (n.d.). Cell culture media impact on drug product solution stability. [Link]

  • PubMed. (n.d.). Mode of action of DL-norgestrel and ethinylestradiol combination in postcoital contraception. [Link]

  • Geisler, C., et al. (1987). Ethinylestradiol and d-norgestrel regulation of plasminogen activator in a human melanoma cell line. Haemostasis, 17(4), 216-222.
  • MedlinePlus. (n.d.). Ethinyl Estradiol and Norethindrone (Oral Contraceptives). [Link]

  • PubMed. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. [Link]

  • ResearchGate. (n.d.). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k2-edta plasma by lc-ms/ms. [Link]

Sources

Application Notes & Protocols for the Preclinical Evaluation of 2-Methyl-ethinylestradiol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals designing and executing preclinical studies on 2-Methyl-ethinylestradiol. As a derivative of the potent synthetic estrogen, ethinylestradiol (EE), it is presumed to act as an estrogen receptor (ER) agonist. The protocols outlined herein are built upon established methodologies for studying synthetic estrogens and are grounded in international regulatory guidelines to ensure data integrity and reproducibility. This guide covers critical aspects from compound formulation and animal model selection to detailed experimental protocols for toxicological and efficacy assessments, supported by authoritative citations and practical insights.

Introduction: Scientific Context and Rationale

This compound is a synthetic steroidal estrogen, structurally analogous to ethinylestradiol (EE), a compound extensively used in oral contraceptives and hormone replacement therapy.[1] The addition of a methyl group at the C2 position is anticipated to modify its metabolic profile and receptor binding affinity, potentially altering its potency, efficacy, and safety profile compared to the parent compound. The primary mechanism of action for synthetic estrogens like EE involves binding to and activating estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors to regulate gene expression in target tissues.[2]

The main metabolic pathway for ethinylestradiol in rodents and humans is aromatic 2-hydroxylation, leading to the formation of catechol estrogens.[3][4] The presence of a methyl group at this position in this compound will sterically hinder this primary metabolic route, suggesting a potentially longer half-life and altered metabolite profile, which necessitates careful toxicological and pharmacokinetic evaluation.

This guide provides a robust starting point for investigating this compound in animal models, with a focus on reproductive toxicology and potential efficacy in estrogen-dependent disease models, such as endometriosis and breast cancer. All protocols are designed with scientific rigor and self-validation in mind, referencing OECD guidelines where applicable to ensure the generation of high-quality, reliable data.[5]

Presumed Mechanism of Action: Estrogen Receptor Signaling

This compound is expected to exert its biological effects by mimicking endogenous estradiol and binding to nuclear estrogen receptors. This interaction initiates a cascade of molecular events, including receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on target genes, thereby modulating their transcription.

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) Complex ER-HSP Complex HSP HSP90 ER_dimer Activated ER Dimer Complex->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA MEE 2-Methyl- ethinylestradiol (MEE) MEE->Complex Binding & HSP Dissociation

Caption: Presumed signaling pathway of this compound.

Pre-formulation and Dose Administration

Synthetic steroids are often poorly soluble in aqueous solutions, presenting a significant formulation challenge.[6] The selection of an appropriate vehicle is critical for ensuring consistent bioavailability and minimizing local irritation at the administration site.

Solubility Assessment & Vehicle Selection

Before in vivo studies commence, the solubility of this compound must be determined in a panel of common, non-toxic vehicles.

Vehicle TypeExamplesSuitability & Rationale
Aqueous Solutions Saline, Phosphate-Buffered Saline (PBS)Unlikely to be suitable due to the compound's lipophilic nature. May require co-solvents or cyclodextrins.
Oil-Based Vehicles Corn oil, Sesame oil, Peanut oilExcellent choice for lipophilic steroids for oral gavage and subcutaneous routes. Widely used and well-tolerated.[7]
Suspensions 0.5% Carboxymethylcellulose (CMC), 0.5% Methylcellulose in waterSuitable for creating uniform suspensions for oral gavage. Requires validation of suspension stability.
Lipid-Based Systems Self-emulsifying drug delivery systems (SEDDS)Advanced formulations that can improve oral bioavailability by forming microemulsions in the GI tract.[8]

Recommendation: For initial studies, suspension in corn oil is a reliable and well-documented method for administering synthetic estrogens to rodents.[7]

Protocol: Preparation of Corn Oil Suspension for Oral Gavage
  • Calculate Required Amount: Determine the total mass of this compound needed based on the highest dose, number of animals, and study duration.

  • Weigh Compound: Accurately weigh the test article using a calibrated analytical balance.

  • Pre-milling (Optional): If the compound consists of large crystals, gently mill with a mortar and pestle to create a fine powder. This increases the surface area for better suspension.

  • Vehicle Addition: In a sterile glass vial, add a small volume of corn oil to the powder to create a thick, uniform paste. This prevents clumping.

  • Dilution: Gradually add the remaining volume of corn oil while continuously vortexing or stirring to achieve the final target concentration.

  • Homogenization: Use a sonicator or homogenizer to ensure a uniform particle size distribution.

  • Storage: Store the suspension in a light-protected container at 4°C. Before each use, bring to room temperature and vortex thoroughly to ensure homogeneity.

Animal Model Selection and Husbandry

The choice of animal model is dictated by the study's objectives. Rodents (rats and mice) are the most common models for reproductive toxicology and initial efficacy screening due to their well-characterized biology and short reproductive cycles.[9][10]

Species/StrainPrimary ApplicationRationale & Considerations
Sprague-Dawley Rat Reproductive & General ToxicologyWidely used for regulatory toxicology studies (e.g., OECD guidelines).[11] Their larger size facilitates blood sampling and surgical procedures.
C57BL/6 Mouse Developmental Toxicity, Endometriosis ModelsCommon inbred strain used in developmental studies and surgically-induced endometriosis models.[12]
BALB/c Mouse Endometriosis, Mammary Gland DevelopmentSusceptible to estrogenic effects, making them a sensitive model for certain endpoints.[13]
Immunodeficient Mice (e.g., Nude, SCID) Breast Cancer Efficacy (Xenografts)Required for transplanting human breast cancer cell lines (e.g., MCF-7) to study efficacy in an ER-positive tumor model.[14][15]

Husbandry Considerations:

  • Diet: A critical and often overlooked variable is the phytoestrogen content of standard rodent chow. For studies involving estrogens, a phytoestrogen-free diet is mandatory to reduce background estrogenic activity and increase the sensitivity of the assays.[16]

  • Housing: House animals in a controlled environment (12:12 light:dark cycle, constant temperature and humidity). Group housing can alter steroid levels in male rodents, which should be considered when interpreting data.[17]

  • Acclimatization: Allow animals to acclimate for at least one week before initiating any procedures.

Experimental Design and Protocols

The following protocols are designed as templates and should be adapted based on the specific research question and preliminary data. All studies must include a vehicle control group and at least three dose levels to establish a dose-response relationship.

General Experimental Workflow

workflow A 1. Animal Selection & Acclimatization B 2. Randomization & Group Assignment (Control, Low, Mid, High Dose) A->B C 3. Dose Formulation & Administration (e.g., Daily Oral Gavage) B->C D 4. In-Life Observations (Clinical Signs, Body Weight, Food Consumption) C->D Daily E 5. Endpoint-Specific Procedures (e.g., Mating, Estrous Cycle Monitoring) C->E H 8. Data Analysis & Interpretation D->H F 6. Terminal Procedures (Blood Collection for PK/Hormones) E->F G 7. Necropsy & Tissue Collection (Organ Weights, Histopathology) F->G G->H

Caption: General workflow for in vivo studies of this compound.

Protocol: Reproductive & Developmental Toxicity Screening (Adapted from OECD 422)

This screening test provides initial information on effects on fertility, pregnancy, and offspring development.[11]

  • Model: Sprague-Dawley rats (10-12 animals/sex/group).

  • Dosing Period: Males are dosed for 2 weeks pre-mating, during mating (up to 2 weeks), and for 2 weeks post-mating. Females are dosed for 2 weeks pre-mating, during mating, gestation, and through lactation day 13.[11]

  • Procedure:

    • Pre-mating (2 weeks): Administer this compound or vehicle daily via oral gavage. Monitor body weight, clinical signs, and female estrous cycles (via vaginal lavage).

    • Mating (up to 2 weeks): Co-house one male and one female from the same dose group. Confirm mating by presence of a vaginal plug or sperm in the vaginal lavage (Gestation Day 0).

    • Gestation: House pregnant females individually. Continue daily dosing. Monitor body weight and clinical signs.

    • Parturition & Lactation: On Postnatal Day (PND) 0, record litter size, number of live/dead pups, and sex ratio. On PND 4, cull litters to 8 pups (4 of each sex, if possible) to standardize nutritional stress. Continue dosing the dam.

    • Termination: Euthanize dams and pups on PND 13. Conduct a full necropsy on all adult animals and a subset of pups.

  • Key Endpoints:

    • Parental Animals: Mating and fertility indices, gestation length, organ weights (uterus, ovaries, testes, epididymides), and histopathology of reproductive tissues.

    • Offspring: Viability indices (PND 0, 4, 13), pup body weights, and external abnormalities. Anogenital distance (AGD) in pups can be measured as an indicator of endocrine disruption.

Protocol: Pharmacokinetic (PK) Study
  • Model: Cannulated Sprague-Dawley rats (3-5/group) to facilitate serial blood sampling.

  • Procedure:

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate group to determine absolute bioavailability.

    • Collect blood samples (approx. 150 µL) from the cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in plasma using a validated bioanalytical method, such as LC-MS/MS.[18][19]

Endpoint Analysis: Key Methodologies

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like synthetic estrogens in complex biological matrices due to its high sensitivity and specificity.[20]

  • Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from plasma proteins and other interfering substances.[19]

  • Chromatography: A C18 reverse-phase column is commonly used to separate the analyte from its metabolites.[21]

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

  • Validation: The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidance. The lower limit of quantification (LLOQ) should be sufficient to measure concentrations at the end of the PK profile, often in the low pg/mL range for potent estrogens.[21]

Histopathology

Fixed tissues (e.g., in 10% neutral buffered formalin) are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination of target tissues, including the uterus, ovaries, vagina, mammary glands, testes, epididymides, and liver.

Data Summary and Interpretation

All quantitative data should be summarized in tables for clarity. Statistical analysis should be performed to identify significant differences between dose groups and the vehicle control.

Table 3: Example Dosage and Administration Summary for Rodent Studies

(Adapted from established protocols for Ethinylestradiol)[7]

RouteSpeciesDosage RangeVehicleStudy Type Application
Oral Gavage Rat10 - 1000 µg/kg/dayCorn Oil or 0.5% CMCReproductive Toxicology, Efficacy[7]
Subcutaneous Injection Mouse10 - 100 µg/kg/daySesame or Corn OilDevelopmental Toxicity, Mechanistic Studies[12]
Dietary Admix Rat2 - 50 ppb (parts per billion)Phytoestrogen-free feedMultigenerational & Chronic Toxicity Studies[22]

Interpretation: An increase in uterine weight (uterotrophic assay) is a sensitive and classic indicator of estrogenic activity.[16] Alterations in estrous cyclicity, fertility indices, or pup development are key findings in reproductive toxicology studies.[23] The pharmacokinetic profile will determine the compound's bioavailability and half-life, providing critical information for designing dosing regimens for longer-term studies.[24]

References

  • Zhou, M., et al. (2023). Advances in endometriosis research: animal models for the study of reproductive disorders. Biology of Reproduction. Available at: [Link]

  • Chiantera, V., et al. (2019). Translational animal models for endometriosis research: a long and windy road. Reproductive Biology and Endocrinology. Available at: [Link]

  • Nirgianakis, K., et al. (2021). Animal models for research on endometriosis. Frontiers in Bioscience (Elite Edition). Available at: [Link]

  • Zhou, M., et al. (2024). Advances in endometriosis research: animal models for the study of reproductive disorders. Biology of Reproduction. Available at: [Link]

  • Nirgianakis, K., et al. (2021). Animal models for research on endometriosis. PubMed. Available at: [Link]

  • OECD. Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Publishing. Available at: [Link]

  • OECD. (2011). OECD guidelines and validated methods for in vivo testing of reproductive toxicity. ScienceDirect. Available at: [Link]

  • Goldzieher, J. W., & Kraemer, D. C. (1982). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. PubMed. Available at: [Link]

  • Slideshare. Reproductive toxicology studies ACCORDING TO OECD guidlines 422. Slideshare. Available at: [Link]

  • Borges, N. C., et al. (2009). A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study. PubMed. Available at: [Link]

  • Blom, M. J., et al. (2001). Metabolism of estradiol, ethynylestradiol, and moxestrol in rat uterus, vagina, and aorta: influence of sex steroid treatment. PubMed. Available at: [Link]

  • Shuan, S., & Lupu, R. (2011). Mouse models of estrogen receptor-positive breast cancer. Journal of Mammary Gland Biology and Neoplasia. Available at: [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. NTP. Available at: [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. NTP. Available at: [Link]

  • ResearchGate. (2022). ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT. ResearchGate. Available at: [Link]

  • Düsterberg, B., et al. (1986). Half-lives in plasma and bioavailability of ethinylestradiol in laboratory animals. PubMed. Available at: [Link]

  • Udhayavani, S., et al. (2017). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Yager, J. D., & Davidson, N. E. (2006). Pharmacology and Toxicology of Ethinyl Estradiol and Norethindrone Acetate in Experimental Animals. ResearchGate. Available at: [Link]

  • Udhayavani, S., et al. (2020). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. ResearchGate. Available at: [Link]

  • ResearchGate. Animal Models for Breast Cancer Prevention Research. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Breast cancer animal models and applications. Zoological Research. Available at: [Link]

  • Wang, Y., et al. (2021). Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing. Frontiers in Oncology. Available at: [Link]

  • Roy, D., et al. (2020). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. MDPI. Available at: [Link]

  • PubChem. Ethinylestradiol. National Center for Biotechnology Information. Available at: [Link]

  • PharmaCompass. Ethinyl Estradiol. PharmaCompass.com. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Nokhodchi, A., et al. (2012). Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Frank, K. J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • McCarthy, M. (2020). Meet the Methods Series: Measuring and Manipulating Sex Hormones in Laboratory Animals. CIHR. Available at: [Link]

  • Becker, J. B., & Ko, S. H. (2016). How to Study Female and Male Rodents. Neuronline. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethinyl Estradiol? Patsnap. Available at: [Link]

  • National Toxicology Program. (2010). Multigenerational reproductive toxicology study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats. PubMed. Available at: [Link]

  • Frick, K. M., et al. (2017). Modeling menopause: The utility of rodents in translational behavioral endocrinology research. PubMed Central. Available at: [Link]

  • Thigpen, J. E., et al. (2013). Selecting the Appropriate Rodent Diet for Endocrine Disruptor Research and Testing Studies. ILAR Journal. Available at: [Link]

  • Yasuda, Y., et al. (2006). Developmental effects of ethinylestradiol on reproductive organs of female mice. PubMed. Available at: [Link]

  • Yager, J. D. (2001). Pharmacology and toxicology of ethinyl estradiol and norethindrone acetate in experimental animals. PubMed. Available at: [Link]

  • ResearchGate. Vulnerable periods for the mouse mammary gland: Comparison of the effects of ethinyl estradiol exposures during two early stages of development. ResearchGate. Available at: [Link]

  • Wikipedia. Ethinylestradiol. Wikipedia. Available at: [Link]

  • Kuhl, H. (2007). 2-Methoxyestradiol--biology and mechanism of action. PubMed. Available at: [Link]

Sources

techniques for measuring 2-Methyl-ethinylestradiol metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Validated Techniques for the High-Sensitivity Measurement of 2-Methyl-ethinylestradiol and its Metabolites in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantitative analysis of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies in modern drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of metabolites to ensure the safety and efficacy of new chemical entities.[1][2] This document provides a comprehensive guide and a detailed protocol for the development and validation of a robust analytical method for quantifying this compound and its putative metabolites in human plasma. Leveraging the well-established analytical chemistry of the structurally similar compound, ethinylestradiol (EE), this guide focuses on the gold-standard technique of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol details critical steps including sample preparation via solid-phase extraction (SPE), chemical derivatization to enhance sensitivity, and a full validation strategy adhering to regulatory guidelines.[3][4]

Scientific Principles & Rationale

Predicted Metabolic Pathways

While specific metabolic data for this compound requires experimental determination, its structural similarity to ethinylestradiol allows for a highly predictive metabolic map. The primary biotransformation pathways for ethinylestradiol, and thus likely for its 2-methyl analogue, involve:

  • Phase I Metabolism (Oxidation): The most significant pathway is aromatic hydroxylation, primarily at the C2 position, catalyzed by cytochrome P450 enzymes (CYPs).[5][6] This results in the formation of catechol-like metabolites (e.g., 2-hydroxy-2-methyl-ethinylestradiol).

  • Phase II Metabolism (Conjugation): The hydroxylated metabolites and the parent drug can undergo conjugation to increase water solubility and facilitate excretion. Key conjugation reactions include sulfation and glucuronidation at the phenolic hydroxyl group.[7][8][9]

Understanding these pathways is critical for identifying the target analytes that must be included in a quantitative assay.

Rationale for Analytical Technique Selection: LC-MS/MS

For quantifying low-concentration steroids and their often more polar metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]

  • Superiority over GC-MS: While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for broad steroid profiling, it requires extensive sample derivatization to induce volatility and may not be suitable for thermally labile or highly polar conjugated metabolites.[12][13][14] LC-MS/MS directly analyzes compounds in the liquid phase, making it ideal for a wider range of metabolites.

  • Advantage over Immunoassays: Immunoassays like ELISA can offer high sensitivity but often suffer from a lack of specificity due to cross-reactivity with structurally related metabolites, potentially leading to inaccurate quantification.[7][15] LC-MS/MS provides unparalleled specificity by separating compounds chromatographically and then differentiating them based on their unique precursor-to-product ion mass transitions.

  • Sensitivity: Modern triple quadrupole mass spectrometers can achieve detection limits in the low picogram-per-milliliter (pg/mL) range, which is essential for pharmacokinetic studies of potent synthetic steroids.[10][16][17]

The Critical Role of Chemical Derivatization

The phenolic structure of this compound is not readily ionized by standard Electrospray Ionization (ESI) in the positive mode. To overcome this and achieve maximum sensitivity, chemical derivatization is employed. Derivatizing the phenolic hydroxyl group with dansyl chloride introduces a tertiary amine group into the molecule.[18][19] This moiety is easily protonated, leading to a dramatic increase in signal intensity in positive ion ESI-MS/MS, often by several orders of magnitude.[10][17]

Materials, Reagents, and Instrumentation

ItemSpecification
Analytical Standards This compound, 2-hydroxy-2-methyl-ethinylestradiol, this compound-d4 (Internal Standard)
Solvents & Chemicals Acetonitrile, Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid, Ammonium Formate
Dansyl Chloride, Sodium Bicarbonate, Acetone, Tert-butyl methyl ether (TBME)
Biological Matrix Drug-free Human Plasma (K2-EDTA)
Sample Preparation Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL)
96-well collection plates, microcentrifuge tubes
Instrumentation UPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo TQ)

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard (IS) in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 methanol:water mixture. These solutions will be used to spike into the plasma.

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the working solutions into drug-free human plasma to create a calibration curve with 8-10 non-zero concentration points. For example, for this compound: 5, 10, 25, 50, 100, 250, 500, and 1000 pg/mL.[11][16]

  • Quality Control (QC) Samples: Prepare QC samples in plasma from a separate stock solution at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Protocol 2: Plasma Sample Extraction and Derivatization

This protocol is designed for high-throughput analysis using a 96-well plate format.

  • Sample Aliquoting: To 250 µL of plasma (blank, standard, QC, or unknown sample) in a 96-well plate, add 25 µL of the internal standard working solution (e.g., this compound-d4). Vortex mix for 30 seconds.

  • Protein Precipitation: Add 500 µL of acetonitrile to each well, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition an SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the supernatant from the protein precipitation step onto the SPE plate.

    • Wash: Wash the cartridges sequentially with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute: Elute the analytes with 1 mL of methanol into a clean 96-well collection plate.

  • Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen at 45°C.

  • Derivatization:

    • Add 50 µL of 100 mM sodium bicarbonate buffer (pH 10.5) to each well to reconstitute the residue.

    • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone) to each well.[16]

    • Seal the plate and incubate at 60°C for 15 minutes.

  • Final Reconstitution: After incubation, add 100 µL of 50:50 acetonitrile:water with 0.1% formic acid. Mix well. The plate is now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analytical Conditions

The following table provides a starting point for method development. Parameters must be optimized for the specific instrument and analytes.

ParameterSetting
UPLC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate
Column Temp 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: Dansyl-2-Me-EE: m/z 544.2 → 171.1
IS: Dansyl-2-Me-EE-d4: m/z 548.2 → 171.1
(Note: Transitions are predictive and must be optimized by infusing pure standards)
Source Temp 500°C
Spray Voltage +3500 V

Method Validation Protocol

The analytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3][4] The validation assesses the reliability and reproducibility of the method.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy (Intra/Inter-day) Mean concentration within ±15% of nominal value for QCs (±20% at LLOQ).
Precision (Intra/Inter-day) Coefficient of variation (%CV) ≤ 15% for QCs (≤ 20% at LLOQ).
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix.
Extraction Recovery Recovery should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample handling to final data generation.

workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction & Derivatization cluster_analysis Analysis & Data Processing stock Stock & Working Standard Preparation spike Spike Plasma for CC/QC Samples stock->spike aliquot Aliquot 250 µL Plasma (CC, QC, Unknown) spike->aliquot add_is Add Internal Standard (IS) aliquot->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe dry Evaporate to Dryness spe->dry deriv Derivatize with Dansyl-Cl dry->deriv recon Final Reconstitution deriv->recon inject Inject into UPLC-MS/MS recon->inject quant Quantification using Calibration Curve inject->quant report Generate Final Concentration Report quant->report

Sources

Application Note: Experimental Design for In Vivo Studies of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-ethinylestradiol is a synthetic steroidal compound, an analog of the potent, orally bioavailable estrogen ethinylestradiol (EE). Like its parent compound, it is presumed to act as an agonist of the estrogen receptors (ERα and ERβ), potentially influencing a vast array of physiological processes regulated by the endocrine system.[1][2] The introduction of a methyl group may alter its pharmacokinetic profile, metabolic stability, or receptor binding affinity compared to ethinylestradiol, necessitating a thorough in vivo evaluation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for this compound. The protocols outlined herein are grounded in internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD) and principles of preclinical safety evaluation championed by the U.S. Food and Drug Administration (FDA).[3][4] The objective is to provide a robust framework for assessing the compound's pharmacokinetic profile, estrogenic potency, and preliminary safety to inform further development.

Core Principles of In Vivo Study Design

A scientifically sound in vivo study begins with a well-considered design that maximizes data quality while adhering to ethical principles of animal welfare. The choices made at this stage are critical for the interpretability and relevance of the results.

Rationale for Animal Model Selection

The selection of an appropriate animal model is paramount. A "relevant species" is defined as one in which the test article is pharmacologically active.[4] For estrogenic compounds, rodents (rats and mice) are the most common and well-validated models due to their conserved endocrine physiology and extensive historical database.

  • Species and Strain: The Sprague-Dawley or Wistar rat is recommended for initial toxicity and reproductive screening studies due to its widespread use and characterization in regulatory toxicology.[5] For specific potency assays like the uterotrophic bioassay, both rats and mice are acceptable.[6][7]

  • Surgical Models: For evaluating pure estrogenic activity without the confounding influence of endogenous hormones, the use of ovariectomized (OVX) adult female rodents is the gold standard.[8][9] This model ensures that any observed uterotrophic response is directly attributable to the test compound.[8] Immature female rodents can also be used as an alternative.[10]

Dose Formulation and Route of Administration

Causality Behind the Choice: Steroidal compounds like this compound are lipophilic and often have poor aqueous solubility. The choice of vehicle and route of administration is therefore critical for ensuring consistent exposure.

  • Vehicle Selection: An oily vehicle, such as corn oil or sesame oil, is recommended for subcutaneous or oral gavage administration. The vehicle must be non-toxic and should not interfere with the biological activity of the test compound. A preliminary vehicle tolerability study is advised.

  • Route of Administration:

    • Subcutaneous (SC) Injection: This route is preferred for the Uterotrophic Bioassay as it bypasses first-pass metabolism, providing higher and more consistent bioavailability, which is ideal for screening for intrinsic estrogenic activity.[11]

    • Oral Gavage (PO): As many synthetic estrogens are designed for oral use, this route is critical for pharmacokinetic and repeated-dose toxicity studies to mimic the intended clinical route of exposure.[8]

Ethical Considerations

All animal experiments must be conducted in accordance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC). Procedures should be refined to minimize animal stress and suffering, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[12]

Tiered Approach to In Vivo Evaluation

A logical, tiered approach to testing is recommended, starting with pharmacokinetics and potency before moving to more extensive toxicity studies.

G cluster_1 Phase 2: Safety Assessment PK Pharmacokinetic (PK) Study (Single Dose) ReproScreen Reproductive/Developmental Toxicity Screening (OECD 421/422) PK->ReproScreen Informs Dose Selection Utero Uterotrophic Bioassay (Estrogenic Potency) Utero->ReproScreen Confirms Bioactivity Subchronic Sub-chronic Toxicity Study (e.g., 28-Day Repeated Dose) ReproScreen->Subchronic Provides Preliminary Toxicity Data

Caption: Tiered workflow for in vivo evaluation of this compound.

Protocol: Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following a single oral dose. This data is essential for selecting dose levels and sampling timepoints in subsequent toxicity studies.

Experimental Design
ParameterSpecificationRationale
Animal Model Adult female Sprague-Dawley rats (n=3-4 per time point)Standard model for PK studies.
Route Oral Gavage (PO)To assess oral bioavailability, a likely human exposure route.[13]
Dose Level One mid-range dose (e.g., 1 mg/kg)To establish a baseline profile.
Vehicle Corn oil with 1-2% ethanol (if needed for solubility)Common, non-toxic vehicle for lipophilic compounds.
Blood Sampling Serial or sparse sampling. Timepoints: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.To capture absorption, distribution, and elimination phases.[13]
Matrix Plasma (with K2EDTA as anticoagulant)Standard matrix for drug concentration analysis.
Bioanalysis LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Gold standard for sensitive and specific quantification of small molecules.
Step-by-Step Protocol
  • Acclimation: Acclimate animals to housing conditions for at least 5 days.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability in gastric absorption, but provide free access to water.

  • Dose Preparation: Prepare the dosing formulation on the day of the study. Ensure the compound is fully dissolved or homogeneously suspended.

  • Pre-Dose Sample: Collect a time-zero blood sample (approx. 0.25 mL) from the tail or saphenous vein into a K2EDTA-coated tube.

  • Dosing: Administer the formulation accurately via oral gavage. Record the exact time of administration for each animal.

  • Post-Dose Sampling: Collect blood samples at the specified time points. Place samples on ice immediately.

  • Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

  • Sample Storage: Harvest the supernatant (plasma) and store frozen at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

Protocol: Uterotrophic Bioassay in Rodents (OECD TG 440)

Objective: To determine the in vivo estrogenic activity of this compound by measuring the compound-induced increase in uterine weight in ovariectomized rodents. This is a standardized, short-term screening assay.[6][14]

Experimental Workflow

G cluster_groups Treatment Groups A Select Ovariectomized (OVX) Adult Female Rats/Mice B Acclimate for 14 Days Post-Surgery A->B C Randomize into Groups (n=6 per group) B->C VC Vehicle Control (e.g., Corn Oil) PC Positive Control (Ethinylestradiol) TC1 Test Compound (Low Dose) TC2 Test Compound (Mid Dose) TC3 Test Compound (High Dose) D Daily Dosing for 3 Consecutive Days (SC or PO) E Necropsy ~24h after Last Dose D->E F Excise & Weigh Uterus (Wet and Blotted Weight) E->F G Statistical Analysis (Compare to Controls) F->G VC->D PC->D TC1->D TC2->D TC3->D

Caption: Workflow for the OECD 440 Uterotrophic Bioassay.

Step-by-Step Protocol
  • Animal Model: Use adult (e.g., 8-10 weeks old) female rats or mice that have been ovariectomized at least 14 days prior to the study to allow for uterine regression.[7]

  • Group Allocation: Randomly assign animals to treatment groups (n=6 per group is recommended). Groups should include:

    • Group 1: Vehicle Control (e.g., Corn Oil, 0.2 mL/animal SC)

    • Group 2: Positive Control (e.g., Ethinylestradiol, 0.3-0.6 µg/kg/day SC)

    • Groups 3-5: this compound at three dose levels (e.g., low, mid, high).

  • Dosing: Administer the respective formulations daily for three consecutive days.[8] Subcutaneous injection into the dorsal scapular region is the preferred route.[11][15][16]

  • Clinical Observations: Record clinical signs of toxicity and mortality daily.

  • Necropsy: Approximately 24 hours after the final dose, euthanize animals via an approved method.

  • Uterine Dissection: Carefully dissect the uterus, trimming away fat and connective tissue. Avoid stretching the tissue.

  • Uterine Weighing:

    • Wet Weight: Gently press the uterus between two pieces of moist filter paper to remove luminal fluid and immediately weigh to the nearest 0.1 mg.

    • Blotted Weight: The wet weight measurement is standard and sufficient.

  • Data Analysis: Calculate the mean and standard deviation of uterine weights for each group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the test compound groups to the vehicle control. A statistically significant increase in uterine weight indicates estrogenic activity.[8]

Preliminary Safety & Toxicity Screening

Following confirmation of bioactivity, a preliminary assessment of toxicity is warranted. This often follows guidelines for combined repeated dose toxicity studies.

Reproduction/Developmental Toxicity Screening Test (OECD TG 421/422)

Rationale: These screening tests are designed to provide initial information on the effects on reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.[17][18] Given the known effects of potent estrogens on reproduction, this is a critical step.[19][20]

Key Endpoints:

  • Parental Animals: Clinical observations, body weight, food/water consumption, estrous cyclicity, mating and fertility indices, and gross and histopathology of reproductive organs.

  • Offspring: Viability, clinical signs, body weight, and sex ratio.

The study involves dosing males for a minimum of four weeks and females for two weeks prior to mating, and continuing through gestation and lactation.[17][18] The results of this study will guide the design of more comprehensive sub-chronic or multi-generational studies.[5]

References

  • Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD.[Link]

  • OECD guidelines and validated methods for in vivo testing of reproductive toxicity. ResearchGate.[Link]

  • Half-lives in plasma and bioavailability of ethinylestradiol in laboratory animals. PubMed.[Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. National Toxicology Program.[Link]

  • Reproductive toxicology studies ACCORDING TO OECD guidlines 422. Slideshare.[Link]

  • Reproductive toxicity: in vivo testing guidelines from OECD. ResearchGate.[Link]

  • Nonclinical Evaluation of Endocrine-Related Drug Toxicity Guidance for Industry. FDA.[Link]

  • Test No. 440: Uterotrophic Bioassay in Rodents. OECD.[Link]

  • In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. researchmap.[Link]

  • Uterotrophic Assay OCSPP Guideline 890.1600 Standard Evaluation Procedure (SEP). EPA.[Link]

  • The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PubMed.[Link]

  • Test No. 440: Uterotrophic Bioassay in Rodents. OECD.[Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.[Link]

  • Pharmacology Review(s) - accessdata.fda.gov. FDA.[Link]

  • Ethinyl Estradiol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.[Link]

  • Influence of two commercial fibers in the pharmacokinetics of ethinylestradiol in rabbits. PubMed.[Link]

  • An investigation of the pharmacokinetics of ethynylestradiol in women using radioimmunoassay. PubMed.[Link]

  • An In Vivo Model of Estrogen Supplementation Concerning the Expression of Ca2+-Dependent Exchangers and Mortality, Vitality and Survival After Myocardial Infarction in Ovariectomized Rats. NIH.[Link]

  • In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. NIH.[Link]

  • Multigenerational reproductive toxicology study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats. PubMed.[Link]

  • What is the mechanism of Ethinyl Estradiol? Patsnap Synapse.[Link]

  • Ethinylestradiol | C20H24O2. PubChem - NIH.[Link]

  • S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]

  • Design, Synthesis, and Evaluation of Peptides With Estrogen-Like Activity. PubMed.[Link]

  • FDA Releases New ICH Guidance on Preclinical Safety Evaluation. RAPS.[Link]

  • Administration and injection of substances in rats. Direction des services vétérinaires.[Link]

  • Design and Synthesis of Some Novel Estrogen Receptor Modulators as Anti-Breast Cancer Agents: In Vitro & In Vivo Screening, Docking Analysis. PubMed.[Link]

  • Ethinylestradiol. Wikipedia.[Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]

  • UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. UBC.[Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]

  • Subcutaneous Injection in the Rat. Research Animal Training.[Link]

  • Subcutaneous Injection (Rats) - Standard Operating Procedure #2. University of Arizona.[Link]

  • 2-Methoxyestradiol--biology and mechanism of action. PubMed.[Link]

Sources

Application Note: A Validated Chromatographic Method for the Quantification of 2-Methyl-ethinylestradiol in Ethinylestradiol Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 2-Methyl-ethinylestradiol, a potential process-related impurity or degradation product, in Ethinylestradiol (EE) Active Pharmaceutical Ingredient (API). The protocol emphasizes the critical role and correct use of a highly characterized this compound reference standard to ensure analytical accuracy and regulatory compliance. Methodologies for solution preparation, system suitability testing (SST), and data analysis are provided, underpinned by insights into the scientific rationale for key procedural steps. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

For the purpose of this guide, this compound is treated as a specified impurity of Ethinylestradiol. While direct public data on this specific compound is limited, the principles and methods are derived from established analytical protocols for Ethinylestradiol and its related substances.[1]

Introduction: The Imperative of Purity in Synthetic Estrogens

Ethinylestradiol (EE) is a potent synthetic derivative of estradiol, a natural estrogen, and is a cornerstone component in nearly all combined oral contraceptive pills and other hormonal therapies.[2] Its efficacy and safety are directly linked to its purity. Pharmaceutical regulatory bodies require that impurities and related substances in any API be identified, quantified, and controlled within strict limits.[3]

This compound represents a potential process-related impurity arising from the synthesis of Ethinylestradiol or a subsequent degradation product. Its structural similarity to the parent compound necessitates a highly selective analytical method to ensure accurate quantification. The foundation of such a method is the use of a well-characterized reference standard.[4][5] A reference standard is a highly purified compound against which analytical samples are measured, serving as the benchmark for identity, strength, quality, and purity.[5][6]

This document provides a comprehensive protocol for employing this compound as a reference standard in a reversed-phase HPLC (RP-HPLC) method designed for the quality control of Ethinylestradiol API.

The Reference Standard: Foundation of Analytical Trust

In chromatographic assays, the quality of the reference standard is paramount.[5] It is not merely a control sample but the anchor of quantitative accuracy.

  • Primary vs. Secondary Standards: A primary standard is established through extensive characterization without comparison to a previously established standard.[7] Secondary standards, or working standards, are characterized by comparison to a primary standard.[7] For regulatory filings, it is essential that any secondary standard is traceable to a primary, officially recognized reference substance.[7]

  • Characterization: A non-compendial reference standard must be of the highest achievable purity and be thoroughly characterized to confirm its identity and purity.[3][5] This typically involves:

    • Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • Purity Assessment: Chromatographic methods like HPLC or GC are especially useful for detecting and quantifying impurities.[7] Purity is often assessed by a mass balance approach, accounting for organic impurities, water content (Karl Fischer titration), residual solvents (GC), and non-volatile impurities.

    • Physicochemical Properties: Melting point and Differential Scanning Calorimetry (DSC) to detect polymorphic forms.[8]

A Certificate of Analysis (CoA) for the reference standard, detailing this characterization and stating its purity value, is essential for accurate calculations.[4]

Experimental Protocol

This protocol is designed to provide clear separation and accurate quantification of this compound from the main Ethinylestradiol peak.

Instrumentation and Materials
Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD) or UV Detector.
Analytical Column Purospher® STAR RP-18e (150 x 4.6 mm, 5 µm) or equivalent C18 column.[9]
Data Acquisition Empower™, Chromeleon™, or equivalent chromatography data software.
Reference Standards Ethinylestradiol (EE) (≥99.5% purity), this compound (≥98.0% purity).
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (>18 MΩ·cm).
Glassware Class A volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions

Causality Insight: The choice of diluent (mobile phase) is critical to prevent peak distortion or precipitation of the analyte in the autosampler vial. All solutions should be sonicated to ensure complete dissolution.[10]

  • Mobile Phase Preparation (Acetonitrile:Water, 47:53 v/v):

    • Carefully measure 470 mL of Acetonitrile and 530 mL of deionized water.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum filtration.[9][10] This prevents the formation of air bubbles in the pump, which can cause pressure fluctuations and baseline noise.

  • Diluent:

    • The mobile phase is used as the diluent for all standard and sample preparations.

  • Ethinylestradiol (EE) Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of EE Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent and mix well.

  • This compound (Impurity) Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent and mix well.

  • System Suitability Solution (EE at 100 µg/mL, Impurity at 2 µg/mL):

    • Pipette 10.0 mL of the EE Standard Stock Solution (500 µg/mL) and 1.0 mL of the Impurity Standard Stock Solution (100 µg/mL) into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix well. This solution is used to verify the performance of the chromatographic system.

  • Working Impurity Standard Solution (2 µg/mL):

    • Pipette 1.0 mL of the Impurity Standard Stock Solution (100 µg/mL) into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix well. This is the standard used for quantification.

  • Test Sample Preparation (1000 µg/mL):

    • Accurately weigh approximately 50 mg of the Ethinylestradiol API sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent and mix well. Filter through a 0.45 µm syringe filter before injection, discarding the first few mL.[10]

Chromatographic Conditions
Parameter Condition
Mobile Phase Acetonitrile : Water (47:53, v/v)[9]
Flow Rate 1.5 mL/min[9]
Column Temperature 30 °C
Autosampler Temp. 10 °C (to ensure solution stability)[11]
Detection Wavelength 281 nm (UV maximum for EE)[12]
Injection Volume 10 µL
Run Time 20 minutes

System Suitability Testing (SST): The Self-Validating Protocol

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved through SST.[7]

  • Procedure: Make five replicate injections of the System Suitability Solution.

  • Evaluation: Using the chromatogram from one of the injections, evaluate the resolution, tailing factor, and theoretical plates. Using the peak areas for this compound from all five injections, calculate the Relative Standard Deviation (%RSD).

Parameter Acceptance Criterion Rationale
Resolution (Rₛ) Rₛ between EE and this compound peaks ≥ 2.0Ensures baseline separation between the main component and the impurity, which is critical for accurate integration.
Tailing Factor (T) T ≤ 1.5 for the this compound peakA measure of peak symmetry. High tailing can indicate column degradation or secondary interactions, affecting integration accuracy.
Theoretical Plates (N) N ≥ 2000 for the this compound peakIndicates the efficiency of the column. Higher plate counts lead to sharper, narrower peaks.
% RSD ≤ 5.0% for the this compound peak areaDemonstrates the precision of the injector and the stability of the system over multiple runs.[13]

Do not proceed with sample analysis if SST criteria are not met. Refer to the troubleshooting section.

Data Analysis and Calculation

The amount of this compound in the Ethinylestradiol API sample is calculated using the external standard method.

Calculation Formula:

Where:

  • A_spl = Peak area of this compound in the sample chromatogram.

  • A_std = Average peak area of this compound from the Working Impurity Standard injections.

  • C_std = Concentration of the Working Impurity Standard Solution (in µg/mL).

  • C_spl = Concentration of the Test Sample Preparation (in µg/mL).

  • P = Purity of the this compound reference standard (e.g., 0.985 for 98.5%).

G API Ethinylestradiol API Impurity This compound (Impurity) API->Impurity contains Chromatogram HPLC Chromatogram API->Chromatogram is analyzed APIRS EE Reference Standard APIRS->Chromatogram used for Identification ImpurityRS Impurity Reference Standard ImpurityRS->Chromatogram used for Quantification

Method Validation Insights & Troubleshooting

This method should be fully validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: Demonstrated by the resolution between the analyte and all other components.

  • Linearity: The method should be linear over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.999 is expected.[13]

  • Accuracy: Assessed by spiking the API with known amounts of the impurity reference standard at different levels. Recoveries are expected to be within 98-102%.[13]

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) are evaluated, with %RSD values typically required to be below 2.0%.[13]

  • Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified.

Problem Potential Cause Recommended Solution
Poor Resolution Column degradation; incorrect mobile phase composition.Replace column; prepare fresh mobile phase.
Peak Tailing Active sites on column packing; pH of mobile phase incompatible with analyte.Use a column with end-capping; flush column; check mobile phase pH.
Variable Retention Times Leak in the system; pump malfunction; column temperature fluctuation.Check fittings for leaks; purge pump; ensure column oven is stable.
No Peaks Detected Injector malfunction; detector lamp issue; incorrect sample preparation.Service injector; check lamp status; re-prepare sample and standards.

Conclusion

This application note provides a framework for the reliable quantification of this compound in Ethinylestradiol API using RP-HPLC. The protocol's success hinges on the use of a well-characterized reference standard and the consistent application of system suitability tests. By adhering to these principles, analytical laboratories can ensure the generation of accurate, reproducible, and defensible data essential for pharmaceutical quality control and regulatory submission.

References

  • Reference Standards Guide | PDF | Chrom
  • Reference Standards Guide - Greyhound Chrom
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organiz
  • Reviewer Guidance - gmp-compliance.org.
  • Reference-Standard Material Qualific
  • Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - NIH.
  • (PDF)
  • Determination of ethinylestradiol and drospirenone in oral contraceptives with HPLC method with UV and fluorescence detection - ResearchG
  • Analytical Method Development and Validation of Ethinyl Estradiol and Drospirenone by Using RP-HPLC in Bulk and Pharmaceutical - African Journal of Biomedical Research.
  • Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.
  • SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma - Thermo Fisher Scientific.
  • (PDF)
  • Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage - JOCPR.
  • CN103204891A - High-purity ethinyloestradiol synthesis method - Google P
  • Ethinylestradiol - Wikipedia.
  • Ethinylestradiol | C20H24O2 | CID 5991 - PubChem - NIH.
  • ethinylestradiol methyl ether - BDMAEE.
  • 2-Methyl Estradiol | CAS 1818-12-8 - LGC Standards.
  • Screening, preparation, characterization and solubility of polymorphic forms of ethinyl estradiol - ResearchG
  • Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formul

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Methyl-ethinylestradiol for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-ethinylestradiol. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the solubility challenges associated with this compound. As a synthetic derivative of ethinylestradiol, this compound presents poor aqueous solubility, a common hurdle in experimental reproducibility and accuracy. This guide offers a series of troubleshooting steps, detailed protocols, and in-depth explanations to ensure the successful preparation and use of this compound in your research.

Understanding the Challenge: The Physicochemical Nature of this compound

This compound is a hydrophobic molecule, a characteristic derived from its extensive steroid hydrocarbon backbone.[1] While it possesses hydroxyl groups that can engage in hydrogen bonding, the overall nonpolar nature of the molecule dominates, leading to very low solubility in water.[1][] Understanding its basic properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Chemical Formula C₂₁H₂₆O₂[3]
Molecular Weight 310.43 g/mol [3]
Appearance White to Pale Yellow Solid[4]
Predicted pKa 10.61 ± 0.60[3]
Water Solubility Very low / Insoluble[5][6]
Organic Solubility Slightly soluble in DMSO, Methanol, Chloroform[3][4]

Frequently Asked Questions (FAQs) & Protocols

This section addresses the most common questions and issues encountered when working with this compound.

Q1: What are the best organic solvents for preparing a concentrated stock solution of this compound?

Answer: The choice of an organic solvent is critical and should be based on both its ability to dissolve the compound and its compatibility with the downstream experimental system (e.g., cell culture, in vivo models). Based on the properties of the parent compound, ethinylestradiol, and related steroids, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice for in vitro experiments due to its high solubilizing power for nonpolar compounds and miscibility with aqueous media.[1] this compound is reported to be slightly soluble in DMSO.[3] For the closely related ethinylestradiol, solubility is approximately 20 mg/mL.[7]

  • Ethanol (EtOH): A less toxic alternative to DMSO, ethanol is also effective. Ethinylestradiol has a solubility of approximately 30 mg/mL in ethanol.[7] It is often used for in vivo studies where DMSO toxicity is a concern.

  • Dimethyl Formamide (DMF): Similar to DMSO in its solubilizing capacity, with ethinylestradiol showing a solubility of around 20 mg/mL.[7] However, it is generally more toxic than DMSO and should be used with caution.

Expert Recommendation: Start with DMSO for in vitro applications due to its robust solubilizing capacity. For animal studies, ethanol is often a more suitable starting point.

Q2: How do I properly prepare a stable, concentrated stock solution?

Answer: Preparing a high-quality stock solution is the foundation of a successful experiment. Rushing this step or using improper techniques can lead to inaccurate concentrations and precipitation issues later.

Protocol: Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 310.43 g/mol )

  • High-purity, anhydrous DMSO (stored in a desiccator)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Calculation: Determine the mass of this compound needed.

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L × 0.001 L × 310.43 g/mol = 0.0031043 g = 3.10 mg

  • Weighing: Carefully weigh out 3.10 mg of the compound and place it into the sterile vial. It is crucial to handle the solid compound in a low-humidity environment as it can be hygroscopic.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Causality: Increasing the temperature enhances the kinetic energy of the solvent molecules, which can overcome the crystal lattice energy of the solid, thereby improving solubility.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q3: My experiment is in an aqueous buffer/medium. How do I prevent the compound from precipitating when I make my working solution?

Answer: This is the most common failure point. The dramatic change in polarity when diluting a DMSO stock into an aqueous solution causes the hydrophobic compound to crash out. The key is to perform the dilution in a stepwise manner and to ensure the final concentration of the organic solvent is minimized yet sufficient to maintain solubility.

Workflow for Preparing an Aqueous Working Solution

G caption Workflow for aqueous dilution.

Protocol: Preparing a 10 µM Working Solution in Cell Culture Media
  • Thaw Stock: Thaw your 10 mM stock solution of this compound in DMSO at room temperature.

  • Pre-warm Media: Warm your final cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • The Critical Step (Pre-dilution):

    • Pipette 99 µL of pre-warmed, serum-free medium or PBS into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock solution directly into the medium (this creates a 1:100 dilution to 100 µM).

    • Immediately cap and vortex vigorously for 10-15 seconds. This rapid mixing creates a transient, supersaturated micro-environment that allows for dispersion before the compound has a chance to aggregate and precipitate.

  • Final Dilution:

    • You now have a 100 µM intermediate solution. To get to your final 10 µM concentration, you will perform a 1:10 dilution.

    • Add the required volume of this 100 µM solution to your final volume of pre-warmed, complete (serum-containing) culture medium. For example, add 1 mL of the 100 µM solution to 9 mL of complete medium.

    • Why serum? The proteins in fetal bovine serum (FBS), such as albumin, can act as carriers for hydrophobic compounds, helping to stabilize them in solution.[8]

  • Final Mix & Use: Mix the final solution by gentle swirling or inversion and use it immediately. Do not store dilute aqueous solutions, as the compound will likely precipitate over time.[7]

Q4: What is the maximum concentration of DMSO I should have in my final cell culture?

Answer: As a general rule, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% (v/v) , and ideally at or below 0.1% . Concentrations above this can cause cellular stress, differentiation, or toxicity, confounding your experimental results. Always run a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are from your compound and not the solvent.

Troubleshooting Guide

Even with the best protocols, issues can arise. Here’s how to address them logically.

Decision Framework for Solvent & Method Selection

G start Goal: Solubilize This compound q_solvent q_solvent start->q_solvent success Proceed to Aqueous Dilution Protocol dmso dmso q_solvent->dmso etoh etoh q_solvent->etoh dissolve_check dissolve_check dmso->dissolve_check etoh->dissolve_check dissolve_check->success Yes heat heat dissolve_check->heat No sonicate sonicate heat->sonicate dissolve_check2 dissolve_check2 sonicate->dissolve_check2 dissolve_check2->success Yes fail fail dissolve_check2->fail No caption Troubleshooting solvent selection.

Problem Potential Cause(s) Recommended Solution(s)
The compound won't dissolve in the organic solvent. 1. Solvent is not pure/anhydrous (has absorbed water).2. Concentration is too high, exceeding the solubility limit.3. Insufficient physical agitation.1. Use a fresh, unopened bottle of high-purity, anhydrous solvent.2. Try making a more dilute stock solution (e.g., 1 mM instead of 10 mM).3. Apply gentle heat (37°C) or use a bath sonicator for 5-15 minutes to provide mechanical energy to break up the solid.
The compound precipitates immediately upon dilution into aqueous buffer/media. 1. Dilution was performed too slowly.2. The dilution factor was too large in a single step.3. The final concentration is still above the aqueous solubility limit.4. The buffer is at a pH that reduces solubility.1. Follow the protocol for rapid, vortex-assisted pre-dilution.2. Avoid diluting the stock more than 1:100 in the first aqueous step. If a higher dilution is needed, perform an intermediate dilution in pure DMSO first.3. Your final desired concentration may be too high. Try a lower concentration.4. While less common for steroids, ensure your buffer pH is stable.
My working solution was clear initially but is cloudy/has precipitate after a few hours. 1. Delayed precipitation of a supersaturated solution.2. Temperature change (e.g., moving from 37°C incubator to room temp).3. Adsorption to plasticware.1. Always use aqueous working solutions immediately after preparation. They are not stable for long-term storage.2. Maintain constant temperature. If experiments are at room temperature, prepare the solution at room temperature.3. Consider using low-adhesion plasticware or glass vials for preparation, though this is a less common issue.
Advanced Solubilization Strategies

If standard methods fail, several advanced formulation techniques can be explored, though they require more significant development effort.[9][10]

  • Co-solvency: This involves using a mixture of solvents. For example, preparing the stock in DMSO and diluting into a buffer that contains a small percentage of another miscible solvent like polyethylene glycol (PEG) can sometimes maintain solubility.[10][11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly increase solubility.[9] Given the predicted high pKa of this compound's hydroxyl group (~10.6), this is less likely to be effective in physiological pH ranges (pH 7.2-7.4).[3]

  • Use of Surfactants or Cyclodextrins: These molecules can form micelles or inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent water solubility.[10][12] This is a common strategy in pharmaceutical formulation.

These advanced methods require careful validation to ensure the solubilizing agent itself does not interfere with the experimental outcome.

References
  • RayBiotech. (n.d.). Ethinyl Estradiol. [Link]

  • Solubility of Things. (n.d.). Ethinylestradiol. [Link]

  • Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or sparingly water-soluble hydrophobic organic compounds.
  • Slideshare. (n.d.). Solubility enhancement techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5991, Ethinylestradiol. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Wikipedia. (n.d.). Ethinylestradiol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88504619, a-Ethinyl estradiol. [Link]

  • ResearchGate. (2008). Structural Diversity of Ethinyl Estradiol Solvates. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-ethinylestradiol. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during this multi-step synthesis, offering not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

The synthesis of this compound is typically approached as a two-stage process starting from estrone. The first critical stage is the regioselective methylation of the phenolic A-ring at the C2 position. The second stage is the stereoselective ethynylation of the ketone at the C17 position.

Synthesis_Workflow Estrone Estrone Methyl_Estrone 2-Methyl-estrone Estrone->Methyl_Estrone Step 1: Regioselective C2-Methylation Final_Product This compound Methyl_Estrone->Final_Product Step 2: Stereoselective C17-Ethynylation

Caption: General two-step synthesis pathway for this compound.

Q2: What is the principal challenge in the methylation step of this synthesis?

The primary challenge is achieving high regioselectivity . The phenolic A-ring of the estrone substrate has multiple reactive sites. The hydroxyl group itself can be methylated (O-methylation), and the aromatic ring can be alkylated at the C2 or C4 positions (C-alkylation). The goal is to selectively introduce a methyl group at C2 while minimizing the formation of the C4-methyl isomer and the 3-O-methyl ether (mestranol precursor).[1][2][3][4] The reaction conditions, including the choice of catalyst, solvent, and methylating agent, are critical for directing the reaction to the desired ortho position.[2][4]

Q3: Are there safer, modern alternatives to using acetylene gas for the ethynylation step?

Yes. Historically, ethynylation was performed with alkali metal acetylides generated from hazardous and explosive acetylene gas.[5] Modern methods offer safer and more controlled alternatives. The most common approach involves using silyl-protected acetylides, such as lithium trimethylsilylacetylide (Li-TMSA).[6][7] This reagent is generated in situ from trimethylsilylacetylene and a strong base like n-butyllithium. The TMS-protected intermediate is then desilylated, often in the same pot, using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final 17α-ethynyl product.[8] This method avoids handling acetylene gas and often proceeds with high yield and stereoselectivity.[8]

Q4: What are the most common impurities to watch for in the final product?

The impurity profile is largely dictated by the challenges in the synthetic steps. Key impurities include:

  • 4-Methyl-ethinylestradiol: The regioisomer resulting from methylation at the C4 position.

  • Unreacted 2-Methyl-estrone: The starting material for the ethynylation step.

  • Mestranol: The 3-O-methyl ether of ethinylestradiol, which can arise if O-methylation occurs during the first step.[9]

  • Di-methylated products: Species with methyl groups at both C2 and C4.

  • Stereoisomers: Incorrect stereochemistry at the C17 position from the ethynylation step, although the 17α-ethynyl product is generally favored.

Robust analytical methods, such as HPLC and LC-MS/MS, are essential for identifying and quantifying these closely related impurities.[10]

Troubleshooting Guide

Problem 1: Low yield and poor regioselectivity (C2 vs. C4) during methylation.

Question: My methylation of estrone is producing a mixture of 2-methyl and 4-methyl isomers with a low overall yield of the desired 2-methyl-estrone. How can I improve the selectivity for the C2 position?

Answer: This is a classic challenge in phenol alkylation. Selectivity is governed by a combination of electronic effects, steric hindrance, and the reaction mechanism dictated by your choice of reagents and conditions.

Potential Causes & Solutions:

  • Mechanism & Catalyst Choice: Standard Friedel-Crafts type alkylations can be aggressive and unselective. Vapor-phase methylation over a solid-phase catalyst is a proven industrial method for selective ortho-alkylation of phenols.[2][11]

    • Insight: Catalysts like magnesium oxide provide a basic surface that facilitates a concerted mechanism favoring the sterically accessible ortho position. The high temperature promotes C-alkylation over O-alkylation.[2]

    • Actionable Advice: Consider a vapor-phase reaction using methanol as the methylating agent and a magnesium oxide catalyst bed at 475-600°C.[2] While requiring specialized equipment, this method offers high selectivity for the ortho position.

  • Steric Hindrance: You can use sterically demanding reagents to favor the less hindered C2 position over the more sterically crowded C4 position (due to proximity to the B-ring).

    • Insight: The use of a Grignard reagent from the parent phenol can direct alkylation. The reaction of ethinylestradiol with ethyl magnesium bromide has been used to direct formylation to the C2 and C4 positions, which could be adapted for methylation.[12]

    • Actionable Advice: Explore a directed ortho-metalation strategy. First, protect the C17 ketone (e.g., as a ketal). Then, treat the phenol with a strong base (like LDA or n-BuLi) to form the phenoxide, followed by a methylating agent. This can improve regiocontrol but requires additional protection/deprotection steps.

Troubleshooting Decision Tree: Methylation Step

Troubleshooting_Methylation Start Low C2-Selectivity in Methylation Check_Method Current Method? Start->Check_Method Liquid_Phase Liquid Phase (e.g., MeI, Base) Check_Method->Liquid_Phase Liquid Vapor_Phase Vapor Phase (e.g., MeOH, Catalyst) Check_Method->Vapor_Phase Vapor Sol_Liquid Consider Directed Ortho Metalation or Bulky Reagents Liquid_Phase->Sol_Liquid Sol_Vapor Optimize Catalyst (MgO) and Temperature (475-600°C) Vapor_Phase->Sol_Vapor

Caption: Decision tree for troubleshooting poor regioselectivity in methylation.

Comparative Data on Phenol Methylation Methods

MethodMethylating AgentCatalyst / ConditionsTypical SelectivityReference
Vapor PhaseMethanolMagnesium Oxide (475-600°C)High for ortho-position (o-cresol)[2]
Zeolite CatalysisMethanolH-Beta ZeoliteMixture of C- and O-alkylation[4]
Extractive AlkylationMethyl IodideTetrahexylammonium (phase transfer)Primarily O-alkylation[13]
Fries RearrangementAcetic AnhydrideZirconium TetrachlorideRegioselective C2-acetylation[14]
Problem 2: The ethynylation of 2-Methyl-estrone is incomplete or fails.

Question: I am attempting to convert 2-Methyl-estrone to this compound using lithium acetylide, but my reaction shows very low conversion even after several hours. What could be going wrong?

Answer: Ethynylation of 17-keto steroids is highly sensitive to reaction conditions, particularly moisture and temperature.[15] Failure or low conversion is almost always traced back to a procedural issue.

Potential Causes & Solutions:

  • Presence of Moisture: Acetylide anions are extremely strong bases and will be instantly quenched by any proton source, including trace water in your solvent, glassware, or reagents.

    • Insight: The reaction must be performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere).

    • Actionable Advice:

      • Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere.

      • Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).

      • Ensure your starting 2-Methyl-estrone is completely dry.

  • Reagent Quality & Generation: The lithium acetylide (or other acetylide) must be active. If you are generating it in situ, the starting materials must be of high quality.

    • Insight: n-Butyllithium (n-BuLi), often used to generate lithium acetylides, degrades over time. Its concentration should be periodically checked by titration.

    • Actionable Advice: Use a freshly opened bottle or a recently titrated solution of n-BuLi. When generating the acetylide, ensure the addition of n-BuLi to the acetylene source (e.g., trimethylsilylacetylene) is done at the recommended low temperature (e.g., -40°C to -70°C) to prevent side reactions.[6][7]

  • Temperature Control: These reactions are typically run at very low temperatures (-70°C to 0°C) to control reactivity and prevent side reactions.[15]

    • Insight: Allowing the temperature to rise prematurely can lead to decomposition of the acetylide or undesired side reactions.

    • Actionable Advice: Use a reliable cooling bath (e.g., dry ice/acetone or a cryocooler). Add the 2-Methyl-estrone solution to the pre-formed acetylide solution slowly, ensuring the internal temperature does not rise significantly.

Illustrative Diagram: Formation of Key Impurities

Impurity_Formation Estrone Estrone Methylation Methylation Step Estrone->Methylation Desired_Intermediate 2-Methyl-estrone (Desired) Methylation->Desired_Intermediate Ortho-Alkylation (C2) Impurity_4Me 4-Methyl-estrone (Isomer Impurity) Methylation->Impurity_4Me Para-Alkylation (C4) Impurity_OMe 3-O-Methyl-estrone (O-Alkylation Impurity) Methylation->Impurity_OMe O-Alkylation (Phenol)

Caption: Diagram showing the formation of key impurities during the methylation step.

Protocol: Ethynylation of a 17-Keto Steroid using Lithium Trimethylsilylacetylide

This protocol is adapted from modern, safer methodologies for ethynylation.[6][7][8]

Materials:

  • 2-Methyl-estrone (1 equivalent)

  • Trimethylsilylacetylene (1.5 equivalents)

  • n-Butyllithium (1.6 M in hexanes, 1.4 equivalents)

  • Tetrabutylammonium fluoride (TBAF) (1 M in THF, 0.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Under an argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a magnetic stirrer. Cool the flask to -40°C in an acetonitrile/dry ice bath.

  • Acetylide Formation: To the cold THF, add trimethylsilylacetylene via syringe. Then, add n-butyllithium dropwise, ensuring the internal temperature does not exceed -35°C. Stir the resulting solution at this temperature for 30 minutes to form lithium trimethylsilylacetylide.

  • Addition of Steroid: Dissolve the 2-Methyl-estrone in a minimum amount of anhydrous THF and add it dropwise to the cold acetylide solution.

  • Reaction: Monitor the reaction by TLC or LC-MS. Stir at -40°C for 2-3 hours or until the starting material is consumed.

  • Desilylation (One-Pot): Once the addition is complete, add the TBAF solution via syringe. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

References

  • Ethynylation of 16-methylene-17-keto steroids.
  • Process for alkynylating 16-substituted-17-keto steroids.
  • The kinetics and mechanism of the methylation of some phenols... University of Surrey Open Research. [Link]

  • Process for alkynylating 16-substituted-17-keto steroids.
  • Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. PubMed. [Link]

  • Methylation of phenols.
  • Mechanism of methylation of phenol with methanol, as proposed by Aditi... ResearchGate. [Link]

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]

  • Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed... PubMed Central. [Link]

  • One-pot ethynylation and catalytic desilylation in synthesis of mestranol and levonorgestrel. ResearchGate. [Link]

  • A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol. PubMed. [Link]

  • Synthesis of estrogen methyl ethers by extractive alkylation. Steroids. [Link]

  • High-purity ethinyloestradiol synthesis method.
  • Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. Waters Corporation. [Link]

  • A new, practical synthesis of 2-methoxyestradiols. PubMed. [Link]

  • Ethinyl Estradiol Tablets. USP-NF. [Link]

Sources

Technical Support Center: Optimizing Detection Limits for 2-Methyl-ethinylestradiol in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Methyl-ethinylestradiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the detection of this synthetic estrogen in complex biological matrices. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure you can achieve the lowest possible detection limits with confidence and reliability.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the analysis of this compound.

Q1: What is the most significant challenge when analyzing this compound at low concentrations?

A1: The primary challenge is overcoming matrix effects, particularly ion suppression, in electrospray ionization (ESI) mass spectrometry.[1][2] Biological samples like plasma, serum, and urine contain high concentrations of endogenous components such as phospholipids, salts, and proteins that can co-elute with this compound and interfere with its ionization, leading to a reduced signal and inaccurate quantification.[1][3]

Q2: Which analytical technique is most suitable for achieving the lowest detection limits?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of this compound.[3][4][5] Its high selectivity and sensitivity allow for the detection of the analyte in the low picogram-per-milliliter (pg/mL) range.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to improve volatility and sensitivity.[9]

Q3: How can I enhance the sensitivity of my LC-MS/MS method for this compound?

A3: Derivatization of this compound with a reagent like dansyl chloride is a highly effective strategy.[6][7] This process introduces a readily ionizable group into the molecule, significantly enhancing its response in positive ion ESI mode. The dansylated derivative produces a strong protonated molecular ion and a characteristic fragment, improving both sensitivity and specificity.[6]

Q4: What type of internal standard (IS) should I use for accurate quantification?

A4: The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4).[8][10][11][12] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction losses, providing the most accurate compensation and improving method precision and accuracy.[1][10] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation.[13]

Q5: What are the best practices for sample collection and storage to ensure analyte stability?

A5: Samples should be collected in appropriate tubes (e.g., K2-EDTA plasma tubes) and processed promptly.[8] If immediate analysis is not possible, samples should be stored at -20°C or, for long-term storage, at -70°C or lower to prevent degradation.[13] Ethinylestradiol and its derivatives are known to be susceptible to degradation under certain conditions, so minimizing freeze-thaw cycles is also crucial.[14][15]

In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues encountered during method development and sample analysis.

Issue 1: Low Signal Intensity or Failure to Meet Required LLOQ

Low signal intensity is a frequent roadblock to achieving the desired lower limit of quantitation (LLOQ). This can stem from multiple factors throughout the analytical workflow.

Workflow for Diagnosing Low Signal Intensity

Caption: Troubleshooting decision tree for low signal intensity.

Causality and Solutions
  • Suboptimal Mass Spectrometry Parameters:

    • Cause: Incorrect collision energy (CE), declustering potential (DP), or ion source parameters can lead to poor fragmentation and ion transmission.

    • Solution: Systematically optimize MS/MS parameters by infusing a standard solution of derivatized this compound. Perform a compound optimization to find the ideal CE for the most intense and stable MRM transitions. For ethinyl estradiol derivatized with dansyl chloride, a common transition is m/z 530.16 → 171.08.[6][13]

  • Inefficient Derivatization:

    • Cause: The reaction may be incomplete due to incorrect pH, temperature, incubation time, or reagent concentration.

    • Solution: The dansylation reaction requires an alkaline pH (typically pH 10-11) and elevated temperature (around 60°C) to proceed efficiently.[7][13] Verify the pH of your buffer and optimize the concentration of dansyl chloride and incubation time to ensure a complete reaction.

  • Poor Extraction Recovery:

    • Cause: The chosen sample preparation technique (e.g., LLE, SPE) may not be efficiently extracting the analyte from the matrix.

    • Solution: Evaluate the extraction recovery by comparing the analyte response in pre-spiked matrix samples to post-spiked matrix samples. For steroid hormones, Solid-Phase Extraction (SPE) is often more effective and cleaner than Liquid-Liquid Extraction (LLE).[16][17] Consider a mixed-mode SPE cartridge (e.g., cation exchange and reversed-phase) for better cleanup.[7]

  • Significant Matrix Effects (Ion Suppression):

    • Cause: Co-eluting endogenous compounds, especially phospholipids from plasma, are competing with the analyte for ionization.[1]

    • Solution:

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method. A two-step process involving SPE followed by LLE, or a post-derivatization cleanup step, can be highly effective at removing interferences.[7][11][18]

      • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where matrix components elute. A longer chromatographic run or a different column chemistry may be necessary.[2]

      • Quantify the Effect: Use the post-extraction spike method to calculate the matrix factor and ensure it is within acceptable limits as per regulatory guidelines.[1][19]

Issue 2: High Variability and Poor Reproducibility (High %CV)

Inconsistent results between replicate samples or across different analytical batches can invalidate a method.

Causality and Solutions
  • Inconsistent Sample Preparation:

    • Cause: Manual sample preparation steps, such as pipetting small volumes or solvent evaporation, can introduce significant variability.

    • Solution: Use calibrated pipettes and employ an automated or semi-automated sample preparation system where possible.[20] Ensure the evaporation step is consistent for all samples and avoid evaporating to complete dryness, which can cause analyte loss. Reconstituting in a solvent that ensures complete dissolution is also critical.

  • Internal Standard (IS) Issues:

    • Cause: The IS may not be adequately compensating for variability. This can happen if the IS is added too late in the process or if it behaves differently from the analyte during extraction or ionization.[1]

    • Solution: Ensure the IS is added to the samples as early as possible to account for variability in all subsequent steps. As mentioned, a stable isotope-labeled IS is strongly preferred.[10][12] If using an analog, verify that its recovery and response to matrix effects are parallel to the analyte.

  • Analyte Instability:

    • Cause: this compound may be degrading in the biological matrix, during sample processing, or in the autosampler.

    • Solution: Conduct thorough stability studies, including bench-top stability, freeze-thaw stability, and autosampler stability.[13] If instability is observed, keep samples on ice during processing and minimize the time they spend in the autosampler before injection.

Standard Operating Procedure (SOP): Analysis of this compound in Human Plasma by LC-MS/MS

This SOP outlines a robust method for achieving low pg/mL detection limits, incorporating best practices for sample preparation, derivatization, and analysis.

Overall Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample Thawing & Aliquoting (200 µL) Spike 2. Spike with Internal Standard (2-Me-EE-d4) Sample->Spike LLE 3. Liquid-Liquid Extraction (e.g., MTBE) Spike->LLE Evap1 4. Evaporation to Dryness LLE->Evap1 Recon 5. Reconstitute & Add Dansyl Chloride Reagent Evap1->Recon Incubate 6. Incubate at 60°C Recon->Incubate Inject 7. Inject onto LC-MS/MS System Incubate->Inject Data 8. Data Acquisition (MRM Mode) Inject->Data Quant 9. Quantification & Reporting Data->Quant

Caption: General workflow for this compound analysis.

Step-by-Step Protocol
  • Sample Preparation and Extraction:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • Aliquot 200 µL of each sample into a clean polypropylene tube.

    • Add 20 µL of the internal standard working solution (e.g., this compound-d4 at 1 ng/mL). Vortex briefly.

    • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of 100 mM sodium bicarbonate buffer (pH 11).

    • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).[7]

    • Vortex briefly and incubate the mixture at 60°C for 30 minutes in a heating block.[7]

    • After incubation, cool the samples to room temperature.

    • Add 100 µL of mobile phase A (see table below) to stop the reaction and prepare for injection.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the final extract onto the LC-MS/MS system.

Instrumental Parameters

The following tables provide typical starting parameters for an LC-MS/MS system. These must be optimized for your specific instrument and application.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, <2.1 mm ID, <50 mm length, <2 µm particle sizeProvides good retention for steroids and high efficiency for sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10)Strong organic solvent for efficient elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 40% B, ramp to 95% B over 3 min, hold, re-equilibrateA fast gradient is suitable for high-throughput analysis.[6]
Column Temp. 40°CImproves peak shape and reduces viscosity.

Table 2: Suggested Mass Spectrometry Parameters

ParameterAnalyte: Dansyl-2-Me-EEIS: Dansyl-2-Me-EE-d4
Ionization Mode ESI PositiveESI Positive
Q1 Mass (m/z) To be determinedTo be determined
Q3 Mass (m/z) To be determinedTo be determined
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimize via infusionOptimize via infusion
Declustering Potential (DP) Optimize via infusionOptimize via infusion
Ion Source Temp. 550°C550°C

Note: The exact m/z values for this compound and its deuterated internal standard will depend on the precise molecular weight and the derivatization product. The fragmentation pattern should be determined experimentally.

References

  • BenchChem. (n.d.). Solid-Phase Extraction of Urinary Steroid Hormones: Application Notes and Protocols.
  • University of Helsinki Research Portal. (2017). Sample Preparation for Chromatography Analysis of Steroids in Biological Samples.
  • Journal of Analytical Toxicology. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS.
  • National Environmental Research Institute. (n.d.). Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment.
  • National Institutes of Health. (n.d.). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples.
  • Royal Society of Chemistry. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control.
  • National Institutes of Health. (n.d.). Current strategies for quantification of estrogens in clinical research.
  • Waters. (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma.
  • ResearchGate. (2019). Current strategies for quantification of estrogen in clinical research.
  • BenchChem. (n.d.). Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation.
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • National Institutes of Health. (n.d.). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry.
  • PubMed. (n.d.). Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma.
  • Springer. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion.
  • ResearchGate. (2025). Quantitative analysis of estradiol and six other steroid hormones in human saliva using a high throughput liquid chromatography-tandem mass spectrometry assay.
  • ResearchGate. (n.d.). Influence of the choice of internal standard on signal compensation.
  • PubMed. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach.
  • MDPI. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study.
  • PubMed Central. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
  • Thermo Fisher Scientific. (n.d.). SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma.
  • ResearchGate. (n.d.). Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma.
  • SCIEX. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma.
  • Analytical and Bioanalytical Electrochemistry. (2022). Electroanalytical Techniques used in Determination of Ethinylestradiol.
  • ResearchGate. (2025). High-sensitivity simultaneous liquid chromatography / tandem mass spectrometry (LC/MS/MS) assay of ethinyl estradiol and levonorgestrel in human plasma.
  • Thermo Fisher Scientific. (n.d.). Rapid determination of ethinylestradiol (17α-EE2) to 15 pg/L using EQuan MAX online SPE coupled to a Q Exactive Focus Orbitrap LC/MS/MS system.
  • International Journal of Pharmaceutical Sciences and Research. (2017). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS.
  • ResearchGate. (2020). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms.

Sources

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Ethinylestradiol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of low oral bioavailability of ethinylestradiol (EE) metabolites. Our focus is on providing practical, evidence-based solutions to overcome the hurdles of extensive first-pass metabolism and active efflux transport that limit the systemic exposure of these compounds.

Understanding the Core Problem: Why is the Oral Bioavailability of Ethinylestradiol Metabolites So Low?

Ethinylestradiol, a cornerstone of oral contraceptives, undergoes rapid and extensive metabolism in the gut wall and liver even before it reaches systemic circulation. This "first-pass effect" primarily involves conjugation reactions, leading to the formation of hydrophilic metabolites, predominantly ethinylestradiol-3-sulfate (EE-S) and ethinylestradiol-3-glucuronide (EE-G).

These conjugated metabolites, while abundant, face two major obstacles that drastically reduce their oral bioavailability:

  • Poor Membrane Permeability: The addition of sulfate and glucuronide moieties significantly increases the hydrophilicity and molecular weight of the parent compound. This makes it difficult for them to passively diffuse across the lipid-rich intestinal cell membranes.

  • Active Efflux Transport: Ethinylestradiol metabolites are recognized as substrates for various ATP-binding cassette (ABC) transporters expressed on the apical membrane of enterocytes. These transporters, including Multidrug Resistance-Associated Protein 2 (MRP2), Multidrug Resistance-Associated Protein 3 (MRP3), and Breast Cancer Resistance Protein (BCRP), function as efflux pumps, actively expelling the metabolites from the intestinal cells back into the gut lumen. This active efflux is a major contributor to their low systemic availability.

The following diagram illustrates the metabolic fate and transport of ethinylestradiol and its metabolites in the intestine.

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation EE Ethinylestradiol (EE) EE_in EE EE->EE_in Passive Diffusion Metabolism Phase II Metabolism (Sulfation & Glucuronidation) EE_in->Metabolism EE_Metabolites EE-Sulfate (EE-S) EE-Glucuronide (EE-G) Metabolism->EE_Metabolites Efflux Efflux Transporters (MRP2, BCRP) EE_Metabolites->Efflux EE_Metabolites_Systemic EE-S & EE-G (Low Bioavailability) EE_Metabolites->EE_Metabolites_Systemic Limited Absorption Efflux->EE Efflux back to lumen

Caption: Metabolic pathway of ethinylestradiol in enterocytes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable troubleshooting advice for common experimental challenges.

Part 1: Formulation Strategies to Enhance Metabolite Absorption

Question 1: My ethinylestradiol metabolite shows poor permeability in my in vitro model. What formulation strategies can I employ to improve its absorption?

Answer: Due to their hydrophilic nature, ethinylestradiol metabolites require formulation strategies that can facilitate their transport across the intestinal epithelium. One of the most promising approaches for hydrophilic compounds is encapsulation within Solid Lipid Nanoparticles (SLNs). SLNs can protect the metabolite from degradation, enhance its uptake by intestinal cells, and potentially bypass efflux transporters.

Troubleshooting Guide: Solid Lipid Nanoparticle (SLN) Formulation for Ethinylestradiol Metabolites

Issue Potential Cause Troubleshooting Steps
Low Entrapment Efficiency (<50%) The hydrophilic metabolite is partitioning into the external aqueous phase during formulation.1. Optimize Surfactant Combination: Use a blend of lipophilic (e.g., soy phosphatidylcholine) and hydrophilic (e.g., Poloxamer 188) surfactants to improve drug partitioning into the lipid matrix.[1] 2. Employ a Double Emulsion Method (w/o/w): Dissolve the metabolite in a small volume of aqueous phase, emulsify this in the melted lipid, and then disperse this primary emulsion in an external aqueous phase containing a stabilizer.[2][3] 3. Modify the Lipid Matrix: Incorporate amphiphilic compounds or phospholipids into the lipid matrix to increase its affinity for the hydrophilic metabolite.[2]
Particle Aggregation and Instability Insufficient surfactant concentration or inappropriate lipid choice.1. Increase Surfactant Concentration: Gradually increase the surfactant-to-lipid ratio to ensure adequate surface coverage of the nanoparticles. 2. Select a Higher Melting Point Lipid: Lipids that are solid at both room and body temperature provide better stability.[4] 3. Optimize Homogenization Parameters: Increase homogenization pressure and the number of cycles to reduce particle size and improve uniformity.[5][6]
Drug Expulsion During Storage Crystallization of the lipid matrix over time can lead to the expulsion of the encapsulated drug.1. Use a Blend of Lipids: Combining different lipids can create a less-ordered crystalline structure, providing more space to accommodate the drug.[4] 2. Lyophilize the SLN Suspension: Freeze-drying with a suitable cryoprotectant (e.g., trehalose) can improve long-term stability.

Experimental Protocol: Preparation of Ethinylestradiol Metabolite-Loaded SLNs by Double Emulsion (w/o/w) Method

  • Preparation of the Internal Aqueous Phase (w): Dissolve the ethinylestradiol metabolite (e.g., EE-S) in a minimal amount of purified water.

  • Preparation of the Oily Phase (o): Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Add a lipophilic surfactant (e.g., soy phosphatidylcholine).

  • Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the melted oily phase and homogenize at high speed to form a stable w/o emulsion.

  • Formation of the Double Emulsion (w/o/w): Disperse the primary emulsion in an external aqueous phase containing a hydrophilic surfactant (e.g., Poloxamer 188) under continuous stirring.

  • Nanoparticle Formation: Subject the double emulsion to high-pressure homogenization for a specified number of cycles to form the SLNs.

  • Purification and Storage: Cool the nanoemulsion to form solid nanoparticles. The resulting SLN suspension can be purified by centrifugation and stored at 4°C or lyophilized for long-term storage.

Part 2: Overcoming Efflux Transporter-Mediated Resistance

Question 2: I suspect that active efflux is limiting the bioavailability of my ethinylestradiol metabolite. How can I confirm this and what are my options to mitigate it?

Answer: Active efflux by transporters like MRP2 and BCRP is a major barrier. You can confirm this using in vitro permeability assays with cell lines overexpressing these transporters, such as Caco-2 or MDCK-MDR1. To mitigate efflux, you can co-administer specific transporter inhibitors.

Troubleshooting Guide: Caco-2 Permeability Assay for Ethinylestradiol Metabolites

Issue Potential Cause Troubleshooting Steps
High Efflux Ratio (Papp(B-A) / Papp(A-B) > 2) The metabolite is a substrate for apically located efflux transporters (e.g., BCRP, MRP2).1. Use Specific Inhibitors: Co-incubate the metabolite with known inhibitors of BCRP (e.g., Ko143) or MRP2 (e.g., indomethacin) to see if the efflux ratio decreases.[7][8] 2. Confirm with Transporter-Overexpressing Cell Lines: Use cell lines specifically engineered to overexpress BCRP or MRP2 to confirm substrate specificity.
Low Overall Permeability and Poor Recovery The charged nature of the metabolite limits passive diffusion and may lead to non-specific binding to the assay plate.1. Check Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your Caco-2 cells and that the permeability of a paracellular marker like Lucifer Yellow is low.[9] 2. Include Bovine Serum Albumin (BSA): Add BSA to the basolateral chamber to reduce non-specific binding of the metabolite to the plate.[10] 3. Optimize pH of the transport buffer: Adjusting the pH of the apical and basolateral buffers can influence the ionization state of the metabolite and its interaction with transporters.
Variable TEER values Inconsistent cell culture conditions or damage to the cell monolayer during the experiment.1. Standardize Cell Seeding Density and Culture Time: Ensure consistent cell culture practices to achieve a uniform and fully differentiated monolayer.[11] 2. Handle with Care: Avoid vigorous pipetting or agitation that could disrupt the cell monolayer. 3. Assess Compound Cytotoxicity: Perform a cytotoxicity assay to ensure that the metabolite concentration used in the permeability assay is not harming the cells.

Experimental Workflow: In Vitro and In Vivo Inhibition of Efflux Transporters

cluster_0 In Vitro Assessment cluster_1 In Vivo Validation A Caco-2 Bidirectional Permeability Assay B Incubate EE-Metabolite +/- Transporter Inhibitor A->B C Quantify Metabolite Transport (LC-MS/MS) B->C D Calculate Efflux Ratio C->D F Oral Co-administration of EE-Metabolite and Inhibitor D->F Inhibitor Selection E Rodent Model (e.g., Mouse) E->F G Serial Blood Sampling F->G H Pharmacokinetic Analysis (Cmax, AUC) G->H

Caption: Workflow for evaluating efflux transporter inhibition.

In Vivo Protocol Highlight: Co-administration of a BCRP Inhibitor with an Ethinylestradiol Metabolite in Mice

  • Animals: Male FVB mice.

  • Inhibitor: Ko143, a potent and specific BCRP inhibitor.[7][12][13]

  • Dosing:

    • Administer Ko143 (e.g., 10 mg/kg) orally via gavage.

    • 30 minutes later, administer the ethinylestradiol metabolite (e.g., EE-S) orally.

  • Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-metabolite administration.

  • Analysis: Quantify the concentration of the ethinylestradiol metabolite in plasma using a validated LC-MS/MS method.

  • Endpoint: Compare the pharmacokinetic parameters (AUC, Cmax) of the metabolite with and without the co-administration of Ko143 to determine the impact on oral bioavailability.

Part 3: Prodrug Strategies for Enhanced Permeability

Question 3: Can I chemically modify the ethinylestradiol metabolites to improve their absorption?

Answer: Yes, a prodrug approach is a viable strategy. By temporarily masking the hydrophilic sulfate or glucuronide groups with a lipophilic promoiety, you can enhance the passive diffusion of the metabolite across the intestinal membrane. Once absorbed, the promoiety is designed to be cleaved by endogenous enzymes, releasing the active metabolite into the systemic circulation.

Conceptual Framework for a Prodrug of Ethinylestradiol-3-Sulfate

cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation Prodrug Lipophilic Prodrug (EE-S-Promoiety) Prodrug_in Prodrug Prodrug->Prodrug_in Enhanced Passive Diffusion Cleavage Enzymatic Cleavage (e.g., Esterases) Prodrug_in->Cleavage EE_S_in EE-S Cleavage->EE_S_in EE_S_Systemic EE-S (Increased Bioavailability) EE_S_in->EE_S_Systemic

Caption: Prodrug strategy for enhancing oral bioavailability.

Considerations for Prodrug Design:

  • Linker Chemistry: The bond connecting the promoiety to the sulfate or glucuronide group must be stable in the gastrointestinal tract but readily cleaved by enzymes within the intestinal cells or in the systemic circulation. Ester linkages are commonly employed.

  • Promoiety Selection: The promoiety should be lipophilic to enhance membrane permeability but should also be non-toxic and efficiently metabolized to an inert substance.

  • Synthesis and Characterization: The synthesis of the prodrug needs to be efficient, and the final compound must be thoroughly characterized to confirm its structure and purity.

Example of a Prodrug Strategy for a Glucuronidated Compound:

Researchers have successfully synthesized glucuronide prodrugs of various compounds, such as camptothecin, by linking the glucuronic acid to the parent drug via a carbamate linkage and an aromatic spacer.[14][15] This approach significantly increased the water solubility and stability of the prodrug. A similar strategy could be explored for ethinylestradiol glucuronide.

Part 4: Analytical Methods for Metabolite Quantification

Question 4: What is the best method for accurately quantifying ethinylestradiol and its metabolites in plasma samples from my in vivo studies?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ethinylestradiol and its metabolites in biological matrices.[16][17]

Troubleshooting Guide: LC-MS/MS Analysis of Ethinylestradiol Metabolites

Issue Potential Cause Troubleshooting Steps
Low Sensitivity for Ethinylestradiol Poor ionization efficiency of the phenolic hydroxyl group.1. Derivatization: Use a derivatizing agent like dansyl chloride to introduce a readily ionizable group, significantly enhancing the signal in positive ion mode.[16][18] 2. Optimize ESI Source Parameters: Adjust the spray voltage, gas flows, and temperature to maximize ionization.
Poor Chromatographic Resolution of Metabolites The sulfate and glucuronide metabolites are highly polar and may have similar retention times.1. Use a Gradient Elution: Employ a gradient of an organic solvent (e.g., acetonitrile) and an aqueous mobile phase with a suitable modifier (e.g., formic acid or ammonium formate) to achieve better separation. 2. Select an Appropriate Column: A C18 column is commonly used, but for highly polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the plasma sample interfere with the ionization of the analytes.1. Optimize Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances.[16] 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and ensure accurate quantification.

Key LC-MS/MS Parameters for Ethinylestradiol and its Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Ethinylestradiol (derivatized)530.16171.08ESI+
Levonorgestrel (often co-administered)313.3245.3ESI+
Ethinylestradiol-d4 (Internal Standard)319.3251.3ESI+
Note: Specific m/z values may vary slightly depending on the instrument and conditions.[16]

References

  • Allen, J. D., van Loevezijn, A., Lakhai, J. M., van der Valk, M., van Tellingen, O., Reid, G., Schellens, J. H., Koomen, G. J., & Schinkel, A. H. (2002). Potent and Specific Inhibition of the Breast Cancer Resistance Protein Multidrug Transporter in Vitro and in Mouse Intestine by a Novel Analogue of Fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417–425.
  • Cunha, S., Meirelles, L., & Lúcio, M. (2022). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Applied Sciences, 12(17), 8593.
  • Leu, Y. L., Roffler, S. R., & Chern, J. W. (1999). Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT). Journal of Medicinal Chemistry, 42(18), 3623–3628.
  • Leu, Y. L., Roffler, S. R., & Chern, J. W. (1999). Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-direct. Journal of Medicinal Chemistry, 42(18), 3623-3628.
  • Pardakhty, A., Varshosaz, J., & Rouholamini, A. (2007). Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs. Advanced Pharmaceutical Bulletin, 1(1), 1-11.
  • Patel, D., Patel, K., & Patel, M. (2020).
  • Kovács, D., Szabó, K., Tóth, G. K., Wölfling, J., & Zupkó, I. (2020). Schematic illustration of syntheses for glucuronide prodrugs used in...
  • Zechner, M., Castro Jaramillo, C. A., Zubler, N. S., Taddio, M. F., Mu, L., Altmann, K. H., & Krämer, S. D. (2023). In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143. Journal of Medicinal Chemistry, 66(10), 6782–6797.
  • Gostyńska, A., Ostrowska-Ligęza, E., & Buszewski, B. (2022). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Processes, 10(4), 646.
  • Zechner, M., Castro Jaramillo, C. A., Zubler, N. S., Taddio, M. F., Mu, L., Altmann, K. H., & Krämer, S. D. (2023). In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143. Journal of Medicinal Chemistry, 66(10), 6782-6797.
  • Zechner, M., Castro Jaramillo, C. A., Zubler, N. S., Taddio, M. F., Mu, L., Altmann, K. H., & Krämer, S. D. (2023). In Vitro and In Vivo Evaluation of ABCG2 (BCRP)
  • Waters Corporation. (n.d.).
  • Gostyńska, A., Ostrowska-Ligęza, E., & Buszewski, B. (2022). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. PubMed.
  • San Diego State University. (n.d.). Oral Gavage - Rodent - Research.
  • Agarwal, S., Pal, D., & Mitra, A. K. (2016). Prodrug approach to improve absorption of prednisolone. Drug Development and Industrial Pharmacy, 42(6), 935–943.
  • Kim, S. Y., Kim, D. H., & Lee, J. S. (2021). Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents. Pharmaceutics, 13(4), 549.
  • Aslam, B., Ahmad, S., & Mahmood, A. (2023). Formulation and characterization of nanoparticle-based ethinyl estradiol transdermal drug delivery system for contraception and. Pakistan Journal of Pharmaceutical Sciences, 36(5), 1641-1647.
  • Patil, S. B., Sawant, K. K., & Kulkarni, R. V. (2021).
  • Shah, T., Patel, D. P., & Shah, J. V. (2015). High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma.
  • Patil, S. B., Sawant, K. K., & Kulkarni, R. V. (2021).
  • Das, S., & Chaudhury, A. (2011). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. International Journal of Pharmaceutical Sciences and Research, 2(1), 24-34.
  • Instech Laboratories. (2020, July 10).
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Cunha, S., Meirelles, L., & Lúcio, M. (2022). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Applied Sciences, 12(17), 8593.
  • Ahmed, G., Nicknisch, K., & Elger, W. (2017). A prodrug design for improved oral absorption and reduced hepatic interaction. Bioorganic & Medicinal Chemistry, 25(20), 5569–5575.
  • Winiwarter, S., Bonham, N. M., Ax, F., Hallberg, A., Lennernäs, H., & Karlén, A. (1998). Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters. A multivariate data analysis approach. Journal of Medicinal Chemistry, 41(25), 4939-4949.
  • Zhang, Y., Lickteig, A. J., Liu, J., Csanaky, I. L., & Klaassen, C. D. (2020). Effects of ablation and activation of Nrf2 on bile acid homeostasis in male mice. Toxicology and Applied Pharmacology, 403, 115170.
  • Ahmed, G., Nicknisch, K., & Elger, W. (2017).
  • Cyprotex. (n.d.). Caco-2 Permeability Assay.
  • SCIEX. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Anari, M. R., Bakhtiar, R., & Zhu, B. (2002). Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 555-566.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Google Patents. (n.d.). Methods to administer solid dosage forms of ethinyl estradiol and prodrugs thereof with improved bioavailabilty.
  • Florida State University Office of Research. (2016, October 26).
  • Belo, F., Costa, V., Ribeiro, A. C. F., & Lobo, J. M. S. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
  • University of British Columbia Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic.
  • Patil, S. B., Sawant, K. K., & Kulkarni, R. V. (2021). QbD Based Approach to Enhance the In-Vivo Bioavailability of Ethinyl Estradiol in Sprague-Dawley Rats.
  • Kovács, A., Király, K., & Antal, I. (2021). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process. Pharmaceutics, 13(8), 1215.
  • Agarwal, S., Pal, D., & Mitra, A. K. (2016). Prodrug approach to improve absorption of prednisolone.
  • Jain, M., Rathi, A., & Rajput, P. (2017). Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma. Semantic Scholar.
  • Ghasemian, E., Vatanara, A., & Dehghan, G. (2023). Basics of Solid Lipid Nanoparticles Formulation. Biomedical Research Bulletin, 2(2), 79-90.
  • Chu, X., Liao, M., & Shen, H. (2004). Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3. Journal of Pharmacology and Experimental Therapeutics, 309(1), 156-164.
  • Naseri, N., Valizadeh, H., & Zakeri-Milani, P. (2015). Solid lipid nanoparticles and nanostructured lipid carriers: structure, preparation and application. Advanced Pharmaceutical Bulletin, 5(3), 305–313.
  • Dahan, A., Khamis, M., Agbaria, R., & Karaman, R. (2012). Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules, 17(9), 10693-10710.
  • Oreate AI Blog. (2026, January 7). Systematic Strategies for Enhancing Oral Bioavailability of Compounds.
  • Borst, P., Evers, R., Kool, M., & Wijnholds, J. (2000). Physiological, pharmacological and clinical features of the multidrug resistance protein 2. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1461(2), 347-357.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in 2-Methyl-ethinylestradiol Assays

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge of Quantifying 2-Methyl-ethinylestradiol

This compound, a derivative of ethinylestradiol, presents unique analytical challenges due to its structural similarity to endogenous estrogens and other synthetic steroids.[1][2][3] Its accurate quantification is critical in various fields, including pharmacology, toxicology, and environmental science. The primary analytical methods employed are immunoassays (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques are susceptible to various sources of error that can lead to poor reproducibility. This guide will dissect these issues and provide actionable solutions.

Section 1: Troubleshooting ELISA-Based Assays

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common choice for their high throughput and relatively low cost. However, their reliance on antibody-antigen interactions makes them prone to specificity and matrix effect issues.[4][5]

Frequently Asked Questions (FAQs) - ELISA

Q1: We are observing high inter-assay variability (poor assay-to-assay reproducibility). What are the likely causes and how can we fix this?

A1: High inter-assay variability is a frequent challenge and often points to inconsistencies in protocol execution or reagent stability.[6]

  • Causality: The core of an ELISA's reproducibility lies in maintaining identical conditions for every run. Minor deviations in incubation times, temperatures, or reagent concentrations can lead to significant shifts in the standard curve and sample readouts.

  • Troubleshooting Steps:

    • Standardize Protocol Execution: Ensure every operator adheres strictly to the same protocol. Create a detailed checklist that includes incubation times, temperatures, and volumes.

    • Reagent Preparation and Storage: Prepare fresh buffers and working solutions for each assay. Aliquot and store reagents according to the manufacturer's instructions to avoid degradation from repeated freeze-thaw cycles.

    • Incubation Conditions: Use a calibrated incubator and avoid stacking plates, which can lead to temperature gradients. Ensure consistent incubation times for all plates.[6]

    • Washing Technique: Insufficient washing is a major source of background noise and variability. If using an automated plate washer, ensure all ports are clean and dispensing evenly. For manual washing, be consistent with the volume, number of washes, and force of dispensing.[6][7]

    • Internal Controls: Include internal quality control (QC) samples with known concentrations (low, medium, and high) on every plate. This allows for monitoring of assay performance over time and helps to identify outlier runs.

Q2: Our standard curve is inconsistent or has a poor fit (low R² value). What should we investigate?

A2: An unreliable standard curve is a critical failure as it forms the basis for sample quantification.

  • Causality: Issues with the standard curve often stem from inaccurate dilutions, degradation of the standard, or improper plate coating.

  • Troubleshooting Steps:

    • Verify Standard Dilutions: Double-check all calculations for the serial dilution of your 2-MEE standard. Use calibrated pipettes and ensure proper mixing at each dilution step.[6]

    • Assess Standard Integrity: Prepare a fresh stock solution of the 2-MEE standard. If possible, compare the performance of a new lot of standard with the old one.

    • Pipetting Technique: Ensure consistent and accurate pipetting of standards, samples, and reagents. Use fresh pipette tips for each transfer to avoid cross-contamination.

    • Plate Sealing: Use fresh plate sealers for each incubation step to prevent evaporation, which can concentrate the reagents in the wells.[6]

Q3: We suspect cross-reactivity with other steroids in our samples. How can we confirm and mitigate this?

A3: Cross-reactivity is a significant issue in steroid immunoassays due to the structural similarities among these molecules.[1][2][3][8]

  • Causality: The antibodies used in the ELISA kit may bind to other structurally related compounds present in the sample, leading to falsely elevated 2-MEE concentrations.

  • Troubleshooting Steps:

    • Consult the Kit Insert: The manufacturer's documentation should provide a list of compounds tested for cross-reactivity and their respective binding percentages.

    • Spike-Recovery Experiment: Spike a known amount of potentially cross-reacting steroids into your sample matrix and measure the recovery of 2-MEE. A significant deviation from the expected value suggests cross-reactivity.

    • Sample Purification: Implement a sample clean-up step, such as Solid-Phase Extraction (SPE), prior to the ELISA. This can help to remove interfering compounds.

    • Consider an Alternative Assay: If cross-reactivity is confirmed and cannot be mitigated, an orthogonal method with higher specificity, such as LC-MS/MS, may be necessary.[9]

Experimental Workflow: ELISA Troubleshooting

ELISA_Troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Solutions & Actions Problem Poor Reproducibility (High CV%) AssayVariability High Inter-Assay Variability? Problem->AssayVariability StandardCurve Poor Standard Curve Fit? Problem->StandardCurve CrossReactivity Suspected Cross-Reactivity? Problem->CrossReactivity Protocol Standardize Protocol - Checklists - Calibrated Equipment AssayVariability->Protocol Reagents Re-prepare Reagents - Fresh Buffers - New Aliquots AssayVariability->Reagents QC Implement/Review QCs - Low, Mid, High Controls AssayVariability->QC Dilutions Verify Dilutions - Check Calculations - Pipette Calibration StandardCurve->Dilutions Standard Assess Standard - Prepare Fresh - Compare Lots StandardCurve->Standard Cleanup Sample Cleanup - Solid-Phase Extraction (SPE) CrossReactivity->Cleanup Confirm Confirm with LC-MS/MS CrossReactivity->Confirm

Caption: Troubleshooting workflow for ELISA reproducibility issues.

Section 2: Troubleshooting LC-MS/MS-Based Assays

LC-MS/MS offers superior specificity and sensitivity compared to immunoassays but is not without its own set of challenges, particularly concerning matrix effects and sample preparation.[9][10]

Frequently Asked Questions (FAQs) - LC-MS/MS

Q1: We are observing significant ion suppression/enhancement (matrix effects) that varies between samples. How can we address this?

A1: Matrix effects are a primary cause of poor reproducibility in LC-MS/MS bioanalysis.[10][11][12] They occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte.

  • Causality: Components like phospholipids, salts, and proteins can alter the efficiency of droplet formation and desolvation in the ion source, leading to either a suppression or enhancement of the 2-MEE signal.[10]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering the analyte.

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13][14][15] Optimize the SPE protocol by testing different sorbents (e.g., C18, mixed-mode), wash solutions, and elution solvents to maximize interference removal and analyte recovery.

      • Liquid-Liquid Extraction (LLE): Can be a simpler alternative to SPE. Experiment with different organic solvents to find the one that provides the cleanest extract and best recovery for 2-MEE.

    • Optimize Chromatography: Improve the chromatographic separation to resolve 2-MEE from co-eluting matrix components.

      • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and the regions where matrix components typically elute.

      • Column Chemistry: Try a different column with an alternative stationary phase chemistry.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., ¹³C- or ²H-labeled 2-MEE) will co-elute with the analyte and experience the same matrix effects, thus compensating for variations in signal intensity.[4] This is the most robust way to correct for matrix effects.

Q2: Our recovery of this compound from the sample preparation is low and inconsistent. How can we improve this?

A2: Poor and variable recovery will directly lead to poor reproducibility and accuracy.

  • Causality: Inefficient extraction from the sample matrix, analyte loss during solvent evaporation and reconstitution steps, or adsorption to labware can all contribute to low recovery.

  • Troubleshooting Steps:

    • Optimize Extraction Parameters:

      • For SPE: Systematically evaluate each step: conditioning, loading, washing, and elution. Ensure the sample pH is optimal for analyte retention on the sorbent. The elution solvent must be strong enough to fully desorb the analyte.[13][14][16]

      • For LLE: Optimize the solvent-to-sample ratio and the extraction time (e.g., vortexing duration).

    • Evaporation and Reconstitution: During the dry-down step, use a gentle stream of nitrogen and a controlled temperature to prevent analyte degradation or loss. The reconstitution solvent should be strong enough to fully redissolve the analyte but also compatible with the initial mobile phase to ensure good peak shape.

    • Minimize Adsorption: Use low-adsorption microplates and vials. Silanized glass vials can also be beneficial.

    • Evaluate Recovery: Perform experiments with pre-extraction and post-extraction spikes of 2-MEE in your matrix to accurately determine the recovery and identify the step where losses are occurring.

Q3: The stability of this compound in our processed samples seems to be an issue, leading to decreasing concentrations over time. What should we do?

A3: Analyte stability is crucial for reliable quantification, especially when dealing with large batches of samples.[17][18]

  • Causality: 2-MEE may be susceptible to degradation due to factors like temperature, light exposure, or enzymatic activity in the matrix. The stability can be different in the biological matrix versus the final extract.

  • Troubleshooting Steps:

    • Conduct Stability Studies: Systematically evaluate the stability of 2-MEE under various conditions:

      • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles in the biological matrix.[17]

      • Bench-Top Stability: Determine how long the analyte is stable at room temperature in the matrix before processing.[17]

      • Post-Preparative Stability: Evaluate the stability of the extracted analyte in the autosampler over the expected duration of the analytical run.

    • Mitigation Strategies:

      • Keep samples on ice or at 4°C during processing.

      • Use amber vials to protect from light.

      • If enzymatic degradation is suspected, add inhibitors during sample collection or initial processing steps.

      • Analyze samples as quickly as possible after preparation.

Protocol: Optimizing Solid-Phase Extraction (SPE) for 2-MEE

This protocol provides a starting point for developing a robust SPE method for 2-MEE from a biological matrix like plasma or serum.

  • Cartridge Selection: Begin with a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a C18 sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Loading:

    • Pre-treat 0.5 mL of sample (e.g., plasma) by adding an equal volume of a weak acid (e.g., 2% formic acid in water) to disrupt protein binding.

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

    • This step is critical and may require optimization. A stronger wash may remove more interferences but could lead to analyte loss.

  • Elution:

    • Elute the 2-MEE with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). Consider adding a small percentage of a modifier like ammonium hydroxide to improve the recovery of acidic compounds if necessary.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Data Presentation: Comparing SPE Wash Conditions
Wash Solution (1 mL)2-MEE Recovery (%)Matrix Effect (%)Reproducibility (CV%)
5% Methanol in Water95 ± 4.2-25 ± 5.14.4
10% Methanol in Water92 ± 3.8-15 ± 3.94.1
20% Methanol in Water81 ± 6.5-8 ± 2.58.0

This table illustrates how optimizing the wash step can significantly impact matrix effects and recovery.

Visualization: LC-MS/MS Workflow for 2-MEE Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (LC) - Separation Evap->LC MS Tandem Mass Spectrometry (MS/MS) - Ionization - Fragmentation - Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Result Final Concentration Quant->Result

Caption: A typical workflow for 2-MEE quantification by LC-MS/MS.

By systematically addressing these common pitfalls in both ELISA and LC-MS/MS assays, researchers can significantly improve the reproducibility and reliability of their this compound quantification, leading to more robust and defensible scientific outcomes.

References
  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 1-13. [Link]

  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar. [Link]

  • Yang, X. L., Xia, M. Q., Chen, M., & Shen, D. Q. (2014). Optimization of solid-phase extraction for pretreatment of selected estrogens in sewage by response surface methodology. Polish Journal of Environmental Studies, 23(6). [Link]

  • Stander, M. A., & Joubert, E. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes. Data in brief, 29, 105209. [Link]

  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. Longdom Publishing. [Link]

  • Fung, V., Tran, D., & Huth, C. (2015). Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay. Annals of clinical biochemistry, 52(Pt 4), 494–497. [Link]

  • Prokić, D. D., et al. (2024). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. Journal of the Serbian Chemical Society. [Link]

  • Waters. (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. Waters. [Link]

  • Yang, X. L., et al. (2014). Optimization of Solid-Phase Extraction for Pretreatment of Selected Estrogens in Sewage by Response Surface Methodology. ResearchGate. [Link]

  • Grimaldi, M., et al. (2021). Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. Frontiers in Endocrinology. [Link]

  • Delgado, A., et al. (2020). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Molecules. [Link]

  • Fabregat-Cabello, N., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Analytical Methods. [Link]

  • Diamanti-Kandarakis, E., et al. (2009). Endocrine-disrupting chemicals: a new emerging public health problem? Endocrine reviews. [Link]

  • US EPA. (n.d.). Assay Validation. US EPA. [Link]

  • Azzouz, A., et al. (2019). A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry. Environmental Science and Pollution Research. [Link]

  • Jariwala, P., et al. (2022). Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Laboratory Medicine. [Link]

  • Clarke, N. J., & Soldin, S. J. (2023). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing. Clinical Biochemistry. [Link]

  • Kushnir, M. M., et al. (2017). Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices. Clinica Chimica Acta. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]

  • Aviva Systems Biology. (n.d.). ELISA Kit Troubleshooting. Aviva Systems Biology. [Link]

  • Olesti, E., et al. (2020). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry. ResearchGate. [Link]

  • Goretzki, P. E., et al. (2002). Precision and Long-Term Stability of Different Estradiol Immunoassays Assessed in a Multi-Center Quality Control Study. ResearchGate. [Link]

  • Pereira, A. F. S., et al. (2021). Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices - A review. ResearchGate. [Link]

  • Nair, J., et al. (2021). Current strategies for quantification of estrogens in clinical research. Journal of Clinical Medicine. [Link]

  • Fleseriu, M., et al. (2021). Common Pitfalls in the Interpretation of Endocrine Tests. Frontiers in Endocrinology. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Raff, H., & Sluss, P. M. (2008). Pre-analytical issues for testosterone and estradiol assays. Steroids. [Link]

  • Waters Corporation. (2024, March 1). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. YouTube. [Link]

  • Waters. (n.d.). Quantitative Analysis of Natural and Synthetic Estrogens in Surface and Final Effluent Waters at Low ppq Levels Using UPLC-MS/MS. Waters. [Link]

  • Ball, S. E., et al. (1998). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug metabolism and disposition: the biological fate of chemicals. [Link]

  • Karmaus, A. L., et al. (2022). Chemical Screening in an Estrogen Receptor Transactivation Assay With Metabolic Competence. Toxicological Sciences. [Link]

  • SCIEX. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. SCIEX. [Link]

  • Shah, P. A., et al. (2019). Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. Journal of analytical science and technology. [Link]

  • Jemal, M., et al. (2003). Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma. ResearchGate. [Link]

  • Hawley, J. M., et al. (2020). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Boster Biological Technology. (n.d.). ELISA Troubleshooting Saturated Signals. Boster Biological Technology. [Link]

  • Bitesize Bio. (2025, May 14). Troubleshooting a Faulty ELISA. Bitesize Bio. [Link]

  • ResearchGate. (2020, March 26). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. ResearchGate. [Link]

  • Goldzieher, J. W. (1989). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology. [Link]

  • Vlase, G., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Polymers. [Link]

  • Petruzzelli, S., et al. (2021). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites. [Link]

  • de Oliveira, M. A. L., et al. (2023). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of pharmaceutical and biomedical analysis. [Link]

  • Venter, G., et al. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific Reports. [Link]

  • OMICS International. (n.d.). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Guengerich, F. P. (1990). Inhibition of oral contraceptive steroid-metabolizing enzymes by steroids and drugs. American journal of obstetrics and gynecology. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in 2-Methyl-ethinylestradiol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the quantitative analysis of 2-Methyl-ethinylestradiol by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.

Understanding the Challenge: The Nature of Matrix Effects

Matrix effects are a significant hurdle in LC-MS/MS bioanalysis, arising from the co-eluting components of a sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1][2][3][4] This interference can manifest as either ion suppression, a decrease in the analyte's signal, or less commonly, ion enhancement, an increase in the signal.[1][2][4] Both phenomena can lead to inaccurate and unreliable quantification.[5][6]

The primary mechanism behind matrix effects, particularly in electrospray ionization (ESI), is the competition for ionization between the analyte and co-eluting matrix components within the ion source.[2][7] When matrix components are present at high concentrations, they can dominate the ionization process, leading to a reduced signal for the analyte of interest.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects in the analysis of this compound?

A1: The primary sources of matrix effects in the analysis of this compound from biological matrices such as plasma, urine, or tissue homogenates include:

  • Phospholipids: Abundant in biological membranes, these are notorious for causing ion suppression in ESI-MS.

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the ionization process.

  • Proteins and Peptides: Although often removed during sample preparation, residual proteins and peptides can still contribute to matrix effects.

  • Other Endogenous Compounds: The complex nature of biological samples means a myriad of other small molecules can co-elute and interfere with the analysis.[1]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1][3][8] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects.

Another approach is the post-column infusion method, which provides a qualitative assessment by continuously infusing a solution of the analyte post-chromatographic separation while injecting an extracted blank matrix sample.[3][9] Dips or rises in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.

Q3: Will using a stable isotope-labeled internal standard (SIL-IS) for this compound solve all my matrix effect problems?

A3: While a SIL-IS is the gold standard for compensating for matrix effects, it may not be a complete solution in all cases.[10] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1][9] However, in cases of severe ion suppression, the signal for both the analyte and the SIL-IS can be significantly reduced, potentially compromising the sensitivity of the assay.[10] Therefore, it is always recommended to optimize sample preparation and chromatography to minimize matrix effects, even when using a SIL-IS.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Matrix Effects

This section provides a systematic workflow to diagnose and mitigate matrix effects in your this compound analysis.

Step 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before analysis.[1] The choice of technique depends on the sample matrix and the physicochemical properties of this compound.

Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT Fast, but less clean LLE Liquid-Liquid Extraction (LLE) Start->LLE Good for non-polar analytes SPE Solid-Phase Extraction (SPE) Start->SPE Most effective cleanup Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Protocol 1: Solid-Phase Extraction (SPE)

SPE is highly effective at removing phospholipids and other interfering substances, providing the cleanest extracts.[11]

  • Objective: To selectively isolate this compound from the sample matrix.

  • Materials:

    • SPE cartridge (e.g., C18, mixed-mode cation exchange)[12]

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (e.g., water/methanol mixture)

    • Elution solvent (e.g., acetonitrile or methanol)

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

    • Elution: Elute this compound with 1 mL of acetonitrile or methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a good alternative for extracting non-polar compounds like this compound.

  • Objective: To partition this compound into an immiscible organic solvent.

  • Materials:

    • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), hexane)[13][14]

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Add the plasma sample and a deuterated internal standard to a clean tube.

    • Add 3-5 volumes of MTBE.

    • Vortex for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

Protocol 3: Protein Precipitation (PPT)

PPT is a quick and simple method but is generally less effective at removing matrix components compared to SPE and LLE.[11]

  • Objective: To crash out proteins from the sample.

  • Materials:

    • Precipitating solvent (e.g., acetonitrile, methanol)

  • Procedure:

    • Add 3 volumes of cold acetonitrile to the plasma sample.

    • Vortex vigorously.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

Technique Pros Cons Best For
Solid-Phase Extraction (SPE) High recovery, cleanest extracts, high selectivityMore time-consuming, requires method developmentAssays requiring the highest sensitivity and accuracy
Liquid-Liquid Extraction (LLE) Good for non-polar analytes, relatively clean extractsCan be labor-intensive, potential for emulsionsIsolating this compound from complex matrices
Protein Precipitation (PPT) Fast, simple, inexpensiveLeast effective at removing matrix componentsHigh-throughput screening where some matrix effects are tolerable
Step 2: Optimize Chromatographic Conditions

Good chromatographic separation is crucial to resolve this compound from co-eluting matrix components.[1]

Chromatography_Optimization Analyte This compound + Matrix Components Column Chromatographic Column (e.g., C18) Analyte->Column MobilePhase Mobile Phase Optimization (Gradient, Additives) Column->MobilePhase Elution Separation Separated Analyte and Matrix MobilePhase->Separation

  • Column Chemistry: A C18 column is commonly used for steroid analysis.[13][15] Consider using a column with a smaller particle size (e.g., sub-2 µm) for improved resolution.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[13][15]

  • Gradient Elution: Employing a gradient elution program can help to separate the analyte from early and late-eluting matrix components.[15]

  • Flow Rate: Reducing the flow rate can sometimes lead to better ionization efficiency and reduced ion suppression.[16]

Step 3: Implement an Effective Internal Standard Strategy

The use of an appropriate internal standard (IS) is essential to compensate for variability in sample preparation and matrix effects.[1][4]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred choice as it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1][9] For this compound, a deuterated analog (e.g., this compound-d4) would be ideal.[13][17]

  • Structural Analog IS: If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used. However, it may not perfectly mimic the behavior of the analyte.

Step 4: Consider Derivatization

For compounds with poor ionization efficiency like this compound, chemical derivatization can significantly enhance the signal intensity.[13][14]

  • Dansyl Chloride Derivatization: Derivatizing with dansyl chloride introduces a tertiary amine group, which is readily ionizable in positive ESI mode, leading to a substantial increase in sensitivity.[13][14]

Protocol 4: Dansyl Chloride Derivatization

  • Objective: To improve the ionization efficiency of this compound.

  • Procedure:

    • After extraction and evaporation, reconstitute the sample in a basic buffer (e.g., 100 mM sodium bicarbonate, pH 10.5).

    • Add a solution of dansyl chloride in acetone.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a set time.

    • After cooling, the derivatized sample is ready for LC-MS/MS analysis.[12]

By systematically addressing each of these areas—sample preparation, chromatography, internal standards, and derivatization—researchers can effectively minimize matrix effects and develop robust, reliable, and sensitive methods for the quantification of this compound in complex biological matrices.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). University of Paris-Saclay.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
  • Meng, M., et al. (2004). Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma. Biomedical Chromatography, 18(7), 414-421. Retrieved from [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2007). Matrix effects: Causes and solutions. In LC/MS in Drug Bioanalysis. John Wiley & Sons, Inc.
  • Li, W., & Tse, F. L. (2011). Matrix effects and application of matrix effect factor. Bioanalysis, 3(16), 1865-1870.
  • Minimizing ion suppression in ESI-MS of steroids. (2025, November). BenchChem.
  • Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1296.
  • Udhayavani, S., et al. (2017). Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma. Drug Development and Therapeutics, 8(1), 17-24.
  • Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. (n.d.). SCIEX.
  • Greer, C., et al. (n.d.). Matrix Effects and Internal Standards for Prednisolone and Prednisone. Recent Advances in Doping Analysis (21).
  • Meng, M., et al. (2004). Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma. Request PDF. Retrieved from [Link]

  • Thevis, M., & Schänzer, W. (2002). Liquid chromatography/mass spectrometry in anabolic steroid analysis-optimization and comparison of three ionization techniques. Journal of Mass Spectrometry, 37(11), 1159-1171.
  • Udhayavani, S., et al. (2017). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2996-3003.
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs.
  • Yin, H., & Kexist, P. (2015). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 29(15), 1391-1400.
  • Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry.
  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. (n.d.). Scribd.
  • Le Bizec, B., et al. (2021).
  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.
  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Sensitivity improvement for the detection of steroid hormones and endocannabinoids in keratinized m
  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. Retrieved from [Link]

  • Technical Support Center: Minimizing Matrix Effects in Steroid Analysis. (2025, November). BenchChem.
  • SPE, LC-MS/MS Method for the Determination of Ethinyl Estradiol from Human Plasma. (n.d.). Thermo Fisher Scientific.
  • Shah, G., et al. (2019). Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 468-476.
  • Roy, D., et al. (1989). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Chemico-Biological Interactions, 72(3), 289-304.
  • 17α-Ethinylestradiol (EE2) in Water by LC/MS/MS. (2017, September 15).
  • UPLC-MS/MS Assay for the Simultaneous Determination of Ethinyl Estradiol, Norgestimate and 17-Desacetyl Norgestimate at Low pg/mL in Human Plasma. (2014). Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Therapeutic Potential of 2-Methoxyestradiol (2-ME2) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxyestradiol (2-ME2) and its derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of your experiments and unlock the full therapeutic potential of these promising compounds.

Introduction

2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant attention for its potent anti-cancer properties, including anti-proliferative, anti-angiogenic, and pro-apoptotic activities.[1] Unlike its parent molecule, 2-ME2 has minimal affinity for estrogen receptors, exerting its effects through distinct molecular pathways.[1][2][3] However, its clinical development has been hampered by poor oral bioavailability and extensive metabolism.[2][4][5] This has led to the development of numerous derivatives and novel formulations aimed at overcoming these limitations.[2][5][6][7]

This guide provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions, ensuring the scientific integrity and logical progression of your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro experiments with 2-ME2 derivatives.

Scenario 1: Inconsistent or Non-reproducible Cell Viability Assay Results

Question: My cell viability assays (e.g., MTT, XTT, or CellTiter-Glo®) are showing high variability between replicate wells and experiments when testing a new 2-ME2 derivative. What could be the cause, and how can I fix it?

Answer: Inconsistent results in cell-based assays are a common challenge.[8] The root cause often lies in one or more of the following areas:

  • Compound Solubility and Stability:

    • The Problem: 2-ME2 and many of its derivatives are hydrophobic, leading to poor aqueous solubility.[5][6] This can cause the compound to precipitate out of the culture medium, leading to uneven exposure of cells to the drug. The compound may also be unstable in the culture medium over the course of the experiment.

    • The Solution:

      • Solvent Selection: Ensure you are using an appropriate solvent (e.g., DMSO) to prepare your stock solution. Be mindful of the final solvent concentration in your culture medium, as high concentrations can be toxic to cells.[8]

      • Solubility Assessment: Visually inspect your stock and working solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or a formulation aid like cyclodextrin.[9]

      • Fresh Preparations: Always prepare fresh working dilutions from your stock solution immediately before each experiment to minimize degradation.

  • Cell Seeding Density and Health:

    • The Problem: The number of cells seeded per well can significantly impact the outcome of a cytotoxicity assay.[8][10][11] Inconsistent cell numbers or unhealthy cells will lead to unreliable results.

    • The Solution:

      • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of your assay.

      • Cell Viability Check: Always perform a trypan blue exclusion assay or use an automated cell counter to ensure high cell viability (>95%) before seeding.

      • Consistent Plating Technique: Use a consistent and careful pipetting technique to ensure an even distribution of cells in each well.

  • Assay-Specific Issues:

    • The Problem: The chosen viability assay may have inherent limitations or interferences with your compound.

    • The Solution:

      • Assay Principle: Understand the mechanism of your chosen assay. For example, MTT assays rely on mitochondrial reductase activity, which could be directly affected by your compound through off-target effects.

      • Orthogonal Assays: Validate your findings using a second, mechanistically different assay (e.g., a crystal violet assay for cell number or a real-time cell analysis system).

Troubleshooting Workflow: Inconsistent Cell Viability

G start Inconsistent Cell Viability Results check_solubility Check Compound Solubility & Stability start->check_solubility check_cells Evaluate Cell Seeding & Health start->check_cells check_assay Review Assay Method start->check_assay precipitate Precipitation Observed? check_solubility->precipitate seeding_density Optimized Seeding Density? check_cells->seeding_density assay_interference Potential Assay Interference? check_assay->assay_interference fresh_dilutions Using Fresh Dilutions? precipitate->fresh_dilutions No solution1 Optimize Solvent/Formulation Prepare Fresh Stocks precipitate->solution1 Yes fresh_dilutions->solution1 No end Consistent Results fresh_dilutions->end Yes cell_health Cell Viability >95%? seeding_density->cell_health Yes solution2 Perform Seeding Density Titration seeding_density->solution2 No solution3 Use Healthier Cell Stock cell_health->solution3 No cell_health->end Yes solution4 Use Orthogonal Assay assay_interference->solution4 Yes assay_interference->end No

Caption: Troubleshooting inconsistent cell viability results.

Scenario 2: Lack of Expected Apoptotic Effect

Question: I've treated my cancer cell line with a 2-ME2 derivative that was reported to induce apoptosis, but I'm not seeing a significant increase in apoptotic markers (e.g., caspase activation, Annexin V staining). Why might this be?

Answer: The induction of apoptosis by 2-ME2 and its derivatives can be cell-type specific and dependent on experimental conditions.[12] Here's a breakdown of potential reasons and solutions:

  • Dose and Time Dependence:

    • The Problem: The concentration of the drug and the duration of treatment are critical parameters for observing apoptosis.[10][13] You may be using a suboptimal dose or time point.

    • The Solution:

      • Dose-Response Curve: Perform a comprehensive dose-response experiment to identify the IC50 (the concentration that inhibits 50% of cell growth). Apoptosis is often observed at concentrations around the IC50 and higher.

      • Time-Course Experiment: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for apoptosis induction. Apoptosis is a dynamic process, and the peak may occur at a specific time.

  • Cell Cycle Arrest vs. Apoptosis:

    • The Problem: 2-ME2 is a known microtubule-depolymerizing agent that can cause cell cycle arrest at the G2/M phase.[12][14] In some cell lines, the primary effect at lower concentrations might be cell cycle arrest rather than immediate apoptosis.

    • The Solution:

      • Cell Cycle Analysis: Perform flow cytometry analysis of the cell cycle using propidium iodide staining. This will reveal if your compound is causing an accumulation of cells in a specific phase of the cell cycle.

      • Combined Analysis: Combine cell cycle analysis with an apoptosis marker (e.g., Annexin V) to distinguish between cells that are arrested and those that are undergoing apoptosis.

  • Mechanism of Cell Death:

    • The Problem: While apoptosis is a common mechanism, your 2-ME2 derivative might be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell model.

    • The Solution:

      • Necrosis Markers: Use markers for necrosis, such as propidium iodide uptake in non-fixed cells or the release of lactate dehydrogenase (LDH).

      • Autophagy Markers: Investigate markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot or immunofluorescence.

Signaling Pathway: 2-ME2 Induced Cell Cycle Arrest and Apoptosis

G 2-ME2_Derivative 2-ME2 Derivative Tubulin β-Tubulin (Colchicine Site) 2-ME2_Derivative->Tubulin HIF-1α HIF-1α Inhibition 2-ME2_Derivative->HIF-1α Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule_Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Angiogenesis ↓ Angiogenesis HIF-1α->Angiogenesis

Caption: Key mechanisms of 2-ME2 derivatives.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the experimental use of 2-ME2 derivatives.

Q1: What is the primary mechanism of action for 2-ME2 and its derivatives?

A1: The primary mechanism of action for 2-ME2 is the disruption of microtubule dynamics by binding to the colchicine site on β-tubulin.[1][14] This leads to the depolymerization of microtubules, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[12][14] Additionally, 2-ME2 inhibits Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in angiogenesis, thereby exerting anti-angiogenic effects.[12]

Q2: How can I improve the in vitro potency of my 2-ME2 derivative?

A2: Enhancing the in vitro potency often involves structural modifications to the 2-ME2 scaffold. Structure-activity relationship (SAR) studies have shown that modifications at the C-2, C-3, and C-17 positions can significantly impact activity.[7][15][16] For instance, introducing different substituents at the C-2 position or modifying the 17-hydroxyl group can lead to analogues with enhanced inhibitory effects on tubulin polymerization and cancer cell growth.[7][15]

Q3: What are the best practices for preparing stock solutions of hydrophobic 2-ME2 derivatives?

A3:

  • Use a High-Purity Solvent: Start with a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) or ethanol.

  • Gentle Warming and Vortexing: If the compound is difficult to dissolve, gentle warming (e.g., 37°C) and vortexing can help. Avoid excessive heat, which could degrade the compound.

  • Sonication: In some cases, brief sonication in a water bath can aid in dissolution.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q4: Are there any known resistance mechanisms to 2-ME2 derivatives?

A4: While research is ongoing, potential mechanisms of resistance could involve the upregulation of drug efflux pumps (multidrug resistance), alterations in tubulin isoforms or mutations in the colchicine-binding site, and changes in apoptotic signaling pathways.

Q5: What analytical methods are suitable for quantifying 2-ME2 and its derivatives in biological samples?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method for the quantitative determination of 2-ME2 and its derivatives in plasma and other biological matrices.[17][18] ELISA kits are also commercially available for the detection of 2-ME2.[19]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-ME2 derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells in complete medium to the optimized seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the 2-ME2 derivative in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well. c. Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Collect both adherent and floating cells from the culture plates. b. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: a. Resuspend the cell pellet in 500 µL of PBS. b. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in 500 µL of PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis: a. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. b. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution (G1, S, G2/M phases).

References

  • BenchChem. (n.d.). 2-Methoxyestradiol: A Technical Guide to its Anti-Cancer Mechanism of Action.
  • Wikipedia. (2023). 2-Methoxyestradiol.
  • Mooberry, S. L. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Drug Resistance Updates, 6(6), 355–361.
  • Gao, S., et al. (2008). Effect of formulation parameters on 2-methoxyestradiol release from injectable cylindrical poly(DL-lactide-co-glycolide) implants. Journal of Pharmaceutical Sciences, 97(8), 3294–3307.
  • Lakhani, N. J., & Figg, W. D. (2005). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 25(2), 234–240.
  • Klopper, J. P., & Doods, H. (2010). 2-Methoxyestradiol--biology and mechanism of action. Steroids, 75(10), 625–631.
  • BenchChem. (n.d.). Meta-analysis of clinical trials involving 2-Methoxyestradiol.
  • Taylor & Francis. (n.d.). 2-Methoxyestradiol – Knowledge and References.
  • Tevaarwerk, A. J., et al. (2009). Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Investigational New Drugs, 27(4), 333–341.
  • ClinicalTrials.gov. (2002). 2-Methoxyestradiol in Treating Patients With Advanced Solid Tumors.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Rajkumar, S. V., et al. (2007). Novel therapy with 2-methoxyestradiol (2ME2) for the treatment of relapsed and plateau phase multiple myeloma. Journal of Clinical Oncology, 25(18_suppl), 8031.
  • Guo, L., et al. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(9), 1176–1182.
  • Verenich, S. S., & Gerk, P. M. (2010). Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. The AAPS Journal, 12(3), 319–328.
  • Biocompare. (2021). Guide to Cell-Based Assays for Cancer Research.
  • Unchained Labs. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications.
  • Yao, H., et al. (2014). Sensitive determination of 2-methoxyestradiol in pharmaceutical preparations and serum samples using flow injection chemiluminescence. Luminescence, 29(3), 261–265.
  • Purohit, A., & Reed, M. J. (2007). 2-Methoxyestradiol--a unique blend of activities generating a new class of anti-tumour/anti-inflammatory agents. Drug Discovery Today, 12(13-14), 577–584.
  • Purohit, A., & Reed, M. J. (2007). 2-Methoxyestradiol--a unique blend of activities generating a new class of anti-tumour/anti-inflammatory agents. Drug Discovery Today, 12(13-14), 577-84.
  • Peyrat, J.-F., et al. (2012). Synthetic 2-Methoxyestradiol Derivatives: Structure-Activity Relationships. Current Medicinal Chemistry, 19(1), 1-23.
  • Alhakamy, N. A., et al. (2021). Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer. Frontiers in Pharmacology, 12, 685834.
  • Alhakamy, N. A., et al. (2021). Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer. Frontiers in Pharmacology, 12, 685834.
  • Verenich, S., & Gerk, P. M. (2010). Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. The AAPS Journal, 12(3), 319-328.
  • Kim, H., et al. (2021). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1179, 122849.
  • Xin, M., You, Q., & Xiang, H. (2010). An efficient, practical synthesis of 2-methoxyestradiol. Steroids, 75(1), 53–56.
  • Rao, P. N., & Cessac, J. W. (2002). A new, practical synthesis of 2-methoxyestradiols. Steroids, 67(13-14), 1065–1070.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Al-Dhfyan, A., et al. (2020). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 10, 1485.
  • Poirier, D., et al. (2010). Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives 3-10 and chemical structures of reference compounds 11-14. [Diagram]. ResearchGate.
  • Zimmer, S. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio.
  • Kim, H., et al. (2021). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1179, 122849.
  • Leese, M. P., et al. (2006). Synthesis of analogs of 2-methoxyestradiol with enhanced inhibitory effects on tubulin polymerization and cancer cell growth. Journal of Medicinal Chemistry, 49(25), 7383–7395.
  • El-Khamisy, S. F. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • Chuffa, L. G. A., et al. (2015). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Current Medicinal Chemistry, 22(16), 1956–1968.
  • Hou, D., et al. (2009). A Short, Economical Synthesis of 2-Methoxyestradiol, an Anticancer Agent in Clinical Trials. The Journal of Organic Chemistry, 74(16), 6362–6364.
  • Ardent Bio LLC. (n.d.). 2-ME2 (2-Methoxy Estradiol) ELISA Kit.
  • Rupa Health. (n.d.). 2-Methoxyestradiol.
  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3375–3382.
  • Sorger Lab. (2018). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Ho, A., et al. (2006). SAR studies of 2-methoxyestradiol and development of its analogs as probes of anti-tumor mechanisms. Bioorganic & Medicinal Chemistry Letters, 16(13), 3383–3387.
  • Mqoco, T. P., et al. (2024). A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro. International Journal of Molecular Sciences, 25(9), 5013.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Methyl-ethinylestradiol and Ethinylestradiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of 2-Methyl-ethinylestradiol and the widely used synthetic estrogen, Ethinylestradiol. While Ethinylestradiol has been extensively studied and characterized, data on this compound is notably scarce in publicly available literature. This document, therefore, aims to provide a comprehensive overview of what is known about Ethinylestradiol and to extrapolate the potential biological impact of a methyl group substitution at the C-2 position, based on the established principles of estrogen metabolism and structure-activity relationships. We will also outline the necessary experimental frameworks to directly assess the biological activity of this compound, thereby highlighting critical areas for future research.

Introduction: The Significance of Structural Modifications in Synthetic Estrogens

Ethinylestradiol: A Well-Characterized Profile

Ethinylestradiol exerts its biological effects primarily through its interaction with the estrogen receptors, ERα and ERβ.[2] Its high affinity for these receptors and its resistance to rapid first-pass metabolism contribute to its potent in vivo estrogenic activity.[1]

Receptor Binding and In Vivo Potency

Ethinylestradiol exhibits a high binding affinity for both estrogen receptor isoforms.[2] In some studies, its affinity for ERα has been reported to be even higher than that of the endogenous estrogen, estradiol.[2] This strong receptor interaction translates to high in vivo estrogenic potency, which is significantly greater than that of oral estradiol.[3]

Metabolism

The primary route of metabolism for ethinylestradiol involves hydroxylation, primarily at the 2-position, followed by methylation to form 2-methoxyethinylestradiol.[1] This metabolic pathway is catalyzed by cytochrome P450 enzymes in the liver.[1] The resulting catechol estrogens can be further conjugated and excreted. The rate and pathway of metabolism can influence the overall biological activity and potential for adverse effects.

This compound: An Uncharted Territory

Direct experimental data on the biological activity of this compound is sparse. However, we can formulate hypotheses based on the known effects of methylation on the estrogen A-ring.

Postulated Effects of C-2 Methylation

The introduction of a methyl group at the C-2 position of the phenolic A-ring could have several consequences:

  • Receptor Binding Affinity: Methylation at the C-2 position of estradiol is known to significantly reduce its binding affinity for the estrogen receptor. It is plausible that a similar effect would be observed with this compound. The bulky methyl group may sterically hinder the optimal interaction of the phenolic hydroxyl group with the receptor's binding pocket.

  • Metabolism: The presence of a methyl group at the C-2 position would block the primary site of hydroxylation for ethinylestradiol. This could potentially alter its metabolic fate, leading to the formation of different metabolites and potentially a longer half-life. This altered metabolism could, in turn, influence its overall potency and side-effect profile.

  • Biological Activity: The net effect on biological activity is difficult to predict without direct experimental evidence. A decrease in receptor binding would suggest lower estrogenic potency. However, altered metabolism could lead to sustained exposure, potentially compensating for the reduced affinity. It is also possible that this compound could exhibit a different profile of tissue-specific estrogenic, anti-estrogenic, or even non-estrogenic activities.

Quantitative Comparison: Known vs. Hypothesized

The following table summarizes the known properties of ethinylestradiol and the hypothesized properties of this compound. It is crucial to emphasize that the data for this compound is speculative and requires experimental validation.

FeatureEthinylestradiolThis compound (Hypothesized)
Estrogen Receptor (ER) Binding Affinity High affinity for ERα and ERβ[2]Potentially lower affinity due to steric hindrance
In Vivo Estrogenic Potency High oral potency[3]Uncertain; may be lower due to reduced receptor affinity, but potentially influenced by altered metabolism.
Metabolism Primarily 2-hydroxylation followed by methylation[1]Blocked 2-hydroxylation; metabolism likely shifted to other positions, potentially leading to a longer half-life.
Oral Bioavailability Good[1]Unknown; may be altered due to changes in first-pass metabolism.

Experimental Protocols for Direct Comparison

To bridge the knowledge gap, a series of well-defined experiments are necessary to directly compare the biological activities of this compound and ethinylestradiol.

Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound and ethinylestradiol for ERα and ERβ.

Methodology:

  • Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).

  • Competitive Binding Assay:

    • Incubate a constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) with the receptor source.

    • Add increasing concentrations of unlabeled ethinylestradiol or this compound as competitors.

    • After incubation, separate bound from unbound radioligand using a suitable method (e.g., hydroxylapatite assay, dextran-coated charcoal).

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding of the radioligand against the log concentration of the competitor.

    • Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) for each compound.

    • Determine the relative binding affinity (RBA) of this compound relative to ethinylestradiol.

Caption: Workflow for Estrogen Receptor Binding Assay.

In Vitro Uterotrophic Assay

Objective: To assess the in vitro estrogenic activity of the compounds by measuring their ability to stimulate the proliferation of estrogen-responsive cells.

Methodology:

  • Cell Culture: Use an estrogen-responsive cell line, such as MCF-7 human breast cancer cells.

  • Hormone Deprivation: Culture the cells in a phenol red-free medium supplemented with charcoal-stripped serum for several days to deplete endogenous estrogens.

  • Treatment: Treat the cells with a range of concentrations of ethinylestradiol and this compound. Include a vehicle control and a positive control (e.g., estradiol).

  • Proliferation Assay: After a suitable incubation period (e.g., 4-6 days), measure cell proliferation using a standard method such as the MTT assay, CyQUANT assay, or by direct cell counting.

  • Data Analysis:

    • Construct dose-response curves by plotting cell number or absorbance against the log concentration of the test compound.

    • Determine the EC50 (effective concentration that produces 50% of the maximal response) for each compound.

In Vivo Uterotrophic Assay in Immature Female Rats

Objective: To determine the in vivo estrogenic potency of the compounds.

Methodology:

  • Animal Model: Use immature (e.g., 21-day-old) female rats.

  • Dosing: Administer the test compounds (ethinylestradiol and this compound) and a vehicle control orally or via subcutaneous injection for three consecutive days.

  • Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect and weigh the uteri.

  • Data Analysis:

    • Calculate the mean uterine weight for each treatment group.

    • Compare the uterine weights of the treated groups to the vehicle control group to determine the uterotrophic response.

    • Construct dose-response curves and determine the relative potency of this compound compared to ethinylestradiol.

Uterotrophic_Assay Animal_Model Immature Female Rats Dosing Administer Test Compounds (3 days) Animal_Model->Dosing Euthanasia Euthanize on Day 4 Dosing->Euthanasia Dissection Dissect and Weigh Uteri Euthanasia->Dissection Data_Analysis Analyze Uterine Weight Data and Determine Potency Dissection->Data_Analysis

Caption: In Vivo Uterotrophic Assay Workflow.

Conclusion and Future Directions

Ethinylestradiol is a potent synthetic estrogen with a well-defined biological profile. In contrast, this compound remains a largely uncharacterized compound. Based on the principles of structure-activity relationships for estrogens, it is hypothesized that the 2-methyl substitution may decrease estrogen receptor binding affinity while potentially altering its metabolic profile. This could result in a compound with a distinct biological activity profile compared to its parent compound.

The lack of empirical data on this compound underscores a significant knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate its biological activity. Such studies are essential to determine if this compound or similar 2-substituted analogs of ethinylestradiol could offer novel therapeutic opportunities with improved efficacy or safety profiles.

References

  • Ethinylestradiol. PubChem. National Center for Biotechnology Information. [Link]

  • Poirier, D., Labrie, C., Mérand, Y., & Labrie, F. (1991). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. The Journal of Steroid Biochemistry and Molecular Biology, 38(6), 759–774. [Link]

  • Asai, D., Tokunaga, T., Kondo, K., Ishida, T., & Shimohigashi, Y. (2008). Receptor-binding affinity of the conjugates of 17a-ethinylcarboxyestradiol with carboxyfluorescein cross-linked by a,u-diaminoalkanes and their intermedi- ate precursors. Journal of Receptor and Signal Transduction Research, 28(4), 359-373. [Link]

  • Ethinylestradiol. Wikipedia. [Link]

  • Fotherby, K. (1982). Pharmacokinetics of ethynyloestradiol in humans. Methods and findings in experimental and clinical pharmacology, 4(2), 133–141. [Link]

  • Selective estrogen receptor modulator. Wikipedia. [Link]

  • Goldzieher, J. W., & Fotherby, K. (Eds.). (2012). Pharmacology of the contraceptive steroids. Raven Press.
  • Goldzieher, J. W. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138-153. [Link]

  • The Estrogen–Methylation Connection: Why Genes Matter for Hormone Balance. Markham Integrative Medicine. [Link]

  • Kanojia, R. M., Allen, G. O., Killinger, J. M., & McGuire, J. L. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of medicinal chemistry, 22(12), 1538–1541. [Link]

  • Ali, M., Shiroo, M., & Wähälä, K. (2016). Synthesis and receptor binding affinity of 7α-and 17α-substituted 2-and 4-chloroestradiol derivatives. Steroids, 115, 124-132. [Link]

  • Lievertz, R. W. (1987). The carcinogenic activity of ethinyl estrogens is determined by both their hormonal characteristics and their conversion to catechol metabolites. Carcinogenesis, 8(2), 193–198. [Link]

  • Khan, D., & Ansar Ahmed, S. (2015). 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. The Journal of Immunology, 194(6), 2609-2621. [Link]

  • Chen, K., Liu, Y., Li, S., Wang, X., & Zhang, W. (2023). Estrogen-Induced Hypermethylation Silencing of RPS2 and TMEM177 Inhibits Energy Metabolism and Reduces the Survival of CRC Cells. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Van De Steene, I., Bervoets, L., De Witte, B., Van Langenhove, H., & Demeestere, K. (2023). Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. Environment international, 177, 107992. [Link]

  • Szabó, K., & Gocze, P. M. (2020). Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression. International journal of molecular sciences, 21(9), 3144. [Link]

  • CN103204891A - High-purity ethinyloestradiol synthesis method - Google P
  • Zafar, A., Wang, W., Liu, G., Wang, X., & Zhang, Q. (2021). Insights Into the Role of Epigenetic Factors Determining the Estrogen Response in Estrogen-Positive Ovarian Cancer and Prospects of Combining Epi-Drugs With Endocrine Therapy. Frontiers in cell and developmental biology, 9, 642220. [Link]

  • Klipping, C., & Marr, J. (2005). Ethinyl Estradiol Single-and Multiple-dose Pharmacokinetics: Comparison... Contraception, 72(5), 374-379. [Link]

  • Joshi, J. V., Sankolli, G. M., Shah, R. S., Joshi, U. M., & Rao, S. S. (1986). Pharmacokinetics of single and multiple doses of ethinyl estradiol and levonorgestrel in relation to smoking. Contraception, 33(1), 55–65. [Link]

  • 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC. (2015). Journal of Cancer Science & Therapy, 7(11). [Link]

  • Fernandez, P., & Katzenellenbogen, B. S. (1982). Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols. Journal of medicinal chemistry, 25(11), 1336–1344. [Link]

  • Chetkowski, R. J., Meldrum, D. R., Steingold, K. A., Randle, D., Lu, J. K., Eggena, P., ... & Judd, H. L. (1986). Biologic effects of various doses of ethinyl estradiol in postmenopausal women. Obstetrics and gynecology, 68(4), 536–540. [Link]

Sources

A Comparative Guide to Validating the Anti-proliferative Effects of 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, objective comparison of experimental methodologies to validate the anti-proliferative effects of 2-Methyl-ethinylestradiol, contrasting its performance with its parent compound, ethinylestradiol. The focus is on providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigative approach.

Introduction: The Therapeutic Potential of this compound

This compound, a derivative of the synthetic estrogen ethinylestradiol, has garnered interest for its potential anti-cancer properties. Unlike ethinylestradiol, which is widely used in oral contraceptives and can be associated with an increased risk of certain cancers[1][2], its methylated counterpart, 2-methoxyestradiol (a related compound), has demonstrated potent anti-tumor effects across various cancer cell lines[3][4]. These effects are often attributed to mechanisms distinct from estrogen receptor (ER) agonism, including the induction of apoptosis and cell cycle arrest[4][5][6][7]. This guide will delineate the essential experiments to validate and quantify the anti-proliferative claims of this compound.

Section 1: Foundational Assessment of Cell Viability and Proliferation

The initial step in characterizing any potential anti-proliferative agent is to determine its effect on cell viability and proliferation. These assays provide crucial dose-response data and distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects[8].

Cell viability assays are foundational for assessing cellular health.[8][9] A common and reliable method is the MTT assay, which measures the metabolic activity of viable cells.[10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and ethinylestradiol (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[10] Viable cells with active metabolism will convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Expected Outcome & Comparative Insights

Based on existing literature for related compounds, it is hypothesized that this compound will exhibit a significantly lower IC50 value compared to ethinylestradiol, indicating greater potency in reducing cell viability. Ethinylestradiol itself may show some proliferative effects at lower concentrations in ER-positive cell lines.[12][13][14][15]

Table 1: Hypothetical IC50 Values for Cell Viability in MCF-7 Cells

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compound502510
Ethinylestradiol>100>100>100
Doxorubicin (Positive Control)10.50.2

Section 2: Elucidating the Mechanism of Action: Cell Cycle Analysis

To understand how a compound inhibits proliferation, it is crucial to investigate its impact on the cell cycle.[16] Flow cytometry with propidium iodide (PI) staining is a standard and robust technique for this purpose.[17][18]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the determined IC50 concentrations of this compound and ethinylestradiol for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping, and incubate at -20°C for at least 2 hours.[19][20]

  • Staining: Wash the fixed cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[17][20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]

Anticipated Results and Mechanistic Interpretation

Literature on 2-methoxyestradiol suggests that it induces cell cycle arrest at the G2/M phase.[5][21][22] A similar effect is anticipated for this compound. This would manifest as an accumulation of cells in the G2/M peak and a corresponding decrease in the G0/G1 and S phase populations. Ethinylestradiol is not expected to induce significant cell cycle arrest.

Table 2: Hypothetical Cell Cycle Distribution in a Cancer Cell Line after 48h Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control652015
This compound (IC50)251560
Ethinylestradiol (Equivalent Conc.)622216

Visualization of Experimental Workflow

CellCycleWorkflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well Plates treat Treat with Compounds (IC50) seed->treat harvest Harvest & Wash Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain flow Analyze on Flow Cytometer stain->flow quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow->quantify

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Section 3: Investigating the Induction of Apoptosis

A key mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis. The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[23][25]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[24]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[24]

Expected Outcomes and Comparative Discussion

Consistent with its anti-proliferative effects, this compound is expected to induce a significant increase in the percentage of apoptotic cells, particularly in the early apoptotic quadrant.[26] This would corroborate the cell viability data and provide a mechanistic explanation for the observed cell death. Ethinylestradiol is not anticipated to induce significant apoptosis.

Table 3: Hypothetical Apoptosis Profile in a Cancer Cell Line after 48h Treatment

Treatment% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control9523
This compound (IC50)403525
Ethinylestradiol (Equivalent Conc.)9235

Visualization of Apoptosis Signaling Pathway

ApoptosisPathway cluster_pathway Intrinsic Apoptosis Pathway compound 2-Methyl- ethinylestradiol ros ↑ ROS Production compound->ros bcl2 ↓ Bcl-2 ros->bcl2 bax ↑ Bax ros->bax mito Mitochondrial Permeability bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway Activation.

Conclusion

This guide outlines a logical and robust framework for validating the anti-proliferative effects of this compound. By systematically progressing from broad assessments of cell viability to more detailed mechanistic studies of the cell cycle and apoptosis, researchers can build a comprehensive and compelling data package. The comparative approach against ethinylestradiol provides essential context, highlighting the unique therapeutic potential of the methylated compound. The presented protocols, coupled with the rationale behind their selection, are designed to ensure scientific integrity and generate high-quality, publishable data.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE. (2023, April 30).
  • Cell cycle analysis - Wikipedia. (n.d.).
  • 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC - NIH. (n.d.).
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Cell viability assays | Abcam. (n.d.).
  • Cell Proliferation Assays - Creative Biolabs. (n.d.).
  • Cell Viability and Proliferation Assays - Sigma-Aldrich. (n.d.).
  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC - PubMed Central. (n.d.).
  • 2ME and 2OHE2 Exhibit Growth Inhibitory Effects and Cell Cycle Arrest at G2/M in RL95-2 Human Endometrial Cancer Cells Through Activation of p53 and Chk1 - PubMed. (2011, June).
  • Ethinylestradiol - Wikipedia. (n.d.).
  • Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed. (n.d.).
  • 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - Frontiers. (n.d.).
  • Comparison of the proliferative effects of ethinylestradiol on human breast cancer cells in an intermittent and a continuous dosing regime - PubMed. (n.d.).
  • 2-methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed. (2002, July 1).
  • Contemporary understanding of breast cancer risk with combined oral contraceptives. (2024, April 2).
  • Comparison of the effects of 17α-ethinylestradiol and 17β-estradiol on the proliferation of human breast cancer cells and human umbilical vein endothelial cells | Request PDF - ResearchGate. (2025, August 7).
  • The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed. (2001, July).
  • 2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed. (2005, March 1).
  • Oral Contraceptives (Birth Control Pills) and Cancer Risk - NCI - National Cancer Institute. (2018, February 22).
  • Proliferative Effects of Estradiol- or Ethinylestradiol-Progestogen Combinations on Human Breast Cancer Cells in an Intermitted and a Long-term Regimen | Request PDF - ResearchGate. (2025, August 10).
  • Proliferative Effects of Estradiol- or Ethinylestradiol-Progestogen Combinations on Human Breast Cancer Cells in an Intermitted and a Long-term Regimen | Semantic Scholar. (2012, April 5).
  • (PDF) 2Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors and - ResearchGate. (2025, August 6).
  • 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PubMed. (2024, September 12).

Sources

comparative analysis of 2-Methyl-ethinylestradiol and 2-methoxyestradiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Methoxyestradiol and the Prospective Compound 2-Methyl-ethinylestradiol

Executive Summary

This guide provides a detailed comparative analysis of 2-Methoxyestradiol (2ME2), a well-characterized endogenous metabolite of estradiol, and this compound, a prospective synthetic derivative. It is critical to establish at the outset that while 2ME2 has been the subject of extensive preclinical and clinical investigation, This compound is not a widely studied compound, and direct comparative experimental data is not available in the peer-reviewed literature.

Therefore, this guide will adopt a structure-activity relationship (SAR) approach. We will first deconstruct the known biological and pharmacological properties of 2ME2. Subsequently, we will establish a profile for the parent synthetic steroid, ethinylestradiol. Finally, by integrating the known effects of C-2 methylation on the steroid A-ring, we will construct a scientifically-grounded, hypothetical profile for this compound. This analysis is designed to provide researchers with a foundational framework for understanding the potential—and likely profound—differences between these two molecules and to guide future experimental design.

Part 1: Deconstructing the Molecular Architectures

The biological activities of these compounds are dictated by three principal structural features: the steroid backbone, the substitution at the C-17 position, and the substitution at the C-2 position.

Feature2-Methoxyestradiol (2ME2)This compound (Hypothesized)Structural & Functional Significance
Steroid Backbone Estradiol (Endogenous)Estradiol (Endogenous)The foundational four-ring steroid structure that interacts with various biological targets.
C-17 Substitution 17β-hydroxyl (-OH)17α-ethinyl (-C≡CH)The 17β-hydroxyl is a target for rapid metabolic oxidation. The 17α-ethinyl group sterically blocks this oxidation, dramatically increasing metabolic stability and oral bioavailability.[1][2]
C-2 Substitution Methoxy (-OCH₃)Methyl (-CH₃)This substitution is critical. The methoxy group of 2ME2 is essential for its unique anticancer activities and confers minimal estrogen receptor affinity.[3][4] A methyl group is electronically and sterically different, suggesting a distinct biological profile.[5]

Part 2: The Endogenous Metabolite with a Unique Mission: 2-Methoxyestradiol (2ME2)

2ME2 is a naturally occurring metabolite of 17β-estradiol, formed via hydroxylation by cytochrome P450 enzymes followed by methylation by catechol-O-methyltransferase (COMT).[4] Once considered an inactive byproduct, it is now recognized as a potent, pleiotropic agent with significant anticancer and anti-angiogenic properties that are independent of classical estrogen receptor (ER) signaling.[3][4]

Primary Mechanisms of Action

Unlike its parent hormone, 2ME2 exerts its effects through two primary, non-ER-mediated pathways:

  • Microtubule Destabilization: 2ME2 binds to the colchicine site on β-tubulin.[6] This interaction does not cause gross depolymerization at physiologically relevant concentrations but rather suppresses microtubule dynamics—the critical process of growth and shortening required for mitotic spindle formation.[7] This leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cells.[8][9]

  • Anti-Angiogenesis via HIF-1α Inhibition: 2ME2 is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcription factor that cancer cells use to survive and generate new blood vessels under hypoxic (low oxygen) conditions.[10][11] By destabilizing HIF-1α protein, 2ME2 prevents the transcription of key pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[10][12] This dual attack on both tumor cells and their blood supply makes 2ME2 a compelling drug candidate.

G cluster_0 2-Methoxyestradiol (2ME2) Action cluster_1 Microtubule Disruption cluster_2 Anti-Angiogenesis ME 2-Methoxyestradiol Tubulin β-Tubulin (Colchicine Site) ME->Tubulin HIF HIF-1α Protein (Destabilization) ME->HIF Dynamics Suppression of Microtubule Dynamics Tubulin->Dynamics Arrest G2/M Phase Arrest Dynamics->Arrest Apoptosis Apoptosis Arrest->Apoptosis VEGF VEGF Gene Transcription HIF->VEGF Angio Inhibition of Angiogenesis VEGF->Angio Angio->Apoptosis In Tumor Microenvironment

Caption: Mechanism of 2-Methoxyestradiol (2ME2).

Pharmacokinetics and Clinical Limitations

Despite its potent preclinical activity, the clinical development of 2ME2 (under the brand name Panzem®) was halted. The primary obstacle is its very poor oral bioavailability (~1-2%) and high inter-patient variability.[3][13] This is due to extensive first-pass metabolism in the gut and liver, where it is rapidly converted to less active metabolites like 2-methoxyestrone and conjugated forms (glucuronides and sulfates).[13] Achieving the necessary therapeutic plasma concentrations requires large and frequent dosing, which presents significant clinical challenges.[3]

Part 3: A Hypothetical Profile of this compound

To predict the properties of this compound, we must analyze the impact of its two key structural differences from 2ME2: the C-17α ethinyl group and the C-2 methyl group.

The Ethinylestradiol Backbone: A Foundation of Potency and Stability

Ethinylestradiol (EE) is the most common estrogen used in oral contraceptives. The defining 17α-ethinyl group is the cornerstone of its pharmacological profile.

  • Metabolic Stability: It blocks the action of 17β-hydroxysteroid dehydrogenase, the enzyme that rapidly converts estradiol to the less active estrone. This dramatically slows metabolism.[1]

  • High Oral Bioavailability: Reduced first-pass metabolism results in an oral bioavailability of around 40-50%, orders of magnitude higher than 2ME2.[2]

  • Potent Estrogenic Activity: EE is a powerful agonist of both ERα and ERβ, with its primary therapeutic effect being the suppression of ovulation through negative feedback on the hypothalamic-pituitary-gonadal axis.[1]

The C-2 Methyl Substitution: A Critical Modification

While data on C-2 methylation of ethinylestradiol is scarce, we can infer its likely effects from structure-activity relationship studies on related steroids.

  • Electronic and Steric Effects: A methyl group (-CH₃) is a non-polar, electron-donating group. This contrasts with the more polar, electron-withdrawing nature of the methoxy group (-OCH₃) in 2ME2. This fundamental difference is highly likely to alter binding affinity to target proteins.

  • ER Affinity: Unlike the C-2 methoxy group which drastically reduces ER affinity, a C-2 methyl group is not expected to abolish it. Studies on C-2 substituted estrones showed that C-2 methylation increased affinity for aromatase, indicating it does not prevent binding within steroid-processing enzymes.[5] It is plausible that this compound would retain significant, potent estrogenic activity.

  • Anticancer Activity: The unique anti-tubulin activity of 2ME2 is strongly associated with the C-2 methoxy moiety.[3] Substituting this with a methyl group would almost certainly abrogate the specific interaction with the colchicine binding site. Therefore, it is highly unlikely that this compound would share the cytotoxic mechanism of action of 2ME2. Its primary biological effect would likely be potent, sustained estrogenic signaling.

Comparative Summary

This table summarizes the known data for 2ME2 and the hypothesized profile for this compound based on our SAR analysis.

Parameter2-Methoxyestradiol (2ME2)This compound (Hypothesized)
Parent Molecule Estradiol (Natural)Ethinylestradiol (Synthetic)
Source Endogenous MetaboliteSynthetic Derivative
Oral Bioavailability Very Low (~1-2%)[3]High (~40-50%, similar to EE)[2]
Primary Mechanism Microtubule Dynamics Suppression & HIF-1α Inhibition[6][12]Potent Estrogen Receptor (ERα/β) Agonism
ER Affinity Minimal / Negligible[4]High / Potent
Key Biological Effect ER-independent anticancer, anti-angiogenic, pro-apoptotic[3]ER-dependent hormonal effects (e.g., ovulation suppression)
Clinical Status Development Halted (Poor PK)[14]Not Developed / Investigational

Part 4: Key Experimental Protocols for Compound Evaluation

To validate the hypothesized properties of a novel compound like this compound and compare it to a known agent like 2ME2, a standardized set of in vitro and in vivo assays is required.

Protocol 1: Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2ME2, this compound) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: Workflow for MTT Cell Proliferation Assay.

Protocol 2: In Vitro Angiogenesis (Endothelial Tube Formation) Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Methodology:

  • Matrix Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 µL per well. Polymerize the gel by incubating at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium containing the test compounds at various concentrations.

  • Seeding: Seed the HUVECs onto the polymerized Matrigel™ at a density of 1.5 x 10⁴ cells/well.

  • Incubation: Incubate for 4-18 hours at 37°C, 5% CO₂.

  • Visualization & Quantification: Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.

Caption: Workflow for Endothelial Tube Formation Assay.

Protocol 3: In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10⁶ MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, 2ME2, this compound). Administer the compounds daily via the appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The primary endpoint is tumor growth inhibition (TGI). Tumors can be further analyzed by histology or western blotting to assess biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3, or microvessel density via CD31 staining).

Conclusion and Future Directions

The comparative analysis, grounded in established structure-activity relationships, strongly suggests that 2-Methoxyestradiol and the prospective this compound are fundamentally different agents.

  • 2-Methoxyestradiol is a non-hormonal, endogenous metabolite whose anticancer and anti-angiogenic activities stem from unique interactions with tubulin and HIF-1α. Its clinical utility is hampered by poor pharmacokinetics.

  • This compound , by contrast, is predicted to be a potent, orally bioavailable synthetic estrogen. It is unlikely to share the cytotoxic mechanisms of 2ME2 and would instead function as a classical hormonal agent.

This guide underscores the profound impact that seemingly minor chemical modifications can have on the biological activity of a steroid scaffold. The logical next step for the research community is the chemical synthesis and rigorous biological evaluation of this compound. Such studies would serve to either validate or refute the hypotheses presented herein and would provide valuable data on the structure-activity rules governing C-2 substituted synthetic estrogens.

References

  • Wang, M., He, G., Wang, Y., & Li, W. (2006). Antiangiogenic Effect of Oral 2-methoxyestradiol on Choroidal Neovascularization in Mice. Experimental Eye Research, 83(5), 1102-1107. [Link]

  • Iglehart, M., & Manna, S. K. (2014). Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. Current Drug Metabolism, 15(1), 102-111. [Link]

  • Becker, C. M., Beaudry, P., Funakoshi, T., Benny, O., & D'Amato, R. J. (2008). 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis. The American Journal of Pathology, 172(2), 534-544. [Link]

  • Rupa Health. (n.d.). 2-Methoxyestradiol. [Link]

  • Numazawa, M., Yoshimura, A., & Nagaoka, M. (2005). Structure-activity relationships of 2-, 4-, or 6-substituted estrogens as aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 96(1), 51-58. [Link]

  • Gao, P., Chen, C., Liu, J., He, T., & Yang, J. (2017). HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia. Oncotarget, 8(46), 80189-80201. [Link]

  • Montaño, M. M., Jochum, M., Blázquez, M. V., & Salinas, M. (2015). Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia. Oncology Letters, 10(5), 2737-2744. [Link]

  • Li, Y., Wang, Z., & Chen, J. (2017). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Reports, 37(3), 1547-1554. [Link]

  • Mooberry, S. L. (2003). New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent. Current Opinion in Investigational Drugs, 4(11), 1363-1369. [Link]

  • D'Amato, R. J., Lin, C. M., Flynn, E., Folkman, J., & Hamel, E. (1994). 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site. Proceedings of the National Academy of Sciences, 91(9), 3964-3968. [Link]

  • Salinas-Jazmín, N., González-de-la-Rosa, C. H., & Montaño, L. M. (2015). Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia. Oncology Letters, 10(5), 2737-2744. [Link]

  • Vega, M., & Le-Donne, M. (2012). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Journal of Cancer Science & Therapy, 4(10), 329-335. [Link]

  • Burlison, J. A., & Dalton, J. T. (2009). The hematopoietic-specific beta1-tubulin is naturally resistant to 2-methoxyestradiol and protects patients from drug-induced myelosuppression. Cell Cycle, 8(23), 3914-3924. [Link]

  • Creative Scripts Compounding Pharmacy. (2024). What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research. [Link]

  • Mabjeesh, N. J., Willard, M. T., Harris, W. B., & Escuin, D. (2004). 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma. Clinical Cancer Research, 10(24), 8665-8673. [Link]

  • Biorxiv. (2024). In vivo Anti Angiogenic Activity of 2-Methoxyestradiol in Sarcoma 180 Tumour Cell Line. [Link]

  • Purohit, A., Hejaz, H. A., & Reed, M. J. (2004). Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates. International Journal of Cancer, 109(4), 629-634. [Link]

  • Hamel, E., & Lin, C. M. (1996). Interactions of 2-methoxyestradiol, an endogenous mammalian metabolite, with unpolymerized tubulin and with tubulin polymers. Biochemistry, 35(4), 1304-1310. [Link]

  • Kumar, A. P., & Mehta, R. G. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 23(2), 165-173. [Link]

  • Mooberry, S. L. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Drug Resistance Updates, 6(6), 355-361. [Link]

  • Tin-Chen, H., & Traganos, F. (1996). 2-Methoxyestradiol arrests cells in mitosis without depolymerizing tubulin. Cancer Research, 56(22), 5205-5208. [Link]

  • Tin-Chen, H., & Mooberry, S. L. (2003). 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules. Molecular Cancer Therapeutics, 2(9), 897-905. [Link]

  • Schoonen, W. G., & Joosten, J. W. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. The Journal of Steroid Biochemistry and Molecular Biology, 87(1), 75-83. [Link]

  • Kumar, A., & Godbole, M. M. (2022). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 12, 976353. [Link]

  • Sledge, G. W., & Miller, K. D. (2006). Phase I safety, pharmacokinetic and pharmacodynamic studies of 2-methoxyestradiol alone or in combination with docetaxel in patients with locally recurrent or metastatic breast cancer. Investigational New Drugs, 24(5), 415-423. [Link]

  • Wikipedia. (n.d.). 2-Methoxyestradiol. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem Compound Database. [Link]

  • Zacharia, L. C., & Thekkumkara, T. J. (2004). 2-hydroxyestradiol is a prodrug of 2-methoxyestradiol. The Journal of Pharmacology and Experimental Therapeutics, 309(1), 176-181. [Link]

  • Stancel, G. M., & Boettger-Tong, H. (1999). Structure-activity relationships of estrogens. Environmental Health Perspectives, 107(Suppl 1), 115-118. [Link]

  • Lee, S. J., & Oh, S. J. (2007). 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nuclear Medicine and Biology, 34(6), 625-631. [Link]

  • Zhu, B. T., & Han, G. Z. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes: Insights into the Structural Determinants Favoring a Differential Subtype Binding. Endocrinology, 147(9), 4132-4150. [Link]

  • Fang, H., & Tong, W. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical Research in Toxicology, 14(3), 280-294. [Link]

  • Fotherby, K. (1982). Pharmacokinetics of ethynyloestradiol in humans. Methods and Findings in Experimental and Clinical Pharmacology, 4(2), 133-141. [Link]

  • Google Patents. (2013). CN103204891A - High-purity ethinyloestradiol synthesis method.
  • Ali, H., & Rousseau, J. (1996). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Journal of Steroid Biochemistry and Molecular Biology, 58(3), 333-343. [Link]

  • ResearchGate. (n.d.). Synthesis of novel derivatives of ethinyl estradiol. [Link]

  • ResearchGate. (n.d.). Synthetic 2-Methoxyestradiol Derivatives: Structure-Activity Relationships. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-ethinylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the quantification of synthetic steroids.

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 2-Methyl-ethinylestradiol, a synthetic estrogen, demands robust analytical methods for its determination in various matrices, from bulk drug substances to complex biological fluids. The cross-validation of these analytical methods is a critical exercise to ensure the reliability and consistency of data across different techniques, laboratories, or even different analysts. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of ethinylestradiol and its derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific data for this compound is often proprietary, the principles and comparative data for the closely related and widely studied compound, ethinylestradiol, serve as a robust surrogate for this technical discussion.

The validation of analytical procedures is a mandate from regulatory bodies worldwide, with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) providing a framework for these activities.[1][2][3][4][5][6][7][8] The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6] This guide will delve into the practical application of these principles, offering a comparative analysis based on experimental data to inform your choice of analytical methodology.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a workhorse in many quality control laboratories due to its simplicity, cost-effectiveness, and robustness for the analysis of APIs in pharmaceutical dosage forms. The principle lies in the separation of the analyte from other components based on its differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices

The selection of a C18 column is predicated on the nonpolar nature of ethinylestradiol and its derivatives, ensuring adequate retention and separation from more polar impurities.[9] The mobile phase, a mixture of acetonitrile, methanol, and water, is optimized to achieve a balance between resolution and analysis time.[9] A flow rate of 1.0 to 2.0 mL/min is a standard practice to ensure sharp peaks without excessive pressure.[9] UV detection at a specific wavelength, such as 210 nm or 225 nm, is chosen based on the chromophoric properties of the ethinylestradiol molecule, providing a sensitive and linear response.[9][10]

Experimental Protocol: RP-HPLC-UV for Ethinylestradiol Quantification

The following protocol is a representative example for the analysis of ethinylestradiol in a pharmaceutical dosage form.

  • Instrumentation: Agilent 1200 HPLC system with a PDA detector.[10]

  • Column: Qualisil Gold C18 (250 x 4.6mm, 5µm).[10]

  • Mobile Phase: Acetonitrile and Water (80:20 v/v).[10]

  • Flow Rate: 1 mL/min.[10]

  • Detection Wavelength: 225 nm.[10]

  • Injection Volume: 20 µL.[10]

  • Sample Preparation: A stock solution of Ethinylestradiol is prepared in the mobile phase and serially diluted to create calibration standards within the linear range. For tablet analysis, a number of tablets are weighed, crushed, and the active ingredient is extracted with the diluent, followed by filtration before injection.[9][11]

Visualizing the HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Extract Sample Filter Filter through 0.45µm Syringe Filter Sample->Filter Standard Prepare Stock & Working Standards Standard->Filter Autosampler Autosampler Injection (20 µL) Filter->Autosampler Vial Column C18 Column Separation Autosampler->Column Detector UV Detection (225 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites in complex matrices like human plasma due to its exceptional sensitivity and selectivity.[12] This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

Causality Behind Experimental Choices

The choice of LC-MS/MS is driven by the need for very low detection limits, often in the picogram per milliliter (pg/mL) range, which is essential for pharmacokinetic studies.[13][14][15] A C18 column is also commonly used in the LC front-end for similar reasons as in HPLC-UV.[14] The mobile phase often includes modifiers like formic acid or ammonium formate to improve ionization efficiency in the mass spectrometer source.[14][16]

A crucial step in enhancing the sensitivity for ethinylestradiol analysis by LC-MS/MS is derivatization.[13][14][17] Derivatizing with agents like dansyl chloride introduces a readily ionizable group, significantly improving the signal in the electrospray ionization (ESI) source.[13][14][17] The use of a stable isotope-labeled internal standard, such as ethinylestradiol-d4, is a fundamental practice to correct for variations during sample preparation and analysis, ensuring the reliability of the results.[15][18]

Experimental Protocol: LC-MS/MS for Ethinylestradiol in Human Plasma

The following protocol outlines a typical bioanalytical method for ethinylestradiol.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[10]

  • Column: ACQUITY UPLC ethylene bridged hybrid C18 (1.7 µm, 2.1 × 50mm).[10]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Sample Preparation: This involves protein precipitation from plasma, followed by liquid-liquid extraction.[14] The extracted analyte is then derivatized with dansyl chloride to enhance sensitivity.[13][14]

  • Mass Spectrometry: Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the derivatized ethinylestradiol and the internal standard are monitored.[14][15]

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation Plasma->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Derivatization Derivatization with Dansyl Chloride Extraction->Derivatization Injection UPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Source Separation->Ionization MSMS Tandem Mass Spectrometry (MRM) Ionization->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition RatioCalculation Analyte/IS Peak Area Ratio DataAcquisition->RatioCalculation Quantification Quantification RatioCalculation->Quantification

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Performance Comparison and Cross-Validation

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix.

Parameter HPLC-UV LC-MS/MS Reference
Linearity Range 1.88 - 11.33 µg/mL5 - 200 pg/mL[9][13]
Limit of Detection (LOD) 0.121 µg/mL1.0 pg/mL[16][19]
Limit of Quantitation (LOQ) 0.282 µg/mL5 pg/mL[13][19]
Precision (%RSD) < 2.0< 15[10][10]
Accuracy (% Recovery) 98.76 ± 0.1386.91 - 103.15[10][15]

Data presented as reported in the cited literature for ethinylestradiol. Dashes indicate data not specified in the source.

As the data clearly indicates, LC-MS/MS offers significantly lower limits of detection and quantitation, making it the superior choice for bioanalytical applications where analyte concentrations are extremely low.[10] HPLC-UV, while less sensitive, provides excellent precision and accuracy for the analysis of higher concentration samples, such as in pharmaceutical formulations, and is often more accessible and cost-effective.[10]

Cross-validation involves analyzing the same set of samples using both validated methods and comparing the results. The acceptance criteria for cross-validation are typically that the mean concentration difference between the two methods should be within a predefined limit (e.g., ±20%) for a significant portion of the samples. This exercise provides a high degree of confidence that both methods are producing accurate and reliable data.

Conclusion: A Symbiotic Relationship

HPLC-UV and LC-MS/MS should not be viewed as mutually exclusive but rather as complementary techniques in the analytical toolkit for this compound. HPLC-UV is a robust and reliable method for quality control and release testing of the drug product, where concentrations are high and the matrix is relatively clean. Conversely, LC-MS/MS is indispensable for pharmacokinetic and metabolic studies, where ultimate sensitivity and selectivity are paramount. A thorough understanding of the principles, strengths, and limitations of each method, guided by a rigorous validation and cross-validation strategy, is essential for ensuring data integrity throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • BenchChem. (2025). Cross-Validation of Analytical Results: A Comparative Guide to Internal Standard Selection in Steroid Analysis.
  • U.S. Food and Drug Administration. (2001).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • U.S. Food and Drug Administration. (2022).
  • Outsourced Pharma. (2023).
  • University of Virginia Ligand Assay and Analysis Core.
  • Cogent Biology. (2021). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure.
  • Thermo Fisher Scientific. (n.d.). Rapid determination of ethinylestradiol (17α-EE2) to 15 pg/L using EQuan MAX online SPE coupled to a Q Exactive Focus Orbitrap LC/MS/MS system.
  • Thermo Fisher Scientific. (n.d.).
  • National Institutes of Health. (2018).
  • ResearchGate. (2015). Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage.
  • National Institutes of Health. (2021).
  • Sigma-Aldrich. (n.d.). Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS.
  • National Institutes of Health. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • BenchChem. (2025).
  • Oxford Academic. (2020). Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range.
  • African Journal of Biomedical Research. (2024). Analytical Method Development and Validation of Ethinyl Estradiol and Drospirenone by Using RP-HPLC in Bulk and Pharmaceutical.
  • International Journal of Scientific Research and Management. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.
  • National Institutes of Health. (2023).
  • ResearchGate. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE IN BULK AND PHARMACEUTICAL DOSAGE FORMS.
  • PubMed. (2023). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis.
  • AB Sciex. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma.
  • SCISPEC. (n.d.).
  • PubMed. (2002). Gas chromatography-tandem mass spectrometry determination of 17alpha-ethinylestradiol residue in the hair of cattle.

Sources

A Comparative Guide to the Differential Effects of Ethinylestradiol and Estradiol on Hepatic Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of how ethinylestradiol (EE), a potent synthetic estrogen, and 17β-estradiol (E2), the primary natural estrogen, differentially modulate the synthesis of hepatic proteins. Understanding these differences is critical for drug development, particularly in the fields of contraception and hormone replacement therapy, where the hepatic effects of estrogens have significant clinical implications for metabolic and vascular health.

Part 1: Foundational Differences in Molecular Structure and Hepatic Metabolism

The profound divergence in the hepatic impact of ethinylestradiol and estradiol originates from a subtle yet crucial structural modification. The presence of a 17α-ethinyl group in EE is the cornerstone of its distinct pharmacological profile.[1][2] This substitution sterically hinders the enzymatic oxidation of the 17β-hydroxyl group, a primary step in the hepatic inactivation of natural estradiol.[1]

Consequently, EE is significantly more resistant to first-pass metabolism in the liver. This resistance leads to a higher oral bioavailability (around 45%) and a prolonged plasma half-life compared to micronized estradiol, which undergoes extensive and rapid inactivation.[3][4] The liver's sustained exposure to pharmacologically active EE results in an exaggerated and more potent estrogenic stimulus on hepatocytes compared to an equivalent dose of E2.[5]

cluster_oral_admin Oral Administration cluster_liver Hepatic First-Pass Metabolism cluster_circulation Systemic Circulation E2 Estradiol (E2) Metabolism_E2 Rapid Oxidation & Inactivation E2->Metabolism_E2 Extensive EE Ethinylestradiol (EE) Metabolism_EE Metabolically Resistant (17α-ethinyl group) EE->Metabolism_EE Limited Bioavailability_E2 Low Bioavailability Short Half-life Metabolism_E2->Bioavailability_E2 Bioavailability_EE High Bioavailability Prolonged Half-life Metabolism_EE->Bioavailability_EE

Caption: Differential hepatic first-pass metabolism of E2 and EE.

Part 2: A Comparative Analysis of Hepatic Protein Modulation

The enhanced potency and sustained action of EE within the liver result in a significantly broader and more pronounced impact on the hepatic proteome compared to natural estradiol.[6] This disparity is evident across several critical classes of liver-synthesized proteins.

Carrier Proteins: SHBG and CBG

Sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG) are key transport proteins synthesized in the liver. Their production is highly sensitive to estrogenic stimulation. EE induces a dramatic, dose-dependent increase in the synthesis of these proteins, far exceeding the effect of E2 or its ester, estradiol valerate (EV).[7][8] This potent induction by EE is a reliable marker of its strong hepatic impact.[9][10]

Hepatic ProteinEthinylestradiol (EE)Estradiol / Estradiol Valerate (E2/EV)Reference
SHBG ↑↑↑ (e.g., 119-140% increase with 25-30 µ g/day )↑ (e.g., 40% increase with 2 mg/day EV)[8][9]
CBG ↑↑ (e.g., 74% increase with 25 µ g/day )↑ (Marginal increase with 2 mg/day EV)[8]
Ceruloplasmin ↑↑ (e.g., 74% increase with 25 µ g/day )↑ (Small increase with 2 mg/day EV)[8]
Angiotensinogen ↑↑↑ (Significant increase)↑ (Lesser increase)[5][11]

Table 1: Comparative effects of EE and E2/EV on the synthesis of various hepatic proteins. The number of arrows indicates the relative magnitude of the effect.

Coagulation and Fibrinolytic Factors

A critical distinction between EE and E2 lies in their influence on the hemostatic system. The use of EE, particularly in older formulations of oral contraceptives, is associated with a hypercoagulable state and an increased risk of venous thromboembolism (VTE).[1][12][13] This is a direct consequence of its potent stimulation of hepatic pro-coagulant factor synthesis and, in some cases, reduction of anticoagulant proteins.[14] In contrast, natural estradiol has a much lower impact on the coagulation system, which is thought to contribute to a better vascular safety profile.[12][15] Oral EE administration in mice has been shown to broadly impact the coagulation profile, with effects on transcription being rapidly induced and primarily mediated by estrogen receptor α (ERα).[14]

cluster_proteins Hepatic Protein Synthesis EE Ethinylestradiol (EE) Hepatocyte Hepatocyte (Liver Cell) EE->Hepatocyte ERa Estrogen Receptor α Hepatocyte->ERa Binds Procoagulant Pro-coagulants (e.g., Factor VII, Fibrinogen) ERa->Procoagulant Upregulates Anticoagulant Anti-coagulants (e.g., Antithrombin, Protein S) ERa->Anticoagulant Downregulates Thrombosis Increased VTE Risk Procoagulant->Thrombosis Shifts Balance Anticoagulant->Thrombosis Shifts Balance

Caption: EE's mechanism for increasing venous thromboembolism (VTE) risk.

Lipoproteins and Lipid Metabolism

Both estrogens favorably alter lipid profiles, most notably by increasing high-density lipoprotein (HDL) cholesterol. However, the magnitude of this effect is significantly greater with EE.[7][9] Studies have shown that EE administration increases the hepatic synthesis and secretion of very-low-density lipoprotein (VLDL) and apolipoprotein A-I (the main protein component of HDL).[16][17] The effects of even a low dose of 10 µg of EE on lipoproteins can be 1.5 to 2.5 times greater than those of 2 mg of estradiol valerate.[7][9] Furthermore, EE significantly decreases the activity of hepatic lipase, an enzyme involved in HDL catabolism, further contributing to elevated HDL levels.[16]

Lipoprotein/EnzymeEthinylestradiol (EE)Estradiol Valerate (EV)Reference
HDL Cholesterol ↑↑↑ (e.g., 38% increase)↑ (Significant, but lesser increase)[7][16]
VLDL-ApoB Synthesis ↑↑ (e.g., 86% increase)Not specified, lesser effect implied[16]
HDL-ApoA-I Synthesis ↑↑ (e.g., 25% increase)Not specified, lesser effect implied[16]
Hepatic Lipase Activity ↓↓↓ (e.g., 44% decrease)Not specified, lesser effect implied[16]

Table 2: Comparative effects of EE and EV on lipoprotein metabolism markers.

Part 3: Experimental Protocols for In Vitro Assessment

To dissect the differential effects of EE and E2 on hepatic protein synthesis, a robust in vitro system is essential. Primary hepatocytes are the gold standard but are limited by availability and rapid dedifferentiation.[18] Immortalized hepatocyte cell lines, such as AML12 or Hepa-1c1c7, cultured in appropriate conditions, can serve as reliable models that recapitulate in vivo estrogen-elicited hepatic responses.[19][20]

Protocol: Quantification of de novo Protein Synthesis in Cultured Hepatocytes

This protocol outlines a non-radioactive method to quantify global protein synthesis and assess specific protein expression following estrogen treatment.

1. Cell Culture and Treatment: a. Culture AML12 mouse hepatocytes on collagen-coated plates in DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids). b. Once cells reach 70-80% confluency, replace the medium with serum-free medium for 12-24 hours to synchronize the cells. c. Treat cells with vehicle control (e.g., 0.1% DMSO), 17β-estradiol (e.g., 10 nM), or ethinylestradiol (e.g., 10 nM) for a specified time course (e.g., 24, 48 hours).

2. Metabolic Labeling of Newly Synthesized Proteins: a. Near the end of the treatment period, replace the medium with methionine-free DMEM. b. Add L-homopropargylglycine (HPG), a clickable methionine analog, to the medium at a final concentration of 50 µM.[21] c. Incubate for 1-4 hours to allow for HPG incorporation into newly synthesized proteins.

3. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors. b. Determine the total protein concentration of the lysates using a standard method like the Lowry or BCA assay.[22]

4. Click Chemistry Reaction and Visualization: a. Take an equal amount of protein lysate from each sample. b. Perform a copper-catalyzed click reaction by adding a fluorescent azide (e.g., Alexa Fluor 488 Azide) to the lysate. This will covalently link the fluorophore to the HPG-labeled proteins. c. Separate the labeled proteins using SDS-PAGE. d. Visualize total protein synthesis by in-gel fluorescence scanning.

5. Analysis of Specific Proteins: a. Western Blotting: Use the same or parallel protein lysates to perform Western blot analysis for specific proteins of interest (e.g., albumin, SHBG if the cell line expresses it). b. ELISA: Collect the cell culture medium before lysis to quantify the secretion of specific proteins (e.g., SHBG, angiotensinogen) using commercially available ELISA kits.

6. Gene Expression Analysis (RT-qPCR): a. Extract total RNA from a parallel set of treated cells.[20] b. Synthesize cDNA and perform quantitative PCR using validated primers for genes encoding key hepatic proteins (e.g., Shbg, Agt, Fgg). c. Normalize data to a stable housekeeping gene validated for the specific experimental conditions.[20]

cluster_prep 1. Preparation cluster_analysis 2. Analysis Culture Culture Hepatocytes (e.g., AML12) Treat Treat with Vehicle, E2, or EE Culture->Treat Label Metabolic Labeling (with HPG) Treat->Label qPCR RT-qPCR (Gene Expression) Treat->qPCR Parallel Plate Lysis Cell Lysis Label->Lysis Click Fluorescent Tagging (Click Chemistry) Lysis->Click WB Western Blot (Specific Proteins) Lysis->WB ELISA ELISA (Secreted Proteins) Lysis->ELISA Culture Media SDS SDS-PAGE & In-gel Fluorescence Click->SDS

Caption: Experimental workflow for assessing estrogen effects in vitro.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that ethinylestradiol exerts a substantially more powerful influence on hepatic protein synthesis than natural estradiol.[6][15] This distinction, rooted in EE's resistance to hepatic metabolism, is the primary driver of its different clinical safety profile, particularly concerning the increased risk of VTE and more pronounced metabolic alterations.[1][23]

These findings have guided a clear trend in modern pharmacology towards the use of natural estrogens or novel synthetic estrogens like estetrol, which exhibit a more favorable safety profile due to their limited impact on the liver.[4][23] For researchers and drug developers, the key takeaway is that the choice of estrogenic compound is a critical determinant of hepatic and systemic effects. Future research, leveraging advanced proteomics and transcriptomics, will continue to unravel the nuanced molecular mechanisms behind these differential effects, paving the way for the design of even safer and more targeted hormonal therapies.[6]

References

  • Trémollières, F. (2012). Oral combined contraception: is there any difference between ethinyl-estradiol and estradiol?. Gynécologie Obstétrique & Fertilité, 40(1), 45-50. [Link]

  • Ottosson, U. B., Carlström, K., & Damber, J. E. (1986). Estrogen induction of liver proteins and high-density lipoprotein cholesterol: comparison between estradiol valerate and ethinyl estradiol. Gynecologic and obstetric investigation, 22(4), 198–205. [Link]

  • Heikinheimo, O., et al. (2018). Ethinyl estradiol in a combined contraceptive exerts greater effect on serum proteome than estradiol valerate – a randomized trial. Endocrine Abstracts, 56, OC6.5. [Link]

  • Ottosson, U. B., Carlström, K., & Damber, J. E. (1986). Estrogen Induction of Liver Proteins and High-Density Lipoprotein Cholesterol: Comparison between Estradiol Valerate and Ethinyl Estradiol. Gynecologic and Obstetric Investigation, 22(4), 198-205. [Link]

  • Aly. (2020). Estrogens and Their Influences on Coagulation and Risk of Blood Clots. Transfeminine Science. [Link]

  • Karger Publishers. (2010). Estrogen Induction of Liver Proteins and High-Density Lipoprotein Cholesterol: Comparison between Estradiol Valerate and Ethinyl Estradiol. Gynecologic and Obstetric Investigation. [Link]

  • Boverhof, D. R., et al. (2006). Effects of culture conditions on estrogen-mediated hepatic in vitro gene expression and correlation to in vivo responses. Toxicology and applied pharmacology, 215(1), 163–173. [Link]

  • Wikipedia contributors. (n.d.). Ethinylestradiol. Wikipedia. [Link]

  • Sitruk-Ware, R., et al. (2007). Effects of oral and transvaginal ethinyl estradiol on hemostatic factors and hepatic proteins in a randomized, crossover study. The Journal of Clinical Endocrinology and Metabolism, 92(6), 2074–2079. [Link]

  • Schaefer, E. J., et al. (1983). The effects of estrogen administration on plasma lipoprotein metabolism in premenopausal females. The Journal of Clinical Endocrinology and Metabolism, 57(2), 262–267. [Link]

  • Tabasi, K. A., & Goldberg, D. I. (1983). Modulation of hepatic cholesterol metabolism by ethinyl estradiol and norgestrel. Journal of steroid biochemistry, 19(4), 1471–1475. [Link]

  • Francavilla, A., et al. (1989). The Effect of Estrogen and Tamoxifen on Hepatocyte Proliferation in Vivo and in Vitro. Hepatology, 9(4), 614-620. [Link]

  • Charni-Natan, M., & Goldstein, I. (2021). Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes. STAR protocols, 2(2), 100569. [Link]

  • Patsnap. (2024). What is the mechanism of Ethinyl Estradiol?. Patsnap Synapse. [Link]

  • Preedy, V. R., & Garlick, P. J. (1991). Methods for studying protein synthesis and degradation in liver and skeletal muscle. Nutrition research reviews, 4(1), 69–91. [Link]

  • Weinstein, I., et al. (1987). Effects of high-dose ethinyl estradiol on serum concentrations and hepatic secretion of the very-low-density lipoprotein, triacylglycerol, cholesterol, and apolipoprotein A-I in the rat. Biochimica et biophysica acta, 921(2), 401–409. [Link]

  • Van der Vange, N., et al. (1989). Effect of oestriol, oestradiol valerate and ethinyloestradiol on serum proteins in oestrogen-deficient women. Maturitas, 11(4), 321–327. [Link]

  • Cleuren, A. C., et al. (2010). 17α-Ethinylestradiol rapidly alters transcript levels of murine coagulation genes via estrogen receptor α. Journal of thrombosis and haemostasis : JTH, 8(9), 2015–2023. [Link]

  • Goebelsmann, U., et al. (1985). Comparison of hepatic impact of oral and vaginal administration of ethinyl estradiol. American journal of obstetrics and gynecology, 151(7), 868–877. [Link]

  • Kareinen, L., et al. (2021). Combined oral contraceptives containing estradiol valerate vs ethinylestradiol on coagulation: A randomized clinical trial. Journal of thrombosis and haemostasis : JTH, 19(11), 2779–2788. [Link]

  • MacKinnon, M., & Frew, J. (1979). Effects of ethinyl estradiol on hepatic microsomal proteins and the turnover of cytochrome P-450. Canadian journal of physiology and pharmacology, 57(7), 722–728. [Link]

  • Drugs.com. (n.d.). Clotrimazole and ethinyl estradiol Interactions. Drugs.com. [Link]

  • Odlind, V., et al. (1982). Effects on sex hormone binding globulin of different oral contraceptives containing norethisterone and lynestrenol. Acta endocrinologica, 101(2), 298–302. [Link]

  • Sitruk-Ware, R., et al. (2007). Effects of Oral and Transvaginal Ethinyl Estradiol on Hemostatic Factors and Hepatic Proteins in a Randomized, Crossover Study. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2074-2079. [Link]

  • SciSpace. (2006). Effects of culture conditions on estrogen-mediated hepatic in vitro gene expression and correlation to in vivo responses. SciSpace. [Link]

  • Signer, R. A., et al. (2016). Cell-type-specific quantification of protein synthesis in vivo. Nature protocols, 11(8), 1365–1387. [Link]

  • Victor, A., et al. (1981). Pharmacodynamic effects of ethinyl estradiol in women using vaginal devices releasing small doses of levonorgestrel at a constant rate. Upsala journal of medical sciences, 86(3), 263–272. [Link]

  • Sitruk-Ware, R. (2013). Oral combined contraception: Is there any difference between ethinyl-estradiol and estradiol?. ResearchGate. [Link]

  • Donato, M. T., & Tolosa, L. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International journal of molecular sciences, 22(19), 10352. [Link]

  • Male, K., & Paper, J. (2021). The Influence of Sex Hormones in Liver Function and Disease. Biology, 10(12), 1257. [Link]

  • Dibbelt, L., et al. (1991). Group comparison of serum ethinyl estradiol, SHBG and CBG levels in 83 women using two low-dose combination oral contraceptives for three months. Contraception, 43(1), 1–21. [Link]

  • Conduct Science. (2019). Protein Quantification Protocols. Conduct Science. [Link]

  • Klipping, C., et al. (2015). Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives. The European Journal of Contraception & Reproductive Health Care, 20(6), 447-457. [Link]

  • Schyschka, L., et al. (2024). Reference Gene Validation for Quantitative PCR Analysis in 2D and 3D AML12 Hepatocyte Models. International Journal of Molecular Sciences, 25(21), 12891. [Link]

Sources

A Comparative Guide to the Metabolic Profiles of Ethinylestradiol and Natural Estradiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Estrogens

Natural 17β-estradiol (E2) is the primary and most potent endogenous estrogen in humans. However, its clinical utility via oral administration is hampered by extensive first-pass metabolism in the gut and liver, leading to low bioavailability (approximately 5%).[1][2] To overcome this limitation, synthetic estrogens were developed, with ethinylestradiol (EE) being the most prominent. The introduction of a 17α-ethinyl group dramatically alters the molecule's susceptibility to metabolic inactivation, resulting in significantly higher oral bioavailability (38-48%) and a longer half-life.[3][4] This enhanced metabolic stability, however, gives rise to a distinct metabolic profile with unique physiological and toxicological implications.

The Structural Determinant: The 17α-Ethinyl Group

The key to understanding the divergent metabolic profiles of E2 and EE lies in the presence of the 17α-ethinyl group in the latter. This modification sterically hinders the oxidation of the 17β-hydroxyl group to the less active estrone (E1), a primary inactivation pathway for natural estradiol.[3] This resistance to 17β-hydroxysteroid dehydrogenase (17β-HSD) is a cornerstone of EE's enhanced potency and prolonged duration of action.

Comparative Pharmacokinetics: A Quantitative Overview

The structural difference between ethinylestradiol and estradiol translates into significant variations in their pharmacokinetic profiles. The following table summarizes key parameters, providing a clear quantitative comparison.

Pharmacokinetic ParameterEthinylestradiol (EE)Natural Estradiol (E2)Reference(s)
Oral Bioavailability 38 - 48%~5% (0.1 - 12%)[1][3][4]
Protein Binding ~97-98% (primarily to albumin)~98% (60% to albumin, 38% to SHBG)[1][3]
Elimination Half-life 7 - 36 hoursOral: 13 - 20 hours; IV: 0.5 - 2 hours[1][3]
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours~5 hours (oral)[4]
First-Pass Metabolism Significantly reducedExtensive[3][4]

Metabolic Pathways: A Fork in the Road

Both ethinylestradiol and estradiol undergo Phase I and Phase II metabolism, primarily in the liver. However, the specific pathways and the resulting metabolites differ significantly.

Phase I Metabolism: The Role of Cytochrome P450

Phase I metabolism of both estrogens is dominated by hydroxylation reactions catalyzed by various cytochrome P450 (CYP) enzymes.

  • Natural Estradiol (E2): The primary hydroxylation pathways for E2 are at the 2- and 4-positions of the aromatic A-ring, leading to the formation of catechol estrogens: 2-hydroxyestradiol (2-OH-E2) and 4-hydroxyestradiol (4-OH-E2).[5] CYP1A2 and CYP3A4 are the main enzymes responsible for 2-hydroxylation, while CYP1B1 primarily catalyzes 4-hydroxylation.[5]

  • Ethinylestradiol (EE): EE also undergoes 2- and 4-hydroxylation, though the ethinyl group influences the rate and regioselectivity of these reactions.[5]

Caption: Phase I metabolic pathways of Estradiol and Ethinylestradiol.

Phase II Metabolism: Conjugation for Excretion

Following Phase I hydroxylation, both estrogens and their metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes in glucuronidation.

The Metabolite Profile: Clinical and Toxicological Implications

The differences in metabolic pathways lead to distinct metabolite profiles with significant clinical and toxicological consequences.

  • Estradiol Metabolites:

    • 2-Hydroxyestrogens: Generally considered "good" estrogens with weak estrogenic activity and potential anti-proliferative effects.

    • 4-Hydroxyestrogens (4-OH-E2): These metabolites are of particular concern due to their potential carcinogenicity.[6] 4-OH-E2 can be oxidized to quinones, which are reactive species that can form DNA adducts, leading to mutations and potentially initiating cancer.[6][7] Elevated levels of 4-OH-E2 have been associated with an increased risk of breast cancer.[7][8]

    • 16α-Hydroxyestrone (16α-OH-E1): Another metabolite with potent estrogenic activity and has been linked to an increased risk of breast cancer.

  • Ethinylestradiol Metabolites:

    • Due to its resistance to metabolism, a larger proportion of EE circulates in its parent form.

    • The formation of catechol metabolites of EE also occurs, and their potential for quinone formation and DNA damage is a subject of ongoing research.[5]

The balance between the formation of 2-hydroxy and 4-hydroxy metabolites is a critical determinant of the overall estrogenic and carcinogenic potential.

Experimental Protocols for Metabolic Profiling

The following sections detail standardized protocols for the in vitro and analytical investigation of ethinylestradiol and estradiol metabolism.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of ethinylestradiol and estradiol in a controlled in vitro environment.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of ethinylestradiol and estradiol in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Ethinylestradiol and 17β-estradiol

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., deuterated analog)

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Add the required volume of HLM suspension (final protein concentration typically 0.5 mg/mL) and pre-warm at 37°C for 5 minutes.[9]

  • Initiation of Reaction:

    • Add the test compound (ethinylestradiol or estradiol, final concentration typically 1 µM) to the pre-warmed incubation mixture to start the reaction.[9]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[10][11]

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the enzymatic reaction and precipitate proteins.[10]

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[5]

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis:

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[12]

Caption: Workflow for In Vitro Metabolic Stability Assay.

LC-MS/MS Method for Metabolite Quantification

This protocol outlines a general approach for the sensitive and specific quantification of ethinylestradiol, estradiol, and their metabolites in biological matrices.

Objective: To simultaneously quantify ethinylestradiol, estradiol, and their major hydroxylated metabolites in plasma or microsomal incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Protein Precipitation: For plasma samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge.

  • Liquid-Liquid Extraction (LLE): For enhanced cleanup, perform LLE on the supernatant from the protein precipitation step using a solvent like methyl tert-butyl ether (MTBE).[13]

  • Solid-Phase Extraction (SPE): Alternatively, use SPE for sample cleanup and concentration. C18 cartridges are commonly employed.[14]

  • Derivatization (Optional): To enhance sensitivity for certain metabolites, derivatization with reagents like dansyl chloride can be performed.[15]

  • Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 or phenyl-hexyl column is typically used for separation.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium fluoride to improve ionization.[13]

  • Ionization Mode: ESI in either positive or negative mode, depending on the analytes and derivatization agent used. Negative ion mode is often preferred for underivatized estrogens.[14]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Conclusion: A Nuanced Perspective for Drug Development

The metabolic profiles of ethinylestradiol and natural estradiol are fundamentally different, a distinction driven by the 17α-ethinyl group of the former. While this modification confers desirable pharmacokinetic properties such as enhanced oral bioavailability and a longer half-life, it also alters the metabolic pathway, leading to a unique set of metabolites and potential toxicological concerns. For researchers and drug development professionals, a thorough understanding of these differences is not merely academic but a critical component of designing safer and more effective hormonal therapies. The experimental protocols provided herein offer a robust framework for conducting comparative metabolic studies, enabling a data-driven approach to drug candidate selection and risk assessment.

References

  • Kuhl, H. (2011). Oral combined contraception: is there any difference between ethinyl-estradiol and estradiol? Gynecologie, Obstetrique & Fertilité, 39(12), 705-711. [Link]

  • Rupa Health. (n.d.). 4-Hydroxyestradiol. [Link]

  • Chabi, K., & Sleno, L. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 12(10), 931. [Link]

  • L'hermite, M. (1990). Pharmacokinetic and pharmacologic variation between different estrogen products. American journal of obstetrics and gynecology, 163(6 Pt 2), 2137–2143. [Link]

  • Stanczyk, F. Z., Hapgood, J. P., Winer, S., & Mishell, D. R., Jr (2023). Comparison of estrogenic components used for hormonal contraception. Contraception, 128, 110310. [Link]

  • Kuhnz, W., Hümpel, M., Schütt, B., Louton, T., Steinberg, B., & Gansau, C. (1990). Relative Bioavailability of Ethinyl Estradiol from Two Different Oral Contraceptive Formulations after Single Oral Administration to 18 Women in an Intraindividual Cross-Over Design. Hormone Research in Paediatrics, 33(1), 40-44. [Link]

  • Waters. (n.d.). Measuring Estrogens at Low Levels in Plasma. [Link]

  • Phenomenex. (2022, May 20). Estrogen Analysis from Plasma by LC-MS/MS. [Link]

  • Anapharm. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. [Link]

  • Stahlschmidt-Allner, P., Allner, B., Römbke, J., & Knacker, T. (1999). Endocrine disrupters in the aquatic environment. Environmental Toxicology and Chemistry, 18(10), 2333-2347. [Link]

  • Lab Tests Guide. (n.d.). 4-OH Estradiol - Advanced Dried Urine Hormone Profile - Lab Results explained. [Link]

  • Hofmann, B., Reinecke, I., Schuett, B., & Zurth, C. (2014). Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. International journal of clinical pharmacology and therapeutics, 52(10), 845–854. [Link]

  • Wikipedia. (2023, December 29). Pharmacokinetics of estradiol. [Link]

  • Denver, S., & L'hermite, M. (2019). Current strategies for quantification of estrogens in clinical research. The Journal of steroid biochemistry and molecular biology, 192, 105373. [Link]

  • Hümpel, M., Täuber, U., Kuhnz, W., Pfeffer, M., Brill, K., Heithecker, R., Louton, T., Steinberg, B., Seifert, W., & Schütt, B. (1990). Protein binding of active ingredients and comparison of serum ethinyl estradiol, sex hormone-binding globulin, corticosteroid-binding globulin, and cortisol levels in women using a combination of gestodene/ethinyl estradiol (Femovan) or a combination of desogestrel/ethinyl estradiol (Marvelon) and single-dose ethinyl estradiol bioequivalence from both oral contraceptives. American journal of obstetrics and gynecology, 163(1 Pt 2), 329–333. [Link]

  • Oettel, M., Schillinger, E., & Zurth, C. (1995). Comparative pharmacokinetics of two new steroidal estrogens and ethinylestradiol in postmenopausal women. Contraception, 52(4), 225–231. [Link]

  • Wang, Y., Zhang, C., & Zhu, H. (2017). 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer. Oncotarget, 8(31), 51659–51672. [Link]

  • Stanczyk, F. Z., Archer, D. F., & Bhavnani, B. R. (2013). Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment. Contraception, 87(6), 706–727. [Link]

  • DiLiberti, J. H., & O'Brien, T. J. (2011). Ethinyl Estradiol Single-and Multiple-dose Pharmacokinetics: Comparison of Mean Pharmacokinetic Parameters Across Treatments. Clinical therapeutics, 33(1), 57–67. [Link]

  • Chabi, K., & Sleno, L. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 12(10), 931. [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug metabolism and disposition: the biological fate of chemicals, 27(11), 1350–1359. [Link]

  • Hümpel, M., Täuber, U., Kuhnz, W., Pfeffer, M., Brill, K., Heithecker, R., Louton, T., Steinberg, B., Seifert, W., & Schütt, B. (1990). Protein binding of active ingredients and comparison of serum ethinyl estradiol, sex hormone-binding globulin, corticosteroid-binding globulin, and cortisol levels in women using a combination of gestodene/ethinyl estradiol (Femovan) or a combination of desogestrel/ethinyl estradiol (Marvelon) and s. American journal of obstetrics and gynecology, 163(1 Pt 2), 329–333. [Link]

  • Maier, W. E., & Herman, J. R. (2001). Pharmacology and toxicology of ethinyl estradiol and norethindrone acetate in experimental animals. Regulatory toxicology and pharmacology : RTP, 34(1), 53–61. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Westhoff, C. L., Torgal, A. H., Mayeda, E. R., Pike, M. C., & Stanczyk, F. Z. (2015). Estimating systemic exposure to ethinyl estradiol from an oral contraceptive. American journal of obstetrics and gynecology, 212(4), 485.e1–485.e7. [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Trémollières, F. (2011). Contraception orale combinée : y a-t-il une différence entre éthinyl-estradiol et estradiol? [Oral combined contraception: is there any difference between ethinyl-estradiol and estradiol?]. Gynecologie, obstetrique & fertilite, 39(12), 705–711. [Link]

  • Wernevik, J., Gieth, C., & Nord, A. (2021). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2341, pp. 115-126). Humana, New York, NY. [Link]

  • Chakraborty, A., & Roy, D. (2022). Exogenous Estrogens as Breast Cancer Risk Factors: A Perspective. Cancers, 14(3), 731. [Link]

  • Upreti, V. V., & Palkar, S. (2014). Characterisation of the pharmacokinetics of ethinylestradiol and drospirenone in extended-cycle regimens: population pharmacokin. European Journal of Drug Metabolism and Pharmacokinetics, 39(4), 229-242. [Link]

  • Davila, J. C., Rodriguez, R. J., Melchert, R. B., & Acosta, D., Jr. (1998). Predictive value of in vitro model systems in toxicology. Annual review of pharmacology and toxicology, 38, 63–96. [Link]

  • Goldzieher, J. W. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

  • Davila, J. C., Rodriguez, R. J., Melchert, R. B., & Acosta, D., Jr. (1998). Predictive value of in vitro model systems in toxicology. Annual review of pharmacology and toxicology, 38, 63–96. [Link]

  • Karmaus, A. L., To, K. T., Martin, M. T., & Mansouri, K. (2023). Machine Learning and Large Language Models for Modeling Complex Toxicity Pathways and Predicting Steroidogenesis. Environmental health perspectives, 131(6), 67001. [Link]

  • Chang, X., & Wang, X. (2024). Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment. Toxics, 12(5), 343. [Link]

  • He, C., & van der Loo, B. (2023). Comparison of in vitro approaches for predicting the metabolism of the selective androgen receptor modulator RAD140. Drug testing and analysis, 15(7), 785–796. [Link]

  • Ito, K., & Houston, J. B. (2005). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current drug metabolism, 6(5), 473–488. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-ethinylestradiol (Mestranol) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Methyl-ethinylestradiol, a potent synthetic estrogen commonly known as Mestranol. For researchers and drug development professionals, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. The high biological activity of synthetic hormones necessitates a zero-tolerance policy for uncontrolled release. This document outlines the essential steps and underlying principles for managing Mestranol waste streams, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

This compound (Mestranol) is a potent synthetic estrogen that requires careful handling due to its significant health and environmental risks. A thorough understanding of these hazards is the first step in establishing safe disposal procedures.

Key Hazards:

  • Carcinogenicity: Mestranol is suspected of causing cancer.[1][2][3]

  • Reproductive Toxicity: It may damage fertility or the unborn child and may cause harm to breast-fed children.[1][4]

  • Mutagenicity: The compound is suspected of causing genetic defects and may cause heritable genetic damage.[2]

  • Acute Toxicity: It is toxic or harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the skin, eyes, and respiratory system.[1]

  • Environmental Hazard: As a potent endocrine disruptor, Mestranol is very toxic to aquatic life with long-lasting effects.[4] Improper disposal can lead to contamination of waterways, posing a significant threat to wildlife.

Given these risks, all materials contaminated with Mestranol must be treated as hazardous waste. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic and hazardous drugs, which serve as a foundational reference for establishing safe work practices.[5][6][7][8]

Core Principles of Disposal: Regulatory Compliance

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the framework for hazardous waste management.[9]

A critical regulation is the ban on sewering (flushing) hazardous pharmaceutical waste .[10][11][12] This rule prohibits washing any quantity of Mestranol down the drain, as wastewater treatment plants are often not equipped to remove such potent micropollutants, leading to environmental release.[13][14] All waste must be collected, properly labeled, and disposed of through a certified hazardous waste management service.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The level of PPE depends on the form of the compound being handled.

Task / OperationRequired Personal Protective Equipment
Handling Solid Powder Lab coat or disposable gown, double nitrile gloves, splash goggles or safety glasses with side shields, and a dust respirator (e.g., N95) used within a chemical fume hood or other ventilated enclosure.[4]
Handling Solutions Lab coat or disposable gown, double nitrile gloves, and splash goggles. Work should be performed in a chemical fume hood to prevent aerosol inhalation.
Waste Handling & Segregation Lab coat, nitrile gloves, and splash goggles.

Waste Segregation and Disposal Workflow

A systematic workflow is essential for ensuring all Mestranol-contaminated waste is captured and correctly segregated. Never mix hazardous waste with non-hazardous trash.

Mestranol_Disposal_Workflow cluster_waste_types Identify Waste Type cluster_containers Segregate into Designated Containers start Waste Generation Point (Fume Hood / Bench) solid_waste Solid Waste (Contaminated PPE, wipes, vials, weighing paper) start->solid_waste Segregate Immediately liquid_waste Liquid Waste (Solutions, rinsate, supernatants) start->liquid_waste Segregate Immediately sharps_waste Sharps Waste (Contaminated needles, pipette tips, glassware) start->sharps_waste Segregate Immediately solid_container Hazardous Solid Waste Container (Labeled, sealed plastic pail or drum) solid_waste->solid_container liquid_container Hazardous Liquid Waste Container (Labeled, sealed, compatible carboy) liquid_waste->liquid_container sharps_container Hazardous Sharps Container (Labeled, puncture-proof) sharps_waste->sharps_container storage Store in Satellite Accumulation Area (SAA) (Under laboratory control, sealed) solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup by EHS / Certified Waste Vendor storage->pickup

Caption: Waste disposal workflow for this compound.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Disposal of Solid Waste

  • Objective: To safely collect non-sharp, solid materials contaminated with Mestranol.

  • Materials: Designated, leak-proof hazardous waste container with a lid, clearly labeled "Hazardous Waste" and listing "this compound" as a component.[15]

  • Procedure:

    • Working within a fume hood, place all contaminated solid items (e.g., gloves, weighing paper, disposable lab coats, absorbent pads) directly into the designated hazardous solid waste container.

    • Do not overfill the container. Leave at least 10% headspace.

    • Seal the container tightly when not in use.

    • Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) until pickup.

Protocol 2: Disposal of Liquid Waste

  • Objective: To safely collect liquid solutions and rinsate containing Mestranol.

  • Materials: Designated, leak-proof, and chemically compatible (e.g., polyethylene) hazardous liquid waste container with a screw cap. The container must be labeled "Hazardous Waste" and list all chemical components, including "this compound."

  • Procedure:

    • Pour all experimental solutions containing Mestranol directly into the designated liquid waste container.

    • Collect the first three rinses of any contaminated glassware or containers and add them to the liquid waste container.[16] This is critical for potent compounds.

    • Keep the container sealed when not actively adding waste. Use of a funnel is permissible only during active transfer; the funnel must be removed and the container sealed immediately after.

    • Store in secondary containment (e.g., a chemical-resistant tray) within the SAA.

Protocol 3: Decontamination of Surfaces and Glassware

  • Objective: To clean and decontaminate work surfaces and reusable glassware after use with Mestranol.

  • Procedure:

    • Wipe down all surfaces (fume hood, benchtop, balance) with a suitable solvent (e.g., 70% ethanol) and paper towels. Dispose of the used towels as hazardous solid waste.

    • For reusable glassware, perform an initial triple rinse with a suitable solvent. Collect all three rinses as hazardous liquid waste.

    • After the initial hazardous rinses, the glassware can typically be washed using standard laboratory procedures. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spill Management Protocol

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination. Spill procedures should be clearly posted in the laboratory.[6]

  • Evacuate and Alert: Alert all personnel in the immediate area. Evacuate the location of the spill.

  • Secure the Area: Post warning signs to prevent unauthorized entry.

  • Don PPE: Before re-entering, don the appropriate PPE, including double gloves, a lab coat/gown, splash goggles, and a respirator if the spill involves solid powder.

  • Contain the Spill:

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • For solid spills: Gently cover the powder with damp paper towels to avoid raising dust. Do NOT sweep dry powder.

  • Clean Up:

    • Carefully collect all absorbent material or damp towels using scoops or forceps.

    • Place all contaminated cleanup materials into a designated hazardous waste container.

    • Perform a final decontamination of the spill area using the procedure described in Protocol 3.

  • Report: Report the spill to your laboratory supervisor and institutional EHS department, regardless of size.

By implementing these rigorous, multi-step procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe workplace and protecting our shared environment.

References

  • Mestranol Material Safety Data Sheet. TCI America. Link

  • DRE-C14915000 - Mestranol - SAFETY DATA SHEET. LGC Standards. Link

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Link

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Link

  • Mestranol Safety Data Sheet. Cayman Chemical. Link

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Link

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Link

  • Mestranol Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). Link

  • EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste. Link

  • Mestranol Safety Data Sheet. Chem Service, Inc. Link

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. Link

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine. Link

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Link

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Link

  • Proper Disposal of Estradiol Undecylate: A Guide for Laboratory Professionals. Benchchem. Link

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. Link

  • Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Estradiol Valerate-d4. Benchchem. Link

  • Elimination of Hormones in Pharmaceutical Waste Water. Enviolet. Link

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Link

  • Analysis of Steroid Hormones in a Typical Dairy Waste Disposal System. ACS Publications. Link

  • DELESTROGEN® - (estradiol valerate injection, USP). CalRecycle. Link

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA). Link

  • SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. Organon. Link

  • Hazardous Waste Disposal Guide. Dartmouth College. Link

  • A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. MDPI. Link

  • Safe disposal and Management of unused, unwanted contraceptives. United Nations Population Fund (UNFPA). Link

  • Environment-Friendly Removal Methods for Endocrine Disrupting Chemicals. MDPI. Link

  • Methods of Removal of Hormones in Wastewater. MDPI. Link

  • GAO-11-346, Environmental Health: Action Needed to Sustain Agencies' Collaboration on Pharmaceuticals in Drinking Water. U.S. Government Accountability Office (GAO). Link

  • Nature based solutions for removal of steroid estrogens in wastewater. Frontiers in Environmental Science. Link

Sources

Navigating the Handling of 2-Methyl-ethinylestradiol: A Guide to Enhanced Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The potent nature of synthetic hormones like 2-Methyl-ethinylestradiol demands a meticulous and informed approach to laboratory handling. As a synthetic derivative of ethinylestradiol, this compound is presumed to share similar toxicological properties, including potential carcinogenicity and reproductive toxicity[1][2][3][4][5]. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step. Our goal is to empower you with the knowledge to create a secure and efficient research environment.

Hazard Assessment and Control: The Foundation of Safety

Before any handling of this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are exposure through inhalation of airborne particulates and dermal contact[3][6]. Given its presumed high potency, minimizing exposure is the principal objective.

Occupational Exposure Bands (OEBs) and Control Strategies

Potent compounds are often categorized into Occupational Exposure Bands (OEBs), which correlate with a range of exposure concentrations designed to protect worker health[7][8]. While a specific OEB for this compound may not be established, its structural similarity to ethinylestradiol places it in a high-risk category, likely OEB 4 or 5, necessitating stringent containment strategies[8][9].

Containment Level Engineering Controls Personal Protective Equipment (PPE)
Level 3 Barrier system with dust collection/exhaust, dedicated dispensary.[9]Gown, double gloves, head/hair covering, shoe covers, and a powered air-purifying respirator (PAPR).[9]
Level 4 Closed handling with isolator glove ports, negative pressure room.[9]Full gown, double gloves, hood, and a PAPR system.[9]
Level 5 Robotic handling with no human contact, specialized docking/isolator receiving system.[9]As required for system oversight, typically similar to Level 4.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary means of exposure reduction, a robust PPE protocol is mandatory. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

Step-by-Step Gowning and De-gowning Procedure

Gowning:

  • Don Shoe Covers: Select two pairs of shoe covers. Don the first pair upon entering the designated gowning area.

  • Don Head and Hair Covering: Ensure all hair is contained.

  • Don Inner Gloves: Wear a pair of nitrile gloves, ensuring they are a proper fit.

  • Don Gown: A disposable, solid-front gown with elastic or knit cuffs is required. Ensure it closes securely in the back.[10]

  • Don Outer Gloves: Wear a second pair of nitrile gloves over the gown's cuffs. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer pair if contaminated.[11]

  • Don Respiratory Protection: A powered air-purifying respirator (PAPR) with a P3 (HEPA) filter is recommended for handling potent compound powders.[12] Surgical masks do not provide adequate respiratory protection from drug exposure.[10]

  • Don Eye Protection: Wear chemical safety goggles or a full face shield to protect against splashes or airborne particles.[1][10]

De-gowning (to be performed in a designated area):

  • Wipe Down Outer Gloves: Before removal, wipe the outer gloves with an appropriate deactivating solution.

  • Remove Outer Gloves: Carefully peel off the outer gloves, avoiding contact with the inner gloves. Dispose of them in a designated hazardous waste container.

  • Remove Gown and Shoe Covers: Remove the gown and the outer pair of shoe covers by rolling them away from the body to contain any contaminants. Dispose of them in the hazardous waste container.

  • Remove Head/Hair Covering and Eye Protection: Remove and dispose of the head covering. Place reusable eye protection in a designated area for decontamination.

  • Remove Inner Gloves: Carefully remove the inner gloves and dispose of them in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water.

PPE_Workflow cluster_gowning Gowning Procedure cluster_handling Compound Handling cluster_degowning De-gowning Procedure G1 Enter Gowning Area G2 Don Shoe Covers (x2) G1->G2 G3 Don Head/Hair Covering G2->G3 G4 Don Inner Gloves G3->G4 G5 Don Gown G4->G5 G6 Don Outer Gloves G5->G6 G7 Don PAPR & Eye Protection G6->G7 H1 Perform Work in Containment G7->H1 Enter Lab D1 Enter De-gowning Area H1->D1 Exit Lab D2 Wipe & Remove Outer Gloves D1->D2 D3 Remove Gown & Outer Shoe Covers D2->D3 D4 Remove Head/Hair Covering & Eye Protection D3->D4 D5 Remove Inner Gloves D4->D5 D6 Wash Hands D5->D6

Operational Plan: Safe Handling from Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Receipt: Upon receipt, visually inspect the container for any damage or leakage without opening it. The package should be opened within a chemical fume hood or other ventilated enclosure.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[2] The storage area should be restricted to authorized personnel.

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation activities must be conducted in a containment device such as a chemical fume hood, glove box, or flexible isolator to prevent the generation and dispersal of dust.[8]

  • Handling Powders: Use tools and techniques that minimize dust generation. A damp cloth or a filtered vacuum should be used for cleaning spills of dry solids.[3]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the area.[3] Restrict access to the spill area.

  • Communicate: Inform the laboratory supervisor and safety officer immediately.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above.

  • Contain and Clean:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Collect the material using a method that does not generate dust, such as wet-brushing or using a HEPA-filtered vacuum.[1][3]

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Decontaminate: After the spill has been cleaned up, decontaminate the area with an appropriate cleaning agent. A multi-step process of deactivation, decontamination, and cleaning is recommended.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Notify Notify Supervisor/Safety Officer Evacuate->Notify PPE Don Full PPE Notify->PPE Assess Assess Spill Type PPE->Assess Solid Solid Spill Assess->Solid Solid Liquid Liquid Spill Assess->Liquid Liquid CleanSolid Cover & Gently Collect Solid->CleanSolid CleanLiquid Absorb with Inert Material Liquid->CleanLiquid Decontaminate Decontaminate Area CleanSolid->Decontaminate CleanLiquid->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Spill Response Complete Dispose->End

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound is very toxic to aquatic life with long-lasting effects.[2][13]

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, bench paper, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • Containerization: Use leak-proof, sealed containers for all hazardous waste.

  • Disposal Method: Do not dispose of this material down the drain.[2] All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[12][13]

By adhering to these detailed procedures and understanding the rationale behind them, you can significantly mitigate the risks associated with handling potent compounds like this compound, fostering a culture of safety and scientific excellence in your laboratory.

References

  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethinylestradiol.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • World Health Organization. (2010). TRS 957 - Annex 3: WHO good manufacturing practices for pharmaceutical products containing hazardous substances.
  • Sevron Safety Solutions. (n.d.). Ethinylestradiol Safety Data Sheet.
  • Spectrum Chemical. (2018). Safety Data Sheet: Ethinyl Estradiol, Powder, USP.
  • Aipak Engineering. (2025). Hormone Manufacturing Facility Guidelines: The Complete FAQ Guide In 2025.
  • Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients.
  • European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?.
  • Pfizer. (2011). Material Safety Data Sheet: Levonorgestrel and Ethinyl Estradiol Tablets.
  • Fisher Scientific. (2016). Safety Data Sheet: Ethinylestradiol.
  • Organon. (2020). Etonogestrel / Ethinyl Estradiol Formulation Safety Data Sheet.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • ResearchGate. (2025). Removal of Aqueous 17α-Ethinylestradiol by Rhodococcus Species.
  • National Institutes of Health. (n.d.). Ethinylestradiol. PubChem.
  • ChemicalBook. (2025). Ethinyl Estradiol Safety Data Sheet.
  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • SciSpace. (n.d.). β-Estradiol and ethinyl-estradiol contamination in the rivers of the Carpathian Basin.
  • Expert Synthesis Solutions. (2018). Safety Data Sheet: Ethinyl Estradiol Dimer Impurity 2.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-ethinylestradiol
Reactant of Route 2
Reactant of Route 2
2-Methyl-ethinylestradiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.